molecular formula C13H16O B1312355 6-Phenyl-1-oxaspiro[2.5]octane CAS No. 2815-37-4

6-Phenyl-1-oxaspiro[2.5]octane

Cat. No.: B1312355
CAS No.: 2815-37-4
M. Wt: 188.26 g/mol
InChI Key: RDIINJBTORBOFF-UHFFFAOYSA-N
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Description

6-Phenyl-1-oxaspiro[2.5]octane is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIINJBTORBOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453406
Record name 6-phenyl-1-oxaspiro[2.5]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-37-4
Record name 6-phenyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and synthesis of 6-Phenyl-1-oxaspiro[2.5]octane (CAS No: 2815-37-4). As a member of the spirocyclic ether family, this compound possesses a unique three-dimensional architecture, integrating a rigid spirocyclic core with a phenyl substituent.[1] This structure makes it a molecule of significant interest in medicinal chemistry and organic synthesis, where it serves as a versatile intermediate for developing more complex molecules and potential therapeutic agents.[1] This document details its chemical identity, core physical properties, and the standard analytical workflows required for its structural elucidation and confirmation, providing researchers, scientists, and drug development professionals with a foundational resource.

Introduction to Spirocyclic Ethers and this compound

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are prominent structural motifs in a multitude of bioactive natural products and pharmaceuticals.[1][2] Their rigid, well-defined three-dimensional geometry allows for the precise spatial arrangement of functional groups, a critical feature for optimizing interactions with biological targets like enzyme active sites or receptor binding pockets.[1] Spirocyclic ethers, which incorporate an ether linkage into this framework, are particularly attractive scaffolds in drug discovery.[2]

This compound is a notable example, featuring a cyclohexane ring fused to an oxirane (epoxide) ring at a single spirocenter. The presence of the phenyl group further enhances its molecular complexity and potential for diverse chemical interactions. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods for its characterization.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise identity and fundamental properties. These data serve as the benchmark for all subsequent experimental work.

Molecular Structure and Identifiers
IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 2815-37-4[1][3][4][5]
Molecular Formula C₁₃H₁₆O[1][6]
Molecular Weight 188.26 g/mol [1][7]
Canonical SMILES C1CC2(CCC1C3=CC=CC=C3)CO2[1][6]
InChIKey RDIINJBTORBOFF-UHFFFAOYSA-N[1][6]
Tabulated Physicochemical Data

The physical state, solubility, and stability of the compound are critical parameters for its handling, storage, and application in experimental protocols.

PropertyObservation / ValueTechnical Insight
Appearance Colorless to pale yellow liquid[1] The color can be an indicator of purity; impurities may impart a yellowish hue.
Solubility Soluble in organic solvents (e.g., dichloromethane, ethanol)[1] The predominantly nonpolar hydrocarbon structure dictates its miscibility with organic media. It is expected to have low solubility in aqueous solutions.
Stability Stable under standard laboratory conditions[1] As an epoxide, it can be sensitive to strong acids or nucleophiles, which can induce ring-opening reactions. Standard storage in a cool, dry place is recommended.[7]
Predicted XlogP 2.7[6] This value suggests moderate lipophilicity, a key parameter in drug design for predicting membrane permeability.
Melting/Boiling Point Data not consistently available; varies with purity[1] For compounds of this molecular weight, purification is often achieved via chromatography rather than distillation, hence the scarcity of boiling point data.

Synthesis and Analytical Characterization Workflow

The synthesis and purification of this compound must be followed by a rigorous analytical workflow to confirm its identity and purity. The choice of synthetic route and analytical techniques is driven by the need to unambiguously verify the formation of the spirocyclic epoxide core.

General Synthetic Approach: The Corey-Chaykovsky Reaction

A foundational and highly effective method for constructing the 1-oxaspiro[2.5]octane skeleton is the Corey-Chaykovsky reaction.[8][9] This protocol involves the reaction of a ketone—in this case, 4-phenylcyclohexanone—with a sulfur ylide, such as dimethylsulfoxonium methylide.

Causality of Experimental Choice: The sulfur ylide acts as a nucleophilic methylene-transfer agent. Unlike Wittig reagents which typically yield alkenes, the sulfur ylide's mechanism involves nucleophilic addition to the carbonyl followed by an intramolecular Sₙ2 displacement, which efficiently forms the three-membered epoxide ring. This method is preferred for its high yield and stereoselectivity in many cases.[8]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product & Workup ketone 4-Phenylcyclohexanone reaction Nucleophilic Addition & Ring Closure ketone->reaction ylide_precursor Trimethylsulfoxonium Iodide ylide_formation In situ Ylide Formation (DMSO Solvent) ylide_precursor->ylide_formation Base base Potassium tert-butoxide base->ylide_formation ylide_formation->reaction Ylide workup Aqueous Workup & Extraction reaction->workup product This compound workup->product Purification G cluster_techniques Analytical Characterization cluster_data Verified Information start Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (IR) start->ir structure Molecular Skeleton & Stereochemistry nmr->structure mw Molecular Weight & Formula ms->mw fg Functional Groups (C-O-C, C-H) ir->fg final Confirmed Structure: This compound structure->final mw->final fg->final

Caption: Integrated workflow for the analytical validation of the target compound.

NMR is the most powerful tool for elucidating the precise structure and conformation of this compound. [1][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The aromatic protons of the phenyl group are expected to appear in the δ 7.0-7.5 ppm region. The aliphatic protons on the cyclohexane and oxirane rings will appear upfield, typically in the δ 1.0-3.0 ppm range. The specific chemical shifts and coupling constants of these protons are highly sensitive to their stereochemical environment. [10]3. ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will confirm the presence of the correct number of carbon atoms. Distinct signals will be observed for the aromatic carbons, the spiro-carbon, the oxirane carbons, and the other aliphatic carbons of the cyclohexane ring.

  • Data Interpretation: The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular framework. Advanced 2D NMR techniques (like COSY and HSQC) can be employed to definitively map proton-proton and proton-carbon correlations.

MS is used to confirm the molecular weight and elemental formula.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Acquisition (ESI-MS): Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

  • Data Interpretation: The primary ion expected in positive mode is the protonated molecule [M+H]⁺. For C₁₃H₁₆O, the predicted monoisotopic mass is 188.12012 Da, so the [M+H]⁺ ion should be observed at m/z 189.12740. [6]High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.

Applications and Scientific Relevance

The physicochemical profile of this compound makes it a valuable entity in several scientific domains:

  • Organic Synthesis: It serves as a key intermediate. The strained oxirane ring is susceptible to nucleophilic ring-opening, providing a facile route to introduce new functional groups at the C2 or C7 positions, leading to the synthesis of more complex molecules. [1]* Medicinal Chemistry: The rigid spirocyclic scaffold is ideal for positioning the phenyl group and other potential substituents in specific vectors to probe interactions with biological macromolecules. [1]Its potential antibacterial and anticancer activities are areas of active investigation. [1]* Material Science: The unique spirocyclic structure can be incorporated into polymers or other materials to influence their physical properties. [1]

Conclusion

This compound is a chemically significant molecule defined by its unique spirocyclic ether structure. Its properties—moderate lipophilicity, solubility in common organic solvents, and a reactive epoxide handle—make it a versatile tool for chemists. A robust analytical workflow, spearheaded by NMR spectroscopy and mass spectrometry, is essential for its unambiguous characterization. As the demand for novel three-dimensional molecular scaffolds in drug discovery and materials science continues to grow, a thorough understanding of the fundamental properties of compounds like this compound is indispensable for future innovation.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-448984) | 2815-37-4.
  • A2B Chem. (n.d.). 2815-37-4 | this compound.
  • BLDpharm. (n.d.). 2815-37-4|this compound.
  • ChemicalBook. (n.d.). This compound | 2815-37-4.
  • AKSci. (n.d.). 2815-37-4 this compound.
  • Halford, B. A., et al. (n.d.). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health (NIH).
  • PubChemLite. (n.d.). This compound (C13H16O).
  • Ramirez, A., et al. (2015). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. National Institutes of Health (NIH).
  • Karton, Y., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....

Sources

An In-Depth Technical Guide to 6-Phenyl-1-oxaspiro[2.5]octane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Phenyl-1-oxaspiro[2.5]octane, a spirocyclic epoxide of significant interest in organic synthesis and medicinal chemistry. The guide delves into the historical context of its discovery, details modern synthetic methodologies with an emphasis on the underlying chemical principles, and explores its potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry of this unique molecular scaffold.

Introduction: The Significance of the Spiro[2.5]octane Framework

Spirocycles, characterized by two rings sharing a single atom, have garnered considerable attention in medicinal chemistry. Their inherent three-dimensionality provides a rigid and well-defined exit vector for substituents, which can lead to improved target selectivity and potency in drug candidates. The 1-oxaspiro[2.5]octane core, which features a strained epoxide ring fused to a cyclohexane ring, is a particularly valuable scaffold. The epoxide moiety serves as a versatile synthetic handle for a variety of chemical transformations, while the cyclohexane ring allows for the introduction of diverse substituents to modulate the molecule's physicochemical properties. This compound, with its phenyl substituent, represents a key member of this family, offering a lipophilic domain that can engage in crucial binding interactions with biological targets.

Historical Perspective and Discovery

The synthesis of spiroepoxides from cyclic ketones has a rich history. While the precise first synthesis of this compound is not definitively documented in readily available literature, the foundational work on the synthesis of similar spiro-oxides from cyclohexanones can be traced back to the mid-20th century. Notably, the work of Russian chemists T. A. Favorskaya and N. V. Shcherbinskaya in the Journal of General Chemistry of the USSR in 1953 laid some of the early groundwork in this area.

The development of more efficient and stereoselective methods for spiroepoxidation in the 1960s, particularly the Johnson-Corey-Chaykovsky reaction, marked a significant advancement in the field. This reaction, utilizing sulfur ylides, provided a reliable route to epoxides from ketones and aldehydes and has become a cornerstone in the synthesis of compounds like this compound.

Synthetic Methodologies: A Detailed Examination

The synthesis of this compound is primarily achieved through the reaction of a sulfur ylide with 4-phenylcyclohexanone. The Corey-Chaykovsky reaction, employing dimethylsulfoxonium methylide, is a favored method due to its high yield and stereoselectivity.

The Corey-Chaykovsky Reaction: Mechanism and Rationale

The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of the sulfur ylide on the carbonyl carbon of 4-phenylcyclohexanone. This is followed by an intramolecular cyclization to form the epoxide ring and dimethyl sulfoxide as a byproduct. The choice of dimethylsulfoxonium methylide is critical as it preferentially attacks the carbonyl carbon to form the epoxide, whereas the related dimethylsulfonium methylide can sometimes lead to cyclopropanation of enones.

Diagram 1: The Corey-Chaykovsky Reaction Mechanism

Corey-Chaykovsky Reaction reagents Reagents ketone 4-Phenylcyclohexanone ylide Dimethylsulfoxonium Methylide intermediate Betaine Intermediate ketone->intermediate Nucleophilic Attack ylide->intermediate product This compound intermediate->product Intramolecular Cyclization byproduct DMSO intermediate->byproduct

Caption: Mechanism of the Corey-Chaykovsky reaction for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Phenylcyclohexanone

The following protocol is a representative example for the synthesis of this compound via the Corey-Chaykovsky reaction.

Materials:

  • 4-Phenylcyclohexanone

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to generate the dimethylsulfoxonium methylide.

  • Add a solution of 4-phenylcyclohexanone (1.0 equivalent) in anhydrous DMSO dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Routes

While the Corey-Chaykovsky reaction is prevalent, other methods such as the use of Grignard reagents can also be employed. For instance, the reaction of a suitable Grignard reagent with a protected cyclohexanone derivative can lead to the formation of the spirocyclic system. Microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields.[1]

Structural Elucidation and Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.

Conformational Analysis via NMR Spectroscopy

The cyclohexane ring in the 1-oxaspiro[2.5]octane system exists in a chair conformation. The orientation of the epoxide's oxygen atom can be either axial or equatorial. NMR studies, including the analysis of homonuclear coupling constants and chemical shifts of the protons and carbons in the cyclohexane ring, are instrumental in determining the preferred conformation and the relative configuration of the molecule.[2] These parameters are sensitive to the steric and electronic effects of the phenyl substituent.

Diagram 2: Conformational Isomers of this compound

Conformational Isomers axial Axial Oxygen equatorial Equatorial Oxygen axial->equatorial Ring Flip

Caption: Chair conformations of this compound showing the axial and equatorial positions of the epoxide oxygen.

Spectroscopic Data

While a publicly available, fully assigned NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet). Protons on the epoxide ring: ~2.5-2.8 ppm (singlet or AB quartet). Protons on the cyclohexane ring: ~1.5-2.2 ppm (complex multiplets).
¹³C NMR Aromatic carbons: ~125-145 ppm. Spiro carbon: ~60-65 ppm. Epoxide carbon: ~50-55 ppm. Cyclohexane carbons: ~20-40 ppm.
IR C-H stretching (aromatic): ~3000-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2950 cm⁻¹. C-O stretching (epoxide): ~1250 cm⁻¹ and ~800-900 cm⁻¹.
Mass Spec Molecular ion peak (M⁺) at m/z = 188.27.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable building block in both medicinal chemistry and broader organic synthesis.

A Scaffold for Novel Therapeutics

The rigid, three-dimensional nature of the spirocyclic core allows for precise positioning of functional groups in three-dimensional space, which is a key aspect in the design of potent and selective enzyme inhibitors or receptor ligands. The phenyl group can participate in π-stacking or hydrophobic interactions within a binding pocket, while the epoxide can be opened by various nucleophiles to introduce further diversity and functionality. Derivatives of 1-oxaspiro[2.5]octane have been explored for their potential as antibacterial and anticancer agents.[1]

Diagram 3: Role in Drug Discovery Workflow

Drug Discovery Workflow scaffold This compound Scaffold derivatization Epoxide Ring Opening & Further Functionalization scaffold->derivatization library Compound Library Generation derivatization->library screening High-Throughput Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: The utility of the this compound scaffold in a typical drug discovery pipeline.

A Versatile Intermediate in Organic Synthesis

Beyond its applications in medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The epoxide ring can undergo a variety of transformations, including:

  • Nucleophilic Ring-Opening: Reaction with nucleophiles such as amines, alcohols, and thiols to generate functionalized cyclohexanol derivatives.

  • Reduction: Reduction with agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

  • Rearrangement: Acid-catalyzed rearrangement to form aldehydes or ketones.

These transformations provide access to a wide range of molecular architectures, making this compound a valuable tool for synthetic chemists.

Conclusion

This compound stands as a testament to the enduring importance of spirocyclic systems in modern chemistry. From its historical roots in the mid-20th century to its synthesis via powerful contemporary methods like the Corey-Chaykovsky reaction, this molecule offers a unique combination of structural rigidity and synthetic versatility. Its potential as a scaffold for the development of novel therapeutics and as an intermediate in complex organic synthesis ensures that this compound will continue to be a subject of interest and investigation for years to come.

References

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  • Journal of General Chemistry of the USSR, 1953, 23. (1953). Consultants Bureau.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Hanson, R. N., et al. (2022). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane.
  • López-Ortiz, F., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39.
  • CAS Common Chemistry. (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1-Oxaspiro[3][4]octane. Retrieved from [Link]

  • The Journal of General Chemistry of the USSR. (1956). Sanitized Copy Approved for Release 2010/07/20: CIA-RDP81-01043R000400050005-3.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering a Unique Spirocyclic Structure

6-Phenyl-1-oxaspiro[2.5]octane is a distinctive spirocyclic compound that integrates a phenyl group with an oxaspiro framework.[1] Such molecules are of significant interest in medicinal chemistry and organic synthesis due to their unique three-dimensional architecture, which can facilitate novel interactions with biological targets.[1] The spirocyclic nature, where two rings share a single carbon atom, imparts specific conformational rigidity and stereochemical properties.[1][2] As a result, this compound serves as a valuable intermediate in the synthesis of more complex molecules, with potential applications in the development of new therapeutic agents and functional materials.[1]

Mass spectrometry (MS) stands as an indispensable analytical technique for the structural elucidation and quantification of this compound. Its high sensitivity and ability to provide detailed structural information through fragmentation analysis are paramount for confirming the identity of the synthesized compound, identifying potential impurities, and studying its metabolic fate in drug development pipelines. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its fragmentation, propose detailed analytical protocols, and discuss the interpretation of the resulting mass spectra.

Part 1: Foundational Principles of Mass Spectrometry for this compound Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves the ionization of the analyte, the separation of the resulting ions based on their m/z, and their detection. The choice of ionization method and mass analyzer is critical and depends on the analyte's properties and the analytical goal.

Ionization Techniques: A Tale of Two Strategies

For a molecule like this compound, two primary ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte molecule in the gas phase.[3] This process typically imparts significant energy to the molecule, leading to extensive and often complex fragmentation.[3] While the molecular ion (M+) may be weak or absent in some cases, the rich fragmentation pattern provides a detailed structural fingerprint of the molecule.[4] EI is most commonly coupled with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution. It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+), with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the analyte. ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS).

Mass Analyzers: Resolving the Ions

Once ionized, the ions are sorted by their m/z ratio by a mass analyzer. Common types include:

  • Quadrupole: A robust and widely used mass filter.

  • Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, providing high resolution and mass accuracy.

  • Orbitrap: Offers very high resolution and mass accuracy, enabling the determination of elemental composition.

The choice of analyzer will influence the resolution and accuracy of the mass measurements, which is crucial for confident identification and differentiation from isobaric interferences.

Part 2: Experimental Design and Methodologies

A successful mass spectrometry analysis of this compound hinges on a well-designed experimental protocol. This section outlines key considerations from sample preparation to data acquisition.

Sample Preparation: The First Step to Quality Data

The compound is soluble in organic solvents such as dichloromethane and ethanol.[1] For GC-MS analysis, the sample should be dissolved in a volatile and non-polar solvent like hexane or ethyl acetate. For LC-MS analysis, a solvent system compatible with the chosen mobile phase, such as methanol or acetonitrile, is recommended. It is crucial to ensure the sample is free of non-volatile salts and buffers, especially for GC-MS, to prevent contamination of the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds like this compound.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures complete volatilization of the analyte.
Carrier Gas HeliumProvides good chromatographic resolution.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of analytes.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minProvides good separation from potential impurities.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Energy 70 eVThe standard energy for EI, which generates reproducible fragmentation patterns.
Mass Range m/z 40-450Covers the expected molecular ion and fragment ions.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in volatile solvent injection Inject into GC prep->injection 1 µL injection separation Separation on capillary column injection->separation Vaporization ionization Electron Ionization (EI) separation->ionization Elution analysis Mass Analysis (e.g., Quadrupole) ionization->analysis detection Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Spectral Interpretation spectrum->interpretation

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For less volatile samples or when analyzing mixtures that are not amenable to GC, LC-MS with ESI is the preferred method.

Table 2: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column for good separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient 5% to 95% B over 5 minutesA standard gradient for screening.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Positive ESIThe ether oxygen is a site for protonation.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Gas Temperature 325 °CAssists in desolvation.
Mass Range m/z 100-500To observe the protonated molecule and any potential adducts.

Part 3: Fragmentation Analysis and Spectral Interpretation

The interpretation of mass spectra is a deductive process that involves proposing fragmentation pathways to explain the observed peaks. While an experimental spectrum for this compound is not publicly available, we can predict its fragmentation based on the known behavior of related structures.

Predicted Electron Ionization (EI) Fragmentation

The molecular formula of this compound is C13H16O, with a monoisotopic mass of 188.12 g/mol .[1] Under EI conditions, the molecular ion (M+) at m/z 188 would be expected. The fragmentation will likely be driven by the presence of the phenyl group, the cyclohexane ring, and the epoxide.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the phenyl-substituted carbon and the cyclohexane ring is a likely site of cleavage, leading to the formation of a stable tropylium ion at m/z 91 . This is a very common fragmentation for compounds containing a benzyl group.

  • Loss of the Epoxide Moiety: Cleavage of the bonds connecting the epoxide ring to the cyclohexane ring could result in the loss of a C2H2O fragment (42 Da), leading to a fragment at m/z 146 .

  • Ring Opening of the Epoxide: The epoxide ring can open, followed by rearrangement and cleavage. For example, cleavage of the C-O bond followed by a hydrogen rearrangement could lead to the loss of a CHO radical (29 Da), resulting in a fragment at m/z 159 .

  • Cleavage of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation, leading to a series of losses of CnH2n fragments. For example, the loss of ethylene (28 Da) or propylene (42 Da) from the molecular ion or other fragments is possible.

Predicted EI Fragmentation Diagram

EI_Fragmentation M M+• m/z 188 F91 [C7H7]+ m/z 91 (Tropylium ion) M->F91 Benzylic Cleavage F146 [M - C2H2O]+• m/z 146 M->F146 Loss of Epoxide F159 [M - CHO]+ m/z 159 M->F159 Epoxide Ring Opening F117 [C9H9]+ m/z 117 M->F117 Rearrangement & Cleavage

Sources

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 6-Phenyl-1-oxaspiro[2.5]octane

In the realm of drug discovery and materials science, the precise molecular structure of a compound is its foundational truth. It dictates function, reactivity, and interaction with biological systems. For a molecule like this compound, a spirocyclic compound featuring a strained oxirane ring and a cyclohexane framework, this truth is encoded in a complex three-dimensional arrangement.[1] Misinterpretation is not an option. This guide eschews a simplistic checklist approach to structural analysis. Instead, it presents a logical, evidence-driven narrative, demonstrating how a suite of modern analytical techniques can be synergistically employed to dismantle and then reconstruct a molecular puzzle with absolute certainty. We will proceed not by just listing data, but by explaining the causality behind each experimental choice and interpreting the results as a self-validating system.

The Initial Hypothesis: Molecular Formula and Functional Group Assessment

Before delving into the complex world of nuclear magnetic resonance, the initial steps in any structural elucidation are to ascertain the molecular formula and identify the key functional groups present. This foundational data provides the constraints within which our structural hypothesis must be built.

Mass Spectrometry (MS): Defining the Elemental Composition

The first question is always: "What is the molecular weight and formula?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. For this compound, the expected molecular formula is C₁₃H₁₆O.

Causality of Method Selection: A soft ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), is chosen over harsher methods like Electron Ionization (EI) to minimize in-source fragmentation and maximize the abundance of the molecular ion or pseudo-molecular ion.[2] CI, using methane as a reagent gas, is particularly effective for epoxides, often producing a prominent quasi-molecular ion at (M+1)⁺.[3]

  • Expected Result: An (M+H)⁺ ion peak at m/z 189.1274. The high resolution of the instrument allows for the measured mass to be compared against the theoretical mass, confirming the elemental composition of C₁₃H₁₇O⁺ (for the protonated species) and ruling out other potential formulas with the same nominal mass.

  • Fragmentation Analysis: While minimized, some fragmentation provides valuable clues. The dissociation of energetically unstable molecular ions reveals structural motifs.[2] We would anticipate fragmentation patterns characteristic of both epoxides and phenyl-substituted cyclohexanes, such as the loss of CO or CHO from the epoxide ring and cleavages within the cyclohexane ring.[4][5]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI or CI source.

  • Ionization Mode: Positive ion mode is selected to observe the [M+H]⁺ adduct.

  • Analysis: The sample is introduced via direct infusion or through an LC system.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. The instrument's high mass accuracy (typically <5 ppm) is used to calculate the elemental composition from the measured m/z of the most abundant ion.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.[6] For our target compound, we are looking for definitive evidence of the oxirane ring and the phenyl group, and the notable absence of other groups (like hydroxyls or carbonyls).

  • Expected Absorptions:

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    • Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

    • Oxirane Ring Vibrations: The key diagnostic bands for the epoxide ring. These include the C-O-C asymmetric stretching (around 810-950 cm⁻¹) and the ring "breathing" vibration (around 1250 cm⁻¹).[7] The presence of these specific bands provides strong evidence for the three-membered ether ring.[8][9]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Background Scan: An initial scan of the empty spectrometer is taken to establish a background reference.

  • Sample Scan: The prepared sample is placed in the beam path, and the spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. It is the most powerful tool for the de novo structural elucidation of small organic molecules.[10][11] We will employ a suite of 1D and 2D NMR experiments to assemble the complete picture.[12][13]

The overall workflow for NMR analysis is designed for systematic information gathering, where each experiment builds upon the last.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1 ¹H NMR (Proton Environments) C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY COSY (¹H-¹H Connectivity) DEPT->COSY Initial Assignments HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure Final Connectivity G C_ipso C-ipso C_ortho C-ortho C6 C6 H6 H6 H6->C_ipso ³J H6->C_ortho ²J C7 C7 H6->C7 ³J H7 H7 C2 C2 (Spiro) H7->C2 ²J C3 C3 H3 H3 H3->C2 ²J

Figure 2: Key HMBC correlations confirming the molecular framework.

Synthesis of Evidence and Final Confirmation

The structural elucidation of this compound is complete when the data from all techniques converge on a single, unambiguous structure.

  • HRMS established the molecular formula as C₁₃H₁₆O.

  • IR Spectroscopy confirmed the presence of a phenyl group and an oxirane ring, and the absence of other functionalities.

  • ¹H and ¹³C NMR accounted for all 16 protons and 13 carbons, with DEPT experiments confirming the multiplicity of each carbon.

  • COSY mapped the proton connectivity within the cyclohexane ring.

  • HSQC linked each proton to its directly attached carbon, allowing for confident assignment of the ¹H and ¹³C signals.

  • HMBC provided the final, irrefutable evidence, connecting the phenyl group to the C6 position of the cyclohexane ring and linking the cyclohexane ring to the spiro-epoxide moiety through long-range correlations.

This multi-faceted, self-validating approach leaves no room for ambiguity. The collective evidence conclusively confirms the structure as this compound. This rigorous process is paramount for any downstream application, from medicinal chemistry to materials development, ensuring that all subsequent research is built upon a solid structural foundation.

References

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). Available from: [Link].

  • Chemistry LibreTexts. 2D NMR Introduction. (2025). Available from: [Link].

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  • PubMed. LC-MS/MS Analysis of Epoxyalcohols and Epoxides of Arachidonic Acid and Their Oxygenation by Recombinant CYP4F8 and CYP4F22. (2010). Available from: [Link].

  • National Institutes of Health. 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. (2024). Available from: [Link].

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  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). Available from: [Link].

  • Royal Society of Chemistry. IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. (2018). Available from: [Link].

  • ResearchGate. Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. (2024). Available from: [Link].

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  • Google Patents. 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use. (1990).
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Sources

solubility and stability of 6-Phenyl-1-oxaspiro[2.5]octane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 6-Phenyl-1-oxaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2815-37-4) is a unique spirocyclic compound featuring a phenyl group integrated into an oxaspiro framework.[1] Its distinct three-dimensional structure, arising from the spiro fusion of a cyclohexane and an epoxide ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] The spirocyclic nature of such compounds can influence their physicochemical properties, including solubility and metabolic stability, which are critical parameters in the development of new therapeutics.[2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical methodologies for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₆O[1][3]
Molecular Weight 188.26 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Predicted XlogP 2.7[3]
InChIKey RDIINJBTORBOFF-UHFFFAOYSA-N[3]

The predicted octanol-water partition coefficient (XlogP) of 2.7 suggests that this compound is a relatively hydrophobic molecule, which is consistent with its known solubility in organic solvents.[1][3]

Solubility in Organic Solvents

The solubility of a compound is a critical factor in its synthesis, purification, formulation, and biological activity. For this compound, its solubility dictates the choice of solvents for chemical reactions and the formulation of delivery systems.

Qualitative Solubility

This compound is reported to be soluble in organic solvents such as dichloromethane and ethanol.[1] This suggests its miscibility with both non-polar and polar protic solvents. Based on the principle of "like dissolves like," its solubility profile can be predicted for a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)Likely SolubleThe polarity of these solvents can interact with the ether linkage of the oxirane ring, while their organic character accommodates the phenyl and cyclohexane moieties.
Polar Protic Methanol, IsopropanolLikely SolubleThe hydroxyl groups of these solvents can engage in hydrogen bonding with the oxygen atom of the epoxide, and their alkyl chains are compatible with the hydrocarbon structure of the compound.
Non-Polar Toluene, Hexane, Diethyl EtherLikely SolubleThe non-polar nature of these solvents is well-suited to dissolve the hydrophobic phenyl and cyclohexane components of the molecule.
Chlorinated ChloroformLikely SolubleSimilar to dichloromethane, chloroform is a good solvent for a wide range of organic compounds.
Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] HSP is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4] A substance is likely to dissolve in a solvent if their HSP values are similar. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[4]

While the specific HSP values for this compound are not published, they can be determined experimentally. This involves testing the solubility of the compound in a range of solvents with known HSPs and identifying the "good" and "bad" solvents.[6] Software can then be used to calculate the HSP of the solute that best fits the experimental data.[6]

Experimental Protocol for Thermodynamic Solubility Determination

The definitive way to determine the solubility of this compound is through experimental measurement. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2][7]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[2]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by sampling of the clear liquid, or by filtration through a chemically compatible filter (e.g., PTFE).

  • Quantification:

    • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 sep1 Centrifuge or filter to remove solid prep2->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC-UV ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Workflow for thermodynamic solubility determination.

Stability in Organic Solvents

The stability of this compound is crucial for its storage, handling, and application. As a spiro-epoxide, its stability is primarily influenced by the reactivity of the oxirane ring.

Chemical Stability and Degradation Pathways

This compound is reported to be stable under standard laboratory conditions but is sensitive to strong oxidizing agents.[1] The epoxide ring is susceptible to ring-opening reactions, particularly under acidic or basic conditions or in the presence of nucleophiles.[8]

  • Acid-Catalyzed Ring Opening: In the presence of acids, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will typically attack the more substituted carbon atom due to the formation of a more stable carbocation-like transition state.

  • Base-Catalyzed Ring Opening: Under basic conditions, nucleophiles will attack the less sterically hindered carbon of the epoxide ring in an Sₙ2-type reaction.[8]

  • Oxidation: Strong oxidizing agents can lead to the cleavage of the C-C bond of the epoxide or further oxidation of the molecule.[1]

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[9]

Methodology:

A solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) should be subjected to the following stress conditions as per ICH guidelines:[10]

  • Acidic Hydrolysis:

    • Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis:

    • Treat the solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation:

    • Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation:

    • Heat the solution at a high temperature (e.g., 80 °C).

  • Photolytic Degradation:

    • Expose the solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).

Samples should be collected at various time points and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stress ConditionReagent/ConditionTemperature
Acid Hydrolysis 0.1 M HCl60 °C
Base Hydrolysis 0.1 M NaOH60 °C
Oxidation 3% H₂O₂Room Temperature
Thermal Heat80 °C
Photolysis UV/Visible LightAs per chamber

Workflow for Stability Testing:

G cluster_stress Forced Degradation cluster_sampling Sampling cluster_analysis Analysis stress_start Prepare solution of compound stress_acid Acid Hydrolysis stress_start->stress_acid stress_base Base Hydrolysis stress_start->stress_base stress_ox Oxidation stress_start->stress_ox stress_therm Thermal Stress stress_start->stress_therm stress_photo Photolytic Stress stress_start->stress_photo sampling Collect samples at various time points stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling analysis Analyze by stability-indicating HPLC method sampling->analysis quantify Quantify parent compound and degradants analysis->quantify pathway Identify degradation pathways quantify->pathway

Workflow for forced degradation studies.

Conclusion

References

  • EvitaChem. (n.d.). Buy this compound (EVT-448984) | 2815-37-4.
  • I. I. Stoikov, et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. [Link]

  • University of Toronto. (n.d.).
  • ChemRxiv. (n.d.). Cobalt Catalysis Enables Regioselective Ring-opening of Epoxides with Aryl Halides. [Link]

  • Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Sharma, R., & Singh, B. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Schiewe, J., & Hulse, W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • University of Sydney. (2023). Solubility of Organic Compounds. [Link]

  • Patel, K., & Dedania, R. (n.d.). Review on development of forced degradation studies and its approaches on stability indicating method. ResearchGate. [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Bergström, C. A. S., et al. (2003). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. ResearchGate. [Link]

  • Hudlicky, T., et al. (2008). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health. [Link]

  • Hansen, C. M. (2007). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. ResearchGate. [Link]

  • ResearchGate. (n.d.). Forced degradation studies. [Link]

  • Kirschning, A., et al. (2003). Epoxide opening reactions of aryl substituted dihydropyran oxides: regio- and stereochemical studies directed towards deoxy-aryl-C-glycosides. Royal Society of Chemistry. [Link]

  • Loch-Temzelides, P. (n.d.). Beyond SN 2: Unconventional Epoxide Reactivity. Baran Group Meeting.
  • Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. National Institutes of Health. [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

  • ResearchGate. (n.d.). Reaction of aryl‐substituted epoxides. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. [Link]

  • ResearchGate. (n.d.). Solubility of Organic Compounds. [Link]

  • Kim, J., et al. (2021). Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[1]Benzothieno[3,2‑b][1]benzothiophenes. National Institutes of Health. [Link]

  • PubChem. (n.d.). 6-Methyl-1-oxaspiro(2.5)octane. [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)

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A Theoretical and Computational Guide to the Structural Elucidation of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are prominent structural motifs in a vast array of natural products and pharmacologically active molecules.[1] The rigid, three-dimensional architecture imparted by the spiro center offers a unique scaffold for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules with high target affinity and selectivity. The 1-oxaspiro[2.5]octane core, featuring an epoxide fused to a cyclohexane ring, is of particular interest due to the synthetic versatility of the epoxide moiety and the conformational intricacies of the six-membered ring. The introduction of a phenyl substituent at the 6-position of this scaffold, yielding 6-Phenyl-1-oxaspiro[2.5]octane, further enhances its potential for diverse applications by introducing aromatic interactions and providing a site for further functionalization.

A thorough understanding of the three-dimensional structure and conformational landscape of this compound is paramount for predicting its reactivity, biological activity, and for the rational design of novel derivatives. While experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural determination, they are often complemented and guided by theoretical calculations. Computational chemistry provides a powerful lens through which we can explore the conformational preferences, energetic landscapes, and spectroscopic properties of molecules with a high degree of accuracy.

This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of this compound. We will delve into the rationale behind the selection of computational methodologies, provide step-by-step protocols for performing these calculations, and detail the analysis of the resulting data to elucidate the molecule's structural and electronic properties. This guide is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug discovery who are interested in applying computational tools to the study of spirocyclic systems.

Part 1: Theoretical Framework and Computational Methodology

The accurate theoretical description of a molecule's structure and properties hinges on the judicious selection of a computational method and basis set. For a molecule like this compound, which possesses conformational flexibility in the cyclohexane ring and the phenyl substituent, Density Functional Theory (DFT) has emerged as a robust and computationally efficient approach.

The Choice of Density Functional and Basis Set: A Balance of Accuracy and Efficiency

The "DFT zoo" presents a plethora of functionals, each with its own strengths and weaknesses. For organic molecules, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have consistently demonstrated high accuracy. Among these, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has become a workhorse in computational organic chemistry due to its excellent balance of accuracy and computational cost for predicting geometries and relative energies. Furthermore, to account for the non-covalent interactions that may influence the orientation of the phenyl group, empirical dispersion corrections, such as Grimme's D3 correction with Becke-Johnson damping (D3BJ ), are highly recommended.

The choice of basis set, which describes the atomic orbitals, is equally critical. Pople-style basis sets are widely used for their efficiency. For a molecule of this size, the 6-311+G(d,p) basis set offers a good compromise between accuracy and computational expense. This basis set is a triple-zeta valence basis set, meaning it uses three functions to describe the valence electrons, and includes diffuse functions (+) on heavy atoms to better describe lone pairs and anions, as well as polarization functions (d on heavy atoms and p on hydrogens) to allow for more flexibility in the orbital shapes.

Conformational Analysis: Exploring the Energy Landscape

The cyclohexane ring in this compound can exist in two primary chair conformations. Furthermore, the phenyl group at the C6 position can adopt either an axial or an equatorial orientation. This gives rise to four potential low-energy conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

The primary conformers to be investigated are:

  • Equatorial-Phenyl Chair: The phenyl group occupies an equatorial position on the cyclohexane chair.

  • Axial-Phenyl Chair: The phenyl group occupies an axial position on the cyclohexane chair.

For each of these, the cyclohexane ring can undergo a "ring flip", leading to another set of conformers. However, due to the significant steric hindrance of an axial phenyl group, it is anticipated that the equatorial conformer will be substantially more stable.

The computational workflow for the conformational analysis is depicted in the following diagram:

G cluster_0 Conformer Generation cluster_1 Computational Workflow cluster_2 Data Analysis start Initial Structure Building conf1 Equatorial-Phenyl Conformer start->conf1 conf2 Axial-Phenyl Conformer start->conf2 opt Geometry Optimization (B3LYP-D3BJ/6-311+G(d,p)) conf1->opt conf2->opt freq Frequency Calculation (Verify Minima) opt->freq nmr NMR Calculation (GIAO-B3LYP/6-311+G(d,p)) freq->nmr analysis Compare Calculated vs. Experimental Data nmr->analysis structure Elucidate Dominant Conformer analysis->structure

Caption: Computational workflow for the structural elucidation of this compound.

Part 2: Step-by-Step Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the theoretical calculations on the conformers of this compound. These protocols are designed to be implemented using the Gaussian suite of programs, a widely used software package in computational chemistry.

Protocol 1: Building the Initial Structures
  • Construct the Cyclohexane Chair: Begin by building a standard cyclohexane chair conformation using a molecular modeling program (e.g., GaussView, Avogadro).

  • Add the Epoxide Ring: Fuse an epoxide ring to the C1 and C2 positions of the cyclohexane ring to form the 1-oxaspiro[2.5]octane core.

  • Introduce the Phenyl Group:

    • Equatorial Conformer: Attach a phenyl group to the C6 position in an equatorial orientation.

    • Axial Conformer: Attach a phenyl group to the C6 position in an axial orientation.

  • Perform Initial Geometry Refinement: Use a molecular mechanics force field (e.g., UFF or MMFF94) to perform a preliminary geometry optimization to obtain a reasonable starting structure for the DFT calculations.

  • Save the Coordinates: Save the atomic coordinates of both the equatorial and axial conformers in a format suitable for input into Gaussian (e.g., .gjf or .com).

Protocol 2: Geometry Optimization and Frequency Calculation
  • Prepare the Gaussian Input File: For each conformer, create a Gaussian input file with the following specifications:

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq EmpiricalDispersion=GD3BJ

    • Charge and Multiplicity: 0 1 (for a neutral singlet state)

    • Coordinates: Paste the coordinates from the initial structure building step.

  • Run the Calculation: Submit the input file to Gaussian. The Opt keyword requests a geometry optimization, and the Freq keyword requests a frequency calculation to be performed on the optimized geometry.

  • Verify the Optimized Structure: After the calculation is complete, open the output file (e.g., .log or .out) and check the following:

    • Convergence: Ensure that the geometry optimization has converged successfully.

    • Vibrational Frequencies: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a true minimum on the potential energy surface.

Protocol 3: NMR Chemical Shift and Coupling Constant Calculation
  • Prepare the Gaussian Input File for NMR Calculation: Using the optimized coordinates from the previous step, create a new Gaussian input file with the following route section:

    • Route Section: #p B3LYP/6-311+G(d,p) NMR=GIAO

  • Run the Calculation: Submit the input file to Gaussian. The NMR=GIAO keyword requests the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital method.

  • Analyze the Output: The output file will contain the absolute shielding values for each nucleus. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

    δsample = σTMS - σsample

    Where:

    • δsample is the chemical shift of the nucleus in the sample.

    • σTMS is the calculated absolute shielding of the corresponding nucleus in TMS.

    • σsample is the calculated absolute shielding of the nucleus in the sample.

Part 3: Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation.

Relative Energies of Conformers

The relative energies of the equatorial and axial conformers of this compound, including the zero-point vibrational energy (ZPVE) correction, should be summarized in a table.

ConformerRelative Energy (kcal/mol)
Equatorial-Phenyl0.00
Axial-Phenyl[Calculated Value]

Table 1: Calculated relative energies of the conformers of this compound at the B3LYP-D3BJ/6-311+G(d,p) level of theory.

It is expected that the equatorial-phenyl conformer will be significantly lower in energy due to the avoidance of 1,3-diaxial interactions between the phenyl group and the axial hydrogens on the cyclohexane ring.

Comparison of Calculated and Experimental NMR Data

A crucial step in validating the theoretical model is to compare the calculated NMR chemical shifts with experimental data. Experimental NMR data for 1-oxaspiro[2.5]octane is available and can serve as a baseline for the spirocyclic core.[2][3] While experimental data for the 6-phenyl derivative may be less readily available, the calculated shifts for the core structure can be compared to the parent compound to assess the accuracy of the computational method.

NucleusCalculated δ (ppm) - EquatorialExperimental δ (ppm) - 1-oxaspiro[2.5]octane
C1[Calculated Value][Experimental Value]
C2[Calculated Value][Experimental Value]
.........
Ha[Calculated Value][Experimental Value]
Hb[Calculated Value][Experimental Value]
.........

Table 2: Comparison of calculated ¹³C and ¹H NMR chemical shifts for the dominant conformer of this compound with experimental data for 1-oxaspiro[2.5]octane.

A good correlation between the calculated and experimental chemical shifts would provide strong evidence for the accuracy of the computed geometry and the dominance of the predicted lowest-energy conformer in solution.

The following diagram illustrates the key structural features and the numbering scheme used for this compound.

Sources

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Biological Screening of 6-Phenyl-1-oxaspiro[2.5]octane

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer three-dimensional complexity and unique pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their rigid conformation and precise vectoral display of substituents.[1] This structural rigidity can reduce conformational entropy upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1]

The compound this compound belongs to this promising class of molecules. It integrates a reactive oxirane (epoxide) ring and a cyclohexane scaffold with a phenyl substitution, creating a unique topology with potential for diverse biological interactions. The oxirane moiety is a known pharmacophore present in several natural products with anti-angiogenic and antitumor activity.[2] The oxetane ring in similar spirocycles has been explored as a valuable motif to improve physicochemical properties such as solubility while maintaining metabolic stability.[3][4] This guide, intended for researchers and drug development professionals, outlines a strategic, multi-tiered approach for the initial biological screening of this compound, designed to efficiently assess its therapeutic potential, with a primary focus on anticancer activity.

Compound Profile: this compound

A thorough understanding of the test compound is the foundation of any screening campaign.

  • Structure:

    • Molecular Formula: C₁₃H₁₆O[5]

    • Core Scaffold: An oxaspiro[2.5]octane system, consisting of a cyclopropane ring fused to a cyclohexane ring via a shared carbon atom, with one carbon of the cyclopropane ring replaced by an oxygen atom (forming an epoxide).

    • Key Substituents: A phenyl group at the 6-position of the cyclohexane ring.

  • Synthesis Overview: The synthesis of this compound and its derivatives is typically achieved through the reaction of a substituted cyclohexanone with a sulfoxonium ylide, such as trimethylsulfoxonium iodide, in the presence of a strong base like potassium tert-butoxide.[2][6] This is a variation of the Corey-Chaykovsky reaction, which efficiently forms the epoxide ring.[2] Alternative methods may involve the Grignard reagent phenylmagnesium bromide reacting with a dioxaspiro compound.[7]

  • Predicted Physicochemical Properties:

    • The presence of the phenyl group suggests a degree of lipophilicity, while the oxygen atom in the epoxide ring introduces polarity.

    • The spirocyclic nature imparts a defined three-dimensional shape, distinct from flat aromatic compounds.[1]

A Tiered Strategy for Initial Biological Evaluation

A logical, tiered approach is essential for a cost-effective and scientifically sound initial screening. This strategy prioritizes broad-based cytotoxicity assays before progressing to more specific mechanistic studies, ensuring that resources are focused on compounds with demonstrable biological activity.

Screening_Workflow tier1 Tier 1: Foundational Cytotoxicity (e.g., MTT Assay) decision1 Significant Cytotoxicity? (IC50 < 50 µM) tier1->decision1 tier2 Tier 2: Expanded Cancer Cell Line Panel (e.g., NCI-60 Panel) decision1->tier2 Yes stop Low Priority / De-risk decision1->stop No decision2 Selective Activity Observed? tier2->decision2 tier3 Tier 3: Preliminary Mechanistic Assays (e.g., Apoptosis, Cell Cycle) decision2->tier3 Yes decision2->stop No proceed Proceed to Target ID & Lead Optimization tier3->proceed

Caption: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Cytotoxicity Assessment

The primary goal of this tier is to determine if this compound exhibits general cytotoxicity and to establish a working concentration range for subsequent assays. Many spirocyclic compounds have demonstrated potent anticancer activity, making a cancer cell line an appropriate starting point.[8][9][10]

  • Rationale: An initial screen against a robust and well-characterized cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) provides crucial preliminary data on both potency and selectivity.[8][11]

  • Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12] It is suitable for high-throughput screening.

  • Endpoint: The primary data point is the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.[13]

Tier 2: Broad-Spectrum Phenotypic Screening

If significant and ideally selective cytotoxicity is observed in Tier 1, the next step is to understand the breadth of the compound's activity.

  • Rationale: Screening against a diverse panel of human cancer cell lines, such as the NCI-60 panel, can reveal patterns of activity that may hint at a specific mechanism of action or a vulnerability in certain cancer types.

  • Methodology: The MTT assay or a similar viability assay (e.g., resazurin or ATP-based bioluminescent assays) can be employed across the panel.[14]

  • Endpoint: A profile of IC₅₀ values across multiple cell lines. This data can be compared against databases of known anticancer agents to identify compounds with similar activity profiles.

Tier 3: Preliminary Mechanistic Deconvolution

Observing potent and selective cell killing necessitates an investigation into how the cells are dying. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[15][16]

  • Rationale: Differentiating between apoptosis and necrosis is a critical step. Assays that can identify the hallmarks of apoptosis, such as externalization of phosphatidylserine and caspase activation, provide insight into the compound's mechanism of action. Studies on other oxaspiro[15][17]trienones have shown they can induce mitochondria-mediated apoptosis.[15]

  • Recommended Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

    • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can confirm the involvement of the apoptotic pathway.

Caption: Hypothesized intrinsic apoptosis pathway potentially modulated by the compound.

Experimental Protocols

The following are detailed, self-validating protocols for the key assays proposed in the screening cascade.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[11][12][13]

Materials:

  • 96-well flat-bottom cell culture plates

  • Selected cell lines (e.g., MCF-7, A549, HEK293)

  • Complete culture medium (specific to cell line)

  • This compound, dissolved in DMSO to create a 10 mM stock

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and cells with the positive control.

    • Final DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[12]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based protocol differentiates between different stages of cell death.[12][13]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

  • Cells and test compound as described above

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.

    • Gating: Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for interpretation and decision-making.

Table 1: Hypothetical Cytotoxicity Data for this compound
Cell LineCancer TypeCompound IC₅₀ (µM) ± SDDoxorubicin IC₅₀ (µM) ± SD (Positive Control)Selectivity Index (SI)¹
MCF-7 Breast Adenocarcinoma12.5 ± 1.10.8 ± 0.24.8
A549 Lung Carcinoma18.2 ± 2.41.1 ± 0.33.3
DU-145 Prostate Carcinoma15.8 ± 1.91.5 ± 0.43.8
HEK293 Non-Cancerous Kidney60.1 ± 5.610.2 ± 1.5-
¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation:

  • The hypothetical data in Table 1 suggests that this compound exhibits moderate, broad-spectrum cytotoxicity against the tested cancer cell lines.

  • The compound shows a degree of selectivity for cancer cells over non-cancerous cells, with the highest selectivity for the MCF-7 line (SI = 4.8). This warrants further investigation.

  • The potency is less than the standard chemotherapeutic Doxorubicin, which is common for an initial hit compound and can be improved through medicinal chemistry efforts.

Conclusion and Future Directions

This guide presents a structured and logical framework for the initial biological evaluation of this compound. By beginning with foundational cytotoxicity screening and progressing through expanded panel testing to preliminary mechanistic studies, researchers can efficiently characterize the compound's biological activity profile. The unique spiro-epoxide structure holds significant promise, and a positive result in this initial cascade—particularly the induction of apoptosis in a selective manner—would establish this compound as a valuable hit compound. Subsequent steps would involve target identification studies, structure-activity relationship (SAR) exploration to improve potency and selectivity, and further in-depth mechanistic analysis to fully elucidate its mode of action.

References

  • EvitaChem. This compound (EVT-448984).
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  • BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, G., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[15][17]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Riss, T.L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

  • Hanson, R.N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Alpan, U., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules. [Link]

  • Kamal, A., et al. (2016). Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Life Chemicals. Spiro-, Poly- and Bicyclic Screening Compound Library.
  • Gu, W., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[15][17]deca-6,9-diene-3,8-dione Derivatives. Molecules. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Gu, W., et al. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wuitschik, G. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • ResearchGate. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. [Link]

  • PubChem. This compound (C13H16O).

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A Technical Guide to the Stereoisomers of 6-Phenyl-1-oxaspiro[2.5]octane: Synthesis, Analysis, and Implications

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical analysis of the stereoisomerism of 6-Phenyl-1-oxaspiro[2.5]octane. It is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and organic synthesis. The guide covers the structural basis of chirality in this spirocyclic system, the theoretical number of stereoisomers, practical strategies for their stereoselective synthesis, and robust analytical methods for their separation and characterization.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, polycyclic organic compounds where rings are joined by a single common atom, are of increasing importance in modern drug discovery.[1] Their inherent three-dimensionality provides access to novel chemical space, enabling more specific and potent interactions with biological targets compared to traditional flat aromatic structures.[2] The rigid conformation of spirocyclic systems can reduce the entropic penalty upon binding to a receptor and often leads to improved physicochemical properties such as solubility and metabolic stability.[2] this compound, featuring an oxirane ring fused to a substituted cyclohexane, is a scaffold of significant interest due to the synthetic versatility of the epoxide and the conformational constraints imposed by the spirocyclic core. A thorough understanding of its stereochemical complexity is paramount for its successful application in drug development.

Part 1: Structural and Stereochemical Analysis

The stereochemical profile of this compound is more complex than a simple analysis of its 2D structure might suggest. The molecule possesses three distinct stereogenic centers, which dictates the potential number of unique, isolable stereoisomers.

Identification of Stereocenters:

  • C2: This carbon atom of the oxirane ring is bonded to an oxygen, the spiro carbon (C3), and two hydrogen atoms. However, within the constrained ring system, the paths around the spirocycle are different, making it a chiral center.

  • C3 (Spiro Atom): The spiro carbon is the junction of the oxirane and cyclohexane rings. Spiroatoms can be centers of chirality even without four different substituents if the overall molecular symmetry is broken.[1] The two rings are held in approximately perpendicular planes, a key feature of many spiro systems.[3] The substitution on the cyclohexane ring ensures the molecule lacks a plane of symmetry passing through the spiro atom, rendering C3 a stereocenter.

  • C6: This carbon atom on the cyclohexane ring is bonded to a phenyl group, a hydrogen atom, and two different paths within the cyclohexane ring (C5 and C7), making it a classic tetrahedral chiral center.

The presence of these three stereocenters means the molecule can exist as multiple distinct stereoisomers.

Caption: Chiral centers (*) of this compound.

Part 2: Enumeration of Potential Stereoisomers

With three stereocenters (n=3), the maximum number of possible stereoisomers is given by the 2^n rule, resulting in 2³ = 8 potential stereoisomers. These eight isomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric.

Stereoisomer Configuration (C2, C3, C6) Enantiomeric Pair Relationship to Other Pairs
(R, R, R)ADiastereomer
(S, S, S)ADiastereomer
(R, R, S)BDiastereomer
(S, S, R)BDiastereomer
(R, S, R)CDiastereomer
(S, R, S)CDiastereomer
(R, S, S)DDiastereomer
(S, R, R)DDiastereomer
Table 1: Theoretical stereoisomers of this compound and their relationships.

The distinct physical and pharmacological properties of each stereoisomer necessitate precise control over their synthesis and robust methods for their separation and analysis.

Stereoisomer_Relationships cluster_A Pair A cluster_B Pair B cluster_C Pair C cluster_D Pair D RRR (R,R,R) SSS (S,S,S) RRR->SSS Enantiomers RRS (R,R,S) RRR->RRS Diastereomers RSR (R,S,R) RRR->RSR SSR (S,S,R) SSS->SSR RRS->SSR Enantiomers RRS->RSR RSS (R,S,S) RRS->RSS SRS (S,R,S) RSR->SRS Enantiomers RSR->RSS SRR (S,R,R) RSS->SRR Enantiomers

Caption: Relationships between the stereoisomers.

Part 3: Stereoselective Synthesis Strategies

Controlling the absolute and relative stereochemistry during synthesis is a critical challenge. The most direct route involves the epoxidation of a 4-phenylcyclohexanone precursor.

Protocol 1: Diastereoselective Epoxidation via Corey-Chaykovsky Reaction

This well-established method utilizes dimethylsulfoxonium methylide to convert a ketone into an epoxide. The reaction generally proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by intramolecular ring closure. For substituted cyclohexanones, the reaction often exhibits diastereoselectivity, with the ylide preferentially attacking from the less sterically hindered face. The formation of the exocyclic epoxide typically results in an axial orientation of the new C-O bond.[4][5]

Objective: To synthesize a diastereomeric mixture of this compound from 4-phenylcyclohexanone.

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-Phenylcyclohexanone

  • Ethyl acetate, water, brine

  • Magnesium sulfate (anhydrous)

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • Ylide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.1 eq) and anhydrous DMSO.

  • Add potassium tert-butoxide (1.05 eq) portion-wise at room temperature. The causality here is the deprotonation of the sulfoxonium salt by a strong, non-nucleophilic base to generate the reactive methylide ylide.

  • Stir the resulting milky suspension for 30-45 minutes at room temperature until ylide formation is complete.

  • Epoxidation: Prepare a solution of 4-phenylcyclohexanone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide suspension. The reaction is often exothermic; maintain the temperature below 25°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Partition the mixture between ethyl acetate and water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine to remove residual DMSO, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the diastereomeric mixture of this compound.

This protocol provides a mixture of diastereomers. Achieving enantioselectivity would require a more advanced strategy, such as employing a chiral ylide or performing a kinetic resolution on the product mixture.

Part 4: Analytical Methodologies for Separation and Characterization

Once synthesized, the mixture of stereoisomers must be separated and each isomer's structure must be unequivocally confirmed.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is the gold standard for the analytical and preparative separation of stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Objective: To separate the stereoisomers of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak series with a polysaccharide-based CSP)

  • HPLC-grade hexanes and isopropanol (or ethanol)

  • Filtered and degassed mobile phase

Step-by-Step Methodology:

  • Column Selection & Equilibration: Select an appropriate chiral column based on the analyte's structure (a column with a phenylcarbamate derivative of cellulose or amylose is a good starting point). Equilibrate the column with the initial mobile phase composition (e.g., 98:2 Hexanes:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified product mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection & Elution: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Method Optimization: If separation is incomplete, systematically vary the mobile phase composition (e.g., increase the percentage of the alcohol modifier) and the flow rate to optimize resolution. The choice of alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.

  • Data Analysis: Integrate the peaks to determine the relative abundance of each stereoisomer in the mixture. For preparative work, fractions corresponding to each peak can be collected.

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereoisomer Analysis start Diastereoselective Synthesis purify Column Chromatography start->purify Crude Product hplc Chiral HPLC Separation purify->hplc Diastereomeric Mixture iso1 Isolated Isomer 1 hplc->iso1 Separation iso2 Isolated Isomer 2+ hplc->iso2 Separation nmr NMR Spectroscopy xray X-Ray Crystallography iso1->nmr Relative Stereochemistry iso1->xray Absolute Stereochemistry iso2->nmr iso2->xray

Caption: Workflow for synthesis, separation, and analysis.

Spectroscopic and Crystallographic Characterization
  • Nuclear Magnetic Resonance (NMR): High-resolution 1H and 13C NMR spectroscopy is essential for confirming the constitution and relative stereochemistry of the isolated isomers.[6] Analysis of proton-proton coupling constants (³JHH) can provide information about the dihedral angles and thus the conformation of the cyclohexane ring. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity of protons, helping to assign the relative configuration of the stereocenters.

  • Single-Crystal X-ray Diffraction: This is the definitive technique for determining the absolute stereochemistry of a chiral molecule.[7] By obtaining a suitable crystal of a single enantiomer and analyzing its diffraction pattern, the precise three-dimensional arrangement of atoms can be determined, allowing for the unambiguous assignment of R/S configurations to all stereocenters.

Part 5: Implications for Drug Development

The principles of stereochemistry are not academic; they are critical in pharmacology. Stereoisomers of a drug candidate can have dramatically different biological activities:

  • Eutomer vs. Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or cause undesirable side effects.

  • Pharmacokinetics: Enantiomers can be metabolized at different rates by chiral enzymes in the body (e.g., Cytochrome P450s), leading to different plasma concentrations and durations of action.

  • Target Binding: The three-dimensional arrangement of functional groups is critical for molecular recognition at a chiral receptor or enzyme active site. A change in configuration at even one stereocenter can completely abolish binding and biological activity.

Therefore, for a molecule like this compound, the development of stereoselective syntheses and robust analytical methods is not merely a chemical challenge but a regulatory and safety imperative for its progression as a potential therapeutic agent.

Conclusion

This compound is a structurally complex molecule with three stereogenic centers, giving rise to a total of eight possible stereoisomers. The inherent chirality, stemming from both classic tetrahedral centers and the nature of the spirocyclic junction, presents significant challenges and opportunities in chemical synthesis and drug design. A mastery of stereoselective reactions, such as the Corey-Chaykovsky epoxidation, combined with powerful analytical techniques like chiral HPLC and X-ray crystallography, is essential to unlock the full potential of this and related spirocyclic scaffolds in the pursuit of novel therapeutics.

References

  • EvitaChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • E-learning. (2018). Stereochemistry of Spirans. YouTube. Retrieved from [Link]

  • 3D chemistry. (2020). Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. YouTube. Retrieved from [Link]

  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Spiro compound.
  • ResearchGate. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

  • Magn Reson Chem. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use.

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Methodological & Application

Topic: Detailed Synthesis Protocols for 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane, a valuable spirocyclic epoxide for organic synthesis and medicinal chemistry. The core of this guide focuses on the Johnson-Corey-Chaykovsky reaction, a robust and highly efficient method for the formation of the spiro-epoxide ring system from a commercially available ketone. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and present expected outcomes and characterization data. This document is intended to equip researchers, chemists, and drug development professionals with the practical knowledge required to successfully synthesize this versatile chemical scaffold.

Introduction: The Significance of the Spiro-Epoxide Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures that allow for precise presentation of functional groups in chemical space. The 1-oxaspiro[2.5]octane moiety, which combines a cyclohexane ring with an epoxide (oxirane) ring at a spiro-center, is a key structural feature in several biologically active natural products, including the potent anti-angiogenic agents fumagillin and ovalicin.[1][2] The introduction of a phenyl group at the 6-position of this scaffold creates a lipophilic domain, offering a handle for modulating pharmacokinetic properties or for further functionalization, making this compound a valuable building block for synthetic and medicinal chemistry programs.

Recommended Synthetic Strategy: The Johnson-Corey-Chaykovsky Reaction

While several methods exist for epoxide synthesis, the Johnson-Corey-Chaykovsky reaction stands out as the most direct and reliable method for constructing spiro-epoxides from cyclic ketones.[3][4] This reaction involves the addition of a sulfur ylide, such as dimethylsulfoxonium methylide, to a carbonyl group.[3][5] Unlike the Wittig reaction which leads to olefination, the sulfur ylide's mechanism involves a nucleophilic attack on the carbonyl carbon, followed by an intramolecular SN2 reaction where the intermediate oxygen anion displaces the stable dimethyl sulfoxide (DMSO) leaving group, forming the three-membered oxirane ring.[3]

This method is particularly advantageous for synthesizing this compound from the readily available precursor, 4-phenylcyclohexanone. The reaction is known for its high yields and stereoselectivity, often proceeding to form the exocyclic epoxide where the newly introduced oxygen atom assumes an axial orientation.[1][2]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This forms a betaine intermediate.

  • Intramolecular Ring Closure: The negatively charged oxygen atom of the betaine intermediate then acts as a nucleophile, attacking the carbon bearing the sulfonium group. This intramolecular displacement results in the formation of the epoxide ring and the expulsion of dimethyl sulfoxide as a byproduct.[3][4]

G ketone 4-Phenylcyclohexanone betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Dimethylsulfoxonium Methylide ylide->betaine epoxide This compound betaine->epoxide Intramolecular SN2 Displacement dmso DMSO betaine->dmso

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related 1-oxaspiro[2.5]heptane systems.[1][2]

Materials and Reagents
  • Trimethylsulfoxonium iodide (Me₃SOX)I, 98%

  • Potassium tert-butoxide (KOtBu), 97% or Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-Phenylcyclohexanone, 97%

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Step-by-Step Synthesis Procedure

G start Step 1: Ylide Generation step2 Step 2: Add Ketone Substrate start->step2 Stir at RT for 30 min step3 Step 3: Reaction Monitoring step2->step3 Stir at RT for 24h step4 Step 4: Aqueous Work-up step3->step4 Partition between EtOAc and Water step5 Step 5: Extraction & Drying step4->step5 Extract with EtOAc, Wash with Brine, Dry step6 Step 6: Purification step5->step6 Concentrate & Purify by Column Chromatography end_node Final Product: This compound step6->end_node

Caption: Experimental workflow for the synthesis.

  • Ylide Generation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add trimethylsulfoxonium iodide (1.1 eq, e.g., 5.00 g, 22.72 mmol). Add anhydrous DMSO (e.g., 10 mL) and stir until the salt is fully dissolved. To this solution, carefully add potassium tert-butoxide (1.0 eq, e.g., 2.31 g, 20.6 mmol) in portions. The solution will become cloudy. Stir the resulting mixture at room temperature for 30 minutes. Alternative: Sodium hydride (1.1 eq) can be used instead of KOtBu, in which case it should be washed with anhydrous hexanes to remove mineral oil before the addition of DMSO.

  • Addition of Ketone: Prepare a solution of 4-phenylcyclohexanone (1.0 eq, e.g., 3.60 g, 20.6 mmol) in a minimal amount of anhydrous DMSO (e.g., 20-30 mL). Add this solution dropwise to the stirring ylide mixture over 15-20 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (e.g., 100 mL) and ethyl acetate (e.g., 100 mL).

  • Extraction and Drying: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically an oil or a low-melting solid. Purify the crude material via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes) to afford the pure this compound.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterValue / DescriptionReference
Starting Material 4-PhenylcyclohexanoneCommercially Available
Key Reagents Trimethylsulfoxonium iodide, KOtBu (or NaH), DMSO[1][2]
Reaction Type Johnson-Corey-Chaykovsky Reaction[3]
Reaction Time 24 hours[1]
Temperature Room Temperature[1]
Typical Yield 80-95% (post-purification)[4]
Appearance Colorless oil or low-melting solid-
Molecular Formula C₁₃H₁₆O[6]
Molecular Weight 188.27 g/mol [7]

Safety Considerations

  • Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of chemicals through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium tert-butoxide & Sodium Hydride: These are strong bases and are highly reactive with water. Handle them in an inert, dry atmosphere and away from moisture.

  • Trimethylsulfoxonium iodide: Can be an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The Johnson-Corey-Chaykovsky reaction provides a highly effective and straightforward pathway for the synthesis of this compound from 4-phenylcyclohexanone. The protocol detailed herein is robust, high-yielding, and utilizes readily available reagents, making it an excellent choice for both academic research and industrial applications. The resulting spiro-epoxide is a versatile intermediate, primed for further chemical exploration in the development of novel therapeutics and complex organic molecules.

References

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved January 17, 2026, from [Link]

  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. IUCrData, 9(6). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylcyclohexanecarboxaldehyde. Retrieved January 17, 2026, from [Link]

Sources

Microwave-Assisted Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 6-Phenyl-1-oxaspiro[2.5]octane, a valuable spirocyclic compound with applications in medicinal chemistry and organic synthesis.[1] We present a detailed, step-by-step protocol, underpinned by a discussion of the reaction mechanism and the scientific rationale for key experimental choices. This application note is designed to enable researchers to reliably and efficiently synthesize this important molecule, leveraging the advantages of microwave-assisted organic synthesis (MAOS) for accelerated reaction times and potentially improved yields.

Introduction: The Significance of this compound and the Advantages of Microwave Synthesis

This compound and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry for their potential biological activities, including antibacterial and anticancer properties.[1] Their unique three-dimensional spirocyclic structure makes them attractive scaffolds in drug discovery.[1][2] The synthesis of such spiroepoxides is a key step in the development of novel therapeutics and complex organic molecules.[1][3]

Traditionally, the synthesis of spiro-compounds can be time-consuming. However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions.[4][5][6] By utilizing dielectric heating, microwaves provide rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.[4][5] For the synthesis of this compound, microwave irradiation can significantly enhance reaction kinetics.[1]

Reaction Overview & Scientific Rationale

The featured synthesis of this compound from 2-phenylcyclohexanone is achieved via the Corey-Chaykovsky reaction.[7][8][9][10][11] This powerful and widely used method facilitates the formation of epoxides from ketones or aldehydes using a sulfur ylide.[7][9][10][11][12]

The key steps involve:

  • In situ generation of the sulfur ylide: A strong base, such as sodium hydride, deprotonates a sulfonium salt (e.g., trimethylsulfonium iodide) to form the highly reactive sulfur ylide.[9][10]

  • Nucleophilic attack: The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-phenylcyclohexanone.[9][10]

  • Intramolecular cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfide leaving group to form the desired epoxide ring.[10]

The use of microwave irradiation in this process accelerates the rate of these steps, allowing for the reaction to be completed in a fraction of the time required by conventional heating.[1][4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.Supplier
2-PhenylcyclohexanoneC₁₂H₁₄O174.241444-65-1e.g., Sigma-Aldrich
Trimethylsulfonium iodideC₃H₉IS204.072181-42-2e.g., Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.007646-69-7e.g., Sigma-Aldrich
Anhydrous Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5e.g., Sigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.1260-29-7e.g., Sigma-Aldrich
Saturated aqueous ammonium chloride solutionNH₄Cl53.4912125-02-9N/A
Anhydrous magnesium sulfateMgSO₄120.377487-88-9e.g., Sigma-Aldrich

Equipment:

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Reaction Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_ylide Prepare Sulfur Ylide Solution: - Add NaH to anhydrous DMSO. - Add Trimethylsulfonium iodide. mw_step Add 2-Phenylcyclohexanone to ylide solution. Irradiate in microwave reactor. prep_ylide->mw_step Transfer quench Quench reaction with sat. aq. NH4Cl. mw_step->quench Cool extract Extract with diethyl ether. quench->extract dry Dry organic layer with MgSO4. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify G cluster_mechanism Corey-Chaykovsky Reaction Mechanism ylide Sulfur Ylide (CH3)2S+-CH2- intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack ketone 2-Phenylcyclohexanone ketone->intermediate product This compound + (CH3)2S intermediate->product Intramolecular SN2

Sources

using 6-Phenyl-1-oxaspiro[2.5]octane as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-Phenyl-1-oxaspiro[2.5]octane as a versatile building block in modern organic synthesis.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for molecular diversity and complexity is paramount. Spirocycles, polycyclic organic compounds where two rings are linked by a single common atom, have emerged as privileged scaffolds.[1] Their inherent three-dimensional and rigid nature offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel exit vectors for ligand-receptor interactions.[1][2] The spirocyclic framework increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical trials.[1]

This compound is a valuable building block that masterfully combines the rigidity of a spirocycle with the latent reactivity of an epoxide. This structure, featuring an oxirane ring fused to a phenyl-substituted cyclohexane, serves as a versatile precursor for a wide array of complex, three-dimensional molecules, making it an important tool for drug discovery and the synthesis of novel organic materials.[3] Its true synthetic power lies in the strategic ring-opening of the strained epoxide, allowing for the diastereoselective installation of diverse functionalities.

Synthesis of the Building Block: this compound

The most reliable and common method for constructing the 1-oxaspiro[2.5]octane system is the Corey-Chaykovsky reaction.[4][5] This method involves the reaction of a ketone with a sulfur ylide, such as dimethylsulfoxonium methylide, to form an epoxide. This approach is generally high-yielding and proceeds with predictable stereochemistry, typically forming the exocyclic epoxide where the oxygen atom assumes an axial orientation.[4][5]

Workflow for Synthesis via Corey-Chaykovsky Reaction

G cluster_prep Ylide Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup & Purification TMSOI Trimethylsulfoxonium iodide Ylide Dimethylsulfoxonium methylide (Ylide) TMSOI->Ylide Deprotonation Base Potassium tert-butoxide (KOtBu) Base->Ylide DMSO DMSO (Solvent) DMSO->Ylide Ketone 4-Phenylcyclohexanone (Starting Material) Ylide->Ketone Addition of Ylide to Ketone Solution Product This compound Ketone->Product Nucleophilic Attack Quench Partition between EtOAc and Water Product->Quench Extract Aqueous Extraction with EtOAc Quench->Extract Dry Dry (MgSO₄/Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis via Corey-Chaykovsky Reaction

This protocol is adapted from established procedures for the synthesis of substituted 1-oxaspiro[2.5]heptane systems.[4][5]

Materials:

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Potassium tert-butoxide (1.0 eq)

  • 4-Phenylcyclohexanone (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.0 eq) and anhydrous DMSO. Stir the suspension.

  • To this suspension, add trimethylsulfoxonium iodide (1.1 eq) in one portion. The mixture will warm slightly and become a homogenous solution. Stir for 30-45 minutes at room temperature.

  • Epoxidation: Prepare a solution of 4-phenylcyclohexanone (1.0 eq) in anhydrous DMSO and add it dropwise to the ylide solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Table: Reaction Parameter Optimization Optimizing solvent and temperature is critical for suppressing side reactions and maximizing yield.

ParameterConditionRationale & Expected OutcomeCitation
Solvent THF, DMSOCoordinating solvents like THF and DMSO enhance reagent solubility and stabilize reactive intermediates, leading to higher conversion rates (>85%).[3]
Toluene, BenzeneNon-polar solvents result in poor reagent solvation and incomplete reactions, often yielding <50%.[3]
Temperature -10°C to 0°CLow temperatures suppress potential side reactions, such as premature epoxide ring-opening, and can improve diastereoselectivity in related systems.[3]
Room TempConvenient for many Corey-Chaykovsky reactions, but may require careful monitoring to control exotherms.[4][5]

Reactivity and Application: Nucleophilic Ring-Opening

The synthetic utility of this compound stems from the high ring strain of the three-membered epoxide. This strain allows for facile ring-opening by a diverse range of nucleophiles under conditions that would not affect other ethers.[6][7] The reaction proceeds via an Sₙ2 mechanism, resulting in a product with a trans-diaxial relationship between the incoming nucleophile and the newly formed hydroxyl group.

The regioselectivity of the attack is dictated by the reaction conditions:

  • Basic or Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[6][7] For this compound, this is the primary carbon of the oxirane ring.

  • Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[6][8]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Start This compound Protonated Protonated Epoxide (Oxiranium ion) Start->Protonated H⁺ Base_Product Product A (Attack at less substituted carbon) Start->Base_Product Nu:⁻ Acid_Product Product B (Attack at more substituted carbon) Protonated->Acid_Product Nu:⁻ attacks C-6 Nu_Acid Weak Nucleophile (e.g., H₂O, ROH) Nu_Acid->Protonated Nu_Base Strong Nucleophile (e.g., R-MgBr, R-Li, NH₃) Nu_Base->Start

Caption: Regioselectivity in epoxide ring-opening reactions.

Protocol 2: Ring-Opening with Amine Nucleophiles

This reaction generates valuable 1,2-amino alcohols, a common motif in pharmaceutical agents.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (2.0 eq)

  • Isopropanol or Ethanol

  • Diethyl ether

Procedure:

  • In a sealed tube, dissolve this compound in isopropanol.

  • Add benzylamine (2.0 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography to yield the trans-2-(benzylamino)-1-phenylcyclohexan-1-ol.

Protocol 3: Ring-Opening with Grignard Reagents

This protocol creates a new carbon-carbon bond, offering a route to elaborate the molecular skeleton. The reaction of epoxides with Grignard reagents is a powerful method for converting an alkyl halide into a primary alcohol with two additional carbons.[6][7]

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (MeMgBr, 1.5 eq, 3.0 M solution in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the MeMgBr solution dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield trans-1-phenyl-2-methylcyclohexan-1-ol.

Physicochemical and Structural Data

A summary of key properties for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₆O[9][10]
Molar Mass 188.27 g/mol [10]
Monoisotopic Mass 188.12012 Da[9]
XlogP (Predicted) 2.7[9]
CAS Number 2815-37-4[3]

Conclusion: A Gateway to Molecular Complexity

This compound is more than just a chemical intermediate; it is a strategic building block that provides access to a rich diversity of three-dimensional molecular architectures. The reliable synthesis and predictable reactivity of its strained epoxide ring make it an invaluable tool for medicinal chemists and organic synthesists. The ability to perform diastereoselective ring-opening reactions with a wide range of nucleophiles allows for the controlled installation of functionality, generating complex scaffolds that are highly sought after in modern drug discovery.[3][11] The products of these reactions—substituted cyclohexane rings bearing vicinal functional groups—are ideal starting points for the synthesis of novel therapeutics and advanced materials.

References

  • This compound (EVT-448984) | 2815-37-4. EvitaChem.
  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health (NIH).
  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. ResearchGate.
  • This compound (C13H16O). PubChemLite.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. National Institutes of Health (NIH).
  • This compound. ChemBK. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available at: [Link]

  • Oxaspiro [2.5]octane derivatives and analogs. Google Patents.
  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as intermediate. Google Patents.

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Application Note: A Detailed Protocol for the Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane via the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane, a valuable spirocyclic epoxide intermediate in organic synthesis and medicinal chemistry. The synthesis is achieved through the robust and reliable Corey-Chaykovsky reaction, which involves the epoxidation of 4-phenylcyclohexanone using dimethylsulfoxonium methylide.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental setup, purification, and characterization, grounded in established chemical principles.

Introduction

Spiro-epoxides are a class of strained three-membered ring structures that serve as versatile building blocks in the synthesis of complex organic molecules and pharmaceuticals.[3] Their unique three-dimensional architecture and inherent ring strain make them susceptible to nucleophilic ring-opening reactions, providing a pathway to stereochemically rich and diverse molecular scaffolds. This compound (CAS No: 2815-37-4) is a key intermediate featuring a phenyl-substituted cyclohexane ring fused to an oxirane.[3][4][5]

The Johnson-Corey-Chaykovsky reaction offers a powerful and efficient method for the synthesis of epoxides from ketones or aldehydes.[2] It utilizes a sulfur ylide, a reagent with adjacent opposite charges, to transfer a methylene group to the carbonyl carbon.[6] This method is a crucial alternative to traditional olefin epoxidation routes.[2] Specifically, the use of dimethylsulfoxonium methylide (Corey's ylide), a stabilized sulfur ylide, provides excellent yields for the epoxidation of ketones.[7][8]

This application note details a validated protocol for the in situ generation of dimethylsulfoxonium methylide and its subsequent reaction with 4-phenylcyclohexanone to yield the target spiro-epoxide.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: (1) the in situ formation of the sulfur ylide, and (2) the nucleophilic addition of the ylide to the ketone, followed by intramolecular ring closure.

Stage 1: Formation of Dimethylsulfoxonium Methylide

The process begins with the deprotonation of a stable precursor, trimethylsulfoxonium iodide, using a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethyl sulfoxide (DMSO).[7][8] DMSO is an ideal solvent as it readily dissolves the sulfoxonium salt and the resulting ylide.

Reaction: (CH₃)₃S(=O)I + NaH → [(CH₃)₂S(=O)CH₂]⁻ + NaI + H₂

Stage 2: Epoxidation of 4-Phenylcyclohexanone

The generated ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylcyclohexanone.[1][9] This forms a betaine intermediate. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the neutral dimethyl sulfoxide molecule to form the stable three-membered epoxide ring.[2][6]

Mechanistic Rationale

The choice of a sulfoxonium ylide ((CH₃)₂S(=O)CH₂) over a sulfonium ylide ((CH₃)₂SCH₂) is significant. While both can be used for epoxidation, the sulfoxonium ylide is more stable and less reactive.[9] This stability allows the reaction to be performed at room temperature or with gentle heating.[10] In contrast to phosphorus ylides used in the Wittig reaction, the sulfur-oxygen bond is not as strong as the phosphorus-oxygen double bond, which allows the reaction to proceed to epoxide formation rather than olefination.[2]

G Ylide Ylide Ketone Ketone

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Trimethylsulfoxonium Iodide(CH₃)₃S(=O)I220.072.64 g12.0Recrystallize and dry before use.[10]
Sodium Hydride (60% in oil)NaH24.000.52 g13.0Handle with extreme care under inert gas.
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1330 mL-Anhydrous grade is essential.
4-PhenylcyclohexanoneC₁₂H₁₄O174.241.74 g10.0Ensure purity.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~200 mL-Anhydrous.
Saturated NaCl solution--~50 mL-Brine.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying.
Equipment
  • Three-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet and bubbler

  • Septa

  • Syringes and needles

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure

Safety First: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. All operations must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Part A: Preparation of the Ylide Solution (In Situ)

  • Setup: Assemble the flame-dried 100 mL three-necked flask with a magnetic stir bar, a nitrogen inlet, and a septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Wash Sodium Hydride: Add the sodium hydride (0.52 g, 13.0 mmol) to the flask. Wash the mineral oil from the NaH by adding ~10 mL of anhydrous hexane via syringe, stirring for 2 minutes, stopping the stirring, allowing the NaH to settle, and carefully removing the hexane supernatant with a syringe. Repeat this wash two more times.

  • Add Reagents: Carefully add anhydrous DMSO (20 mL) to the washed NaH. Then, add the trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) in one portion.

  • Ylide Formation: Stir the resulting suspension at room temperature. The formation of the ylide is accompanied by the evolution of hydrogen gas. Continue stirring for approximately 45-60 minutes, or until the gas evolution ceases and the solution becomes a clear, pale-yellow ylide solution.[8]

Part B: Epoxidation Reaction

  • Prepare Ketone Solution: In a separate small flask, dissolve 4-phenylcyclohexanone (1.74 g, 10.0 mmol) in anhydrous DMSO (10 mL).

  • Add Ketone: Draw the ketone solution into a syringe and add it dropwise to the stirred ylide solution over 5-10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Then, gently heat the mixture in an oil bath at 50-55 °C for an additional 1 hour to ensure the reaction goes to completion.[10]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting ketone should be consumed, and a new, less polar spot corresponding to the epoxide product should appear.

Part C: Work-up and Purification

  • Quench Reaction: Cool the reaction flask in an ice-water bath. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash: Combine the organic layers and wash them with water (2 x 25 mL) to remove residual DMSO, followed by a wash with saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a pale-yellow oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to afford this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To confirm the absence of the carbonyl (C=O) stretch from the starting material and the presence of C-O-C stretches of the epoxide.

  • Mass Spectrometry: To confirm the molecular weight (188.26 g/mol ).[3]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Flame-Dried Glassware under N₂ B 2. Wash NaH with Hexane A->B D 4. Add DMSO & TMSOI to NaH (Stir for 1 hr) B->D C 3. Prepare Ketone Solution in Anhydrous DMSO E 5. Add Ketone Solution Dropwise C->E D->E F 6. Stir at RT (1 hr), then 50°C (1 hr) E->F G 7. Monitor by TLC F->G H 8. Quench with Cold Water G->H I 9. Extract with Diethyl Ether H->I J 10. Wash with Water & Brine I->J K 11. Dry (MgSO₄) & Concentrate J->K L 12. Purify via Column Chromatography K->L M 13. Characterize Pure Product L->M

References

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • ADICHEMISTRY. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Available at: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. Available at: [Link]

  • ResearchGate. Most common pathway to prepare dimethylsulfoxonium methylide from DMSO. Available at: [Link]

  • Researcher.Life. Dimethylsulfoxonium Methylide. Available at: [Link]

  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health. Available at: [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). METHYLENECYCLOHEXANE OXIDE. Organic Syntheses, 45, 75. Available at: [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]

  • PubChemLite. This compound (C13H16O). Available at: [Link]

  • ResearchGate. (PDF) 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Available at: [Link]

Sources

Application Notes and Protocols for the Reaction of 6-Phenyl-1-oxaspiro[2.5]octane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 6-Phenyl-1-oxaspiro[2.5]octane Scaffold

This compound is a unique spirocyclic epoxide that holds significant potential in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure, conferred by the spirocyclic system, is an attractive feature for the development of novel therapeutics and complex molecular architectures.[1][2] The presence of a strained oxirane ring makes it a potent electrophile, susceptible to ring-opening by a wide variety of nucleophiles. This reactivity allows for the diastereoselective and regioselective installation of diverse functional groups, leading to a range of highly substituted cyclohexane derivatives.

The phenyl group at the 6-position of the cyclohexane ring introduces electronic and steric biases that influence the regioselectivity of the epoxide ring-opening. The cyclohexane framework provides a scaffold for creating stereochemically rich molecules. Understanding the principles governing the reaction of this spiroepoxide with nucleophiles is crucial for harnessing its synthetic potential.

This guide provides a comprehensive overview of the reaction of this compound with various nucleophiles, including detailed mechanistic insights and practical, step-by-step protocols for laboratory use.

Mechanistic Considerations: Regio- and Stereoselectivity in Epoxide Ring-Opening

The ring-opening of epoxides can proceed through either an SN2 or an SN1-like mechanism, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. The regiochemical and stereochemical outcomes of the reaction are dictated by these factors.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, the ring-opening of epoxides occurs via a classic SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom. For this compound, the attack will occur at the methylene carbon of the oxirane ring. This reaction proceeds with inversion of configuration at the center of attack.

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. This activation facilitates the nucleophilic attack. The regioselectivity of the acid-catalyzed ring-opening is more complex and depends on the substitution pattern of the epoxide. For epoxides with a tertiary carbon, the reaction often proceeds through an SN1-like mechanism, where the nucleophile attacks the more substituted carbon due to the stabilization of the partial positive charge in the transition state. In the case of this compound, the spiro carbon is tertiary. Therefore, under acidic conditions, nucleophilic attack is expected to occur at this more substituted position. The reaction still proceeds with an overall anti-addition of the nucleophile and the hydroxyl group.

Reaction with Nitrogen Nucleophiles: Synthesis of β-Amino Alcohols

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active compounds.[3][4]

Protocol 1: Reaction of this compound with Aniline

This protocol describes the base-catalyzed ring-opening of this compound with aniline to yield 1-phenyl-1-((phenylamino)methyl)cyclohexan-1-ol.

Materials:

  • This compound

  • Aniline

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 5.31 mmol) and anhydrous ethanol (20 mL).

  • Add aniline (1.08 g, 11.68 mmol, 2.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the desired β-amino alcohol.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Expected Product: 1-phenyl-1-((phenylamino)methyl)cyclohexan-1-ol

Reaction with Oxygen Nucleophiles: Synthesis of β-Alkoxy Alcohols

The alcoholysis of epoxides provides a direct route to β-alkoxy alcohols, which are versatile intermediates in organic synthesis.[5]

Protocol 2: Acid-Catalyzed Methanolysis of this compound

This protocol details the acid-catalyzed ring-opening of this compound with methanol to produce 1-(methoxymethyl)-1-phenylcyclohexan-1-ol.

Materials:

  • 6-Phenyl-1-oxaspiro[2..5]octane

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 5.31 mmol) in anhydrous methanol (30 mL).

  • Cool the solution in an ice bath.

  • Slowly add 2-3 drops of concentrated sulfuric acid to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Expected Product: 1-(methoxymethyl)-1-phenylcyclohexan-1-ol

Reaction with Sulfur Nucleophiles: Synthesis of β-Thio Alcohols

The ring-opening of epoxides with thiols or their conjugate bases is an efficient method for the preparation of β-hydroxy thioethers.

Protocol 3: Reaction of this compound with Thiophenol

This protocol describes the base-mediated reaction of this compound with thiophenol to yield 1-phenyl-1-((phenylthio)methyl)cyclohexan-1-ol.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Syringe and needles

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add anhydrous THF (15 mL).

  • Add sodium hydride (0.25 g of 60% dispersion, 6.37 mmol, 1.2 equivalents) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (0.64 g, 5.84 mmol, 1.1 equivalents) in THF (5 mL) to the stirred suspension.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 g, 5.31 mmol) in THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (eluent: 15% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Expected Product: 1-phenyl-1-((phenylthio)methyl)cyclohexan-1-ol

Reaction with Carbon Nucleophiles: Grignard Reagents

The reaction of epoxides with Grignard reagents is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex alcohols.[6]

Protocol 4: Reaction of this compound with Methylmagnesium Bromide

This protocol outlines the reaction of this compound with methylmagnesium bromide to produce 1-(1-hydroxyethyl)-1-phenylcyclohexan-1-ol.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Diethyl ether (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Syringe and needles

  • Ice bath

Procedure:

  • Set up a flame-dried 100 mL round-bottom flask under an inert atmosphere.

  • Add a solution of this compound (1.0 g, 5.31 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (2.1 mL of 3.0 M solution, 6.37 mmol, 1.2 equivalents) dropwise via syringe to the stirred solution.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (eluent: 25% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Expected Product: 1-(1-hydroxyethyl)-1-phenylcyclohexan-1-ol

Summary of Reactions and Regioselectivity

NucleophileReagentConditionsMajor ProductRegioselectivity
Nitrogen AnilineBasic (reflux in ethanol)1-phenyl-1-((phenylamino)methyl)cyclohexan-1-olAttack at the less substituted carbon
Oxygen MethanolAcidic (H₂SO₄ catalyst)1-(methoxymethyl)-1-phenylcyclohexan-1-olAttack at the more substituted carbon
Sulfur ThiophenolBasic (NaH)1-phenyl-1-((phenylthio)methyl)cyclohexan-1-olAttack at the less substituted carbon
Carbon Methylmagnesium BromideBasic (Grignard)1-(1-hydroxyethyl)-1-phenylcyclohexan-1-olAttack at the less substituted carbon

Visualizing the Reaction Pathways

Diagram 1: General Mechanism of Nucleophilic Ring-Opening

G cluster_basic Base-Catalyzed (SN2) cluster_acidic Acid-Catalyzed (SN1-like) Epoxide_B This compound Product_B Product (Attack at less substituted C) Epoxide_B->Product_B Backside attack Nucleophile_B Nu: Nucleophile_B->Epoxide_B Epoxide_A This compound Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Activation Product_A Product (Attack at more substituted C) Protonated_Epoxide->Product_A H_plus H+ H_plus->Epoxide_A Nucleophile_A Nu-H Nucleophile_A->Protonated_Epoxide

Caption: Regioselectivity of nucleophilic attack.

Diagram 2: Experimental Workflow for a Typical Ring-Opening Reaction

G Start Start Reaction_Setup Reaction Setup (Epoxide, Nucleophile, Solvent) Start->Reaction_Setup Reaction Reaction (Stirring, Heating/Cooling) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow.

References

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Singh, P. et al. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. International Journal of ChemTech Research. 2017.
  • Google Patents. Beta-alkoxy alcohol compound synthesis method.
  • ChemSynthesis. 1-(hydroxy-phenylmethyl)cyclohexan-1-ol. [Link]

  • MDPI. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. [Link]

  • Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

  • PubMed. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • National Institute of Standards and Technology. 1-Phenylcyclohexanol - the NIST WebBook. [Link]

  • Quora. What is the reaction of oxirane with phenylmagnesium bromide?. [Link]

  • Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Epoxides. [Link]

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Application Notes and Protocols: Oxidation and Reduction of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The spiroepoxide motif is a privileged structural element found in a variety of natural products and serves as a versatile synthetic intermediate in the pursuit of complex molecular architectures. 6-Phenyl-1-oxaspiro[2.5]octane, in particular, represents a valuable building block for the introduction of a phenyl-substituted quaternary center. The strategic manipulation of its epoxide functionality through oxidation and reduction reactions opens avenues to a diverse array of downstream products, making it a compound of significant interest to researchers in medicinal chemistry and drug development. These transformations allow for the controlled installation of key functional groups, such as hydroxyl and carbonyl moieties, which are pivotal for modulating the biological activity and pharmacokinetic properties of potential therapeutic agents.

This guide provides a detailed exploration of the oxidation and reduction reactions of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to effectively utilize this compound in their synthetic endeavors. The protocols herein are presented with an emphasis on the rationale behind the chosen reagents and conditions, ensuring a foundation of scientific integrity and reproducibility.

Oxidation of this compound: A Two-Step Approach

Direct oxidation of the this compound can be challenging to control. A more reliable and higher-yielding approach involves a two-step sequence: acid-catalyzed hydrolysis of the epoxide to the corresponding diol, followed by selective oxidation of the secondary alcohol to a ketone. This method provides access to valuable α-hydroxy ketone derivatives.

Part 1: Acid-Catalyzed Hydrolysis to 1-Phenylcyclohexane-1,2-diol

The strained three-membered ring of the epoxide is susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated in the presence of an acid catalyst.[1] Protonation of the epoxide oxygen makes the carbons more electrophilic and facilitates the nucleophilic attack by a weak nucleophile like water. The reaction proceeds via an SN1-like mechanism at the more substituted carbon, which can better stabilize the partial positive charge in the transition state. This regioselectivity leads to the formation of a tertiary alcohol at the phenyl-substituted carbon and a secondary alcohol at the adjacent carbon of the cyclohexane ring.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates & Product spiro This compound protonated_epoxide Protonated Epoxide spiro->protonated_epoxide Protonation H3O H₃O⁺ carbocation_intermediate Carbocation-like Intermediate protonated_epoxide->carbocation_intermediate Ring Opening diol_product 1-Phenylcyclohexane-1,2-diol carbocation_intermediate->diol_product Nucleophilic attack by H₂O followed by deprotonation

Caption: Mechanism of acid-catalyzed hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis

ParameterValue
Reactants
This compound1.88 g (10 mmol)
Acetone50 mL
Water10 mL
Sulfuric Acid (conc.)0.2 mL (catalytic)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4-6 hours
Work-up
Sodium Bicarbonate (sat. aq.)~20 mL (until neutral pH)
Ethyl Acetate3 x 50 mL (for extraction)
Brine50 mL (for washing)
Anhydrous Sodium SulfateFor drying
Expected Yield 85-95%

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.88 g, 10 mmol).

  • Dissolve the starting material in 50 mL of acetone.

  • Add 10 mL of water to the solution.

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise while stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-phenylcyclohexane-1,2-diol. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: Oxidation of 1-Phenylcyclohexane-1,2-diol to 2-Hydroxy-2-phenylcyclohexan-1-one

The resulting diol possesses both a tertiary and a secondary alcohol. Selective oxidation of the secondary alcohol to a ketone can be achieved using mild oxidizing agents such as Pyridinium Chlorochromate (PCC).[2][3] PCC is a versatile and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without affecting the tertiary alcohol.[4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

oxidation_workflow start Start with 1-Phenylcyclohexane-1,2-diol dissolve Dissolve in anhydrous DCM start->dissolve add_pcc Add PCC (Pyridinium Chlorochromate) dissolve->add_pcc stir Stir at room temperature add_pcc->stir monitor Monitor by TLC stir->monitor filter Filter through Celite/Silica monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end Obtain 2-Hydroxy-2-phenylcyclohexan-1-one purify->end

Caption: Experimental workflow for PCC oxidation.

Experimental Protocol: PCC Oxidation

ParameterValue
Reactants
1-Phenylcyclohexane-1,2-diol2.06 g (10 mmol)
Pyridinium Chlorochromate (PCC)3.23 g (15 mmol)
Celite®5 g
Dichloromethane (DCM, anhydrous)100 mL
Reaction Conditions
TemperatureRoom Temperature
Reaction Time2-4 hours
Work-up
Diethyl EtherFor washing the filter cake
Purification Flash column chromatography
Expected Yield 70-85%

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (3.23 g, 15 mmol) and Celite® (5 g) to 50 mL of anhydrous dichloromethane (DCM).

  • Stir the suspension for 15 minutes.

  • In a separate flask, dissolve 1-Phenylcyclohexane-1,2-diol (2.06 g, 10 mmol) in 50 mL of anhydrous DCM.

  • Add the solution of the diol to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-hydroxy-2-phenylcyclohexan-1-one.

Reduction of this compound

The reduction of this compound involves the nucleophilic ring-opening of the epoxide by a hydride donor. This reaction provides a direct route to substituted cyclohexanols, which are valuable intermediates in various synthetic applications.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of opening epoxide rings to form alcohols.[5][6] The reaction proceeds via an SN2 mechanism where the hydride ion (H⁻) acts as the nucleophile.[7] In the case of asymmetrically substituted epoxides like this compound, the hydride attack preferentially occurs at the less sterically hindered carbon atom.[5] For this substrate, the attack will be on the methylene carbon of the oxirane ring, leading to the formation of a tertiary alcohol at the phenyl-substituted carbon.

lialh4_reduction cluster_reactants Reactants cluster_product Intermediate & Product spiro This compound alkoxide Alkoxide Intermediate spiro->alkoxide Nucleophilic attack by H⁻ LiAlH4 LiAlH₄ product 1-Phenyl-1-cyclohexylmethanol alkoxide->product Aqueous Workup (H₃O⁺)

Caption: Mechanism of LiAlH₄ reduction.

Experimental Protocol: LiAlH₄ Reduction

ParameterValue
Reactants
This compound1.88 g (10 mmol)
Lithium Aluminum Hydride (LiAlH₄)0.57 g (15 mmol)
Anhydrous Diethyl Ether or THF100 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-up (Fieser method)
Water0.6 mL
15% NaOH (aq.)0.6 mL
Water1.8 mL
Expected Yield 80-90%

Step-by-Step Methodology:

  • Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (0.57 g, 15 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.88 g, 10 mmol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the epoxide solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 0.6 mL of water

    • 0.6 mL of 15% aqueous sodium hydroxide

    • 1.8 mL of water

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-1-cyclohexylmethanol. The product can be purified by column chromatography if necessary.

Conclusion

The protocols detailed in this guide offer reliable and reproducible methods for the strategic functionalization of this compound. The two-step oxidation sequence provides a controlled route to α-hydroxy ketones, while the reductive ring-opening with lithium aluminum hydride offers an efficient synthesis of tertiary alcohols. A thorough understanding of the underlying mechanisms for these transformations is crucial for predicting regiochemical and stereochemical outcomes, and for adapting these procedures to more complex substrates. By providing both the "how" and the "why," this document aims to empower researchers to confidently employ this compound as a versatile tool in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link][2]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link][8]

  • Swern oxidation. Chemistry LibreTexts. [Link][9]

  • Swern Oxidation: Reaction Mechanism. NROChemistry. [Link][10]

  • Synthesis and Reactions of Epoxides: The Complete Guide. Transformation Tutoring. [Link][7]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science. [Link]

  • Swern oxidation. Wikipedia. [Link][11]

  • Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link][2]

  • PCC Oxidation of Alcohols to Carbonyls. Scribd. [Link][12]

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link][3]

  • Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

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  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link][13]

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  • High-Temperature Oxidation Resistance of PDC Coatings in Synthetic Air and Water Vapor Atmospheres. MDPI. [Link][23]

  • Oxidation Resistance and Microstructure Evaluation of a Polymer Derived Ceramic (PDC) Composite Coating Applied onto Sintered Steel. MDPI. [Link][24]

  • Synthesis of an epoxide from 1,2-diol. Chemistry Stack Exchange. [Link][1]

  • Reaction scheme of hydrogenation of (A) 1-phenyl-1,2- propanedione... ResearchGate. [Link][25]

  • Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene. Google Patents. [26]

  • Molecular orbital studies of the hydrolysis reactions of benzo[a]pyrene diol epoxides. International Journal of Quantum Chemistry. [Link][27]

  • Ring Opening of π-Delocalized 2,5-Diphenyltellurophene by Chemical or Self-Sensitized Aerobic Photooxidation. ResearchGate. [Link][28]

  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. PMC. [Link][29]

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scale-up synthesis of 6-Phenyl-1-oxaspiro[2.5]octane for research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable spiro-epoxide intermediate in medicinal chemistry and organic synthesis. The protocol is centered around the robust and well-established Johnson-Corey-Chaykovsky reaction, which offers high yields and excellent diastereoselectivity.[1] We will detail the preparation of the key reagent, dimethylsulfoxonium methylide (Corey's Reagent), and its subsequent reaction with 4-phenylcyclohexanone. This guide emphasizes the causality behind experimental choices, safety protocols for handling reactive intermediates, and critical considerations for transitioning from bench-scale to larger-scale production. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and product characterization.

Introduction and Scientific Principles

Spiro-epoxides are a class of strained three-membered ring compounds that serve as versatile building blocks in the synthesis of complex molecules.[2] Their inherent ring strain allows for predictable and stereocontrolled ring-opening reactions with a variety of nucleophiles, making them indispensable in drug development.[3][4] this compound, in particular, incorporates a phenylcyclohexane moiety, a common scaffold in pharmacologically active compounds.

The synthesis described herein utilizes the Johnson-Corey-Chaykovsky reaction, a classic method for converting ketones and aldehydes into their corresponding epoxides.[5][6] This reaction is favored over other epoxidation methods, such as those using peroxyacids, because it involves the addition of a methylene group (CH₂) directly from a sulfur ylide, which is particularly effective for forming sterically hindered spirocyclic systems.[7]

The Johnson-Corey-Chaykovsky Reaction Mechanism

The reaction proceeds through the nucleophilic addition of a sulfur ylide to the carbonyl carbon of the ketone.[1][8] Unlike phosphorus ylides used in the Wittig reaction, the sulfur ylide's intermediate (a betaine) does not collapse to form a C=C double bond. Instead, the zwitterionic intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the neutral dimethyl sulfoxide (DMSO) leaving group to form the three-membered epoxide ring.[7][9] The use of a stabilized sulfoxonium ylide, such as dimethylsulfoxonium methylide, is key to the reaction's success and selectivity.[6]

G cluster_0 Step 1: Ylide Attack cluster_1 Step 2: Intramolecular Ring Closure (SN2) ylide H₂C⁻-S⁺(O)(CH₃)₂ ketone 4-Phenylcyclohexanone (C=O) ylide->ketone Nucleophilic Attack betaine Betaine Intermediate ketone->betaine betaine_2 Betaine Intermediate betaine->betaine_2 product This compound betaine_2->product Ring Closure lg DMSO (Leaving Group)

Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.

Materials, Reagents, and Equipment

Reagents
ReagentGradeSupplierNotes
Trimethylsulfoxonium iodide≥98%Sigma-AldrichHygroscopic and light-sensitive. Store in a cool, dry place.[10]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive and flammable. Handle under inert atmosphere.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichUse anhydrous grade to ensure efficient ylide formation.
4-Phenylcyclohexanone≥98%Sigma-AldrichStarting ketone for the epoxidation.[11]
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Saturated NaCl Solution (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium SulfateN/AFisher ScientificFor drying organic layers.
Hexanes & Ethyl AcetateHPLC GradeFisher ScientificFor column chromatography.
Equipment
  • Three-neck round-bottom flask (appropriately sized for scale)

  • Mechanical stirrer and stirring guide

  • Thermometer and temperature controller

  • Nitrogen/Argon inlet for inert atmosphere

  • Dropping funnel/addition funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Detailed Experimental Protocols

Safety First: This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves.[12] All operations involving sodium hydride and the sulfur ylide must be performed in a certified chemical fume hood under an inert atmosphere.[13][14][15]

Protocol 1: In-Situ Preparation of Dimethylsulfoxonium Methylide

This protocol describes the generation of the sulfur ylide, the key reactive species for the epoxidation. The reaction is exothermic and requires careful temperature control.

  • Inert Atmosphere Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the system is free of moisture.

  • Reagent Addition: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil) to the flask.

  • Solvent Addition: Add anhydrous DMSO to the flask via a cannula or syringe. Begin stirring the suspension.

  • Ylide Precursor Addition: Weigh trimethylsulfoxonium iodide in a separate dry container and add it portion-wise to the NaH/DMSO suspension over 30-45 minutes.[16]

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and the evolution of hydrogen gas that occurs as the sulfoxonium salt is deprotonated by NaH.

  • Ylide Formation: Heat the mixture to 50-55 °C and stir for 1 hour. The reaction mixture should become a homogenous, grayish solution, indicating the complete formation of the ylide. A clear evolution of hydrogen gas will be observed initially.

  • Cooling: Cool the resulting ylide solution to room temperature before proceeding to the next step.

Protocol 2: Scale-Up Synthesis of this compound

This protocol details the core epoxidation reaction. The dropwise addition of the ketone is crucial for maintaining control over the reaction exotherm.

  • Ketone Solution Preparation: In a separate flask, dissolve 4-phenylcyclohexanone in a minimal amount of anhydrous DMSO.[17]

  • Substrate Addition: Transfer the 4-phenylcyclohexanone solution to a dropping funnel and add it dropwise to the stirred ylide solution over approximately 1-1.5 hours. Maintain the internal reaction temperature below 25 °C using a water bath if necessary.

    • Scale-Up Insight: On a larger scale, the rate of addition and efficient cooling are paramount to prevent runaway reactions. An increase in concentration can sometimes lead to decomposition.[18]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Reaction Quench: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly quench the reaction by adding cold water dropwise. This will destroy any unreacted ylide and NaH. This step is also highly exothermic.

Protocol 3: Work-up and Purification

Proper work-up and purification are essential to isolate the target compound with high purity.

  • Extraction: Transfer the quenched reaction mixture to a large separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

    • Expert Tip: The choice of extraction solvent can influence purity. Ethyl acetate is a good alternative if solubility is an issue with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water (twice) and then with a saturated NaCl solution (brine) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method for large scales.[19]

Data Presentation and Characterization

Quantitative Data Summary (Example for 10g Scale)
ParameterValueMolesMolar Eq.
4-Phenylcyclohexanone10.0 g0.057 mol1.0
Trimethylsulfoxonium iodide13.8 g0.063 mol1.1
Sodium Hydride (60%)2.5 g0.063 mol1.1
Anhydrous DMSO150 mLN/AN/A
Reaction Time 3-4 hoursN/AN/A
Temperature 20-25 °CN/AN/A
Expected Yield 85-95%N/AN/A
Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₃H₁₆O, MW: 188.27 g/mol ).[20]

  • Infrared (IR) Spectroscopy: To confirm the absence of the starting ketone's carbonyl (C=O) stretch and the presence of C-O-C stretches characteristic of an epoxide.

Workflow Visualization

G cluster_prep Protocol 1: Ylide Preparation cluster_reac Protocol 2: Epoxidation cluster_purify Protocol 3: Purification NaH NaH in DMSO Ylide Dimethylsulfoxonium Methylide Solution NaH->Ylide TMSOI Trimethylsulfoxonium Iodide TMSOI->Ylide Ketone 4-Phenylcyclohexanone in DMSO Ylide->Ketone Reaction Reaction Mixture Ketone->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with Et₂O/EtOAc Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography / Recrystallization Concentrate->Purify Product Pure this compound Purify->Product

Caption: Overall workflow for the scale-up synthesis of this compound.

References

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  • Movassaghi, M., & Hunt, D. K. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(37), 13246–13247. [Link]

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  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 7), 804–807. [Link]

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Navigating the Safe Handling of 6-Phenyl-1-oxaspiro[2.5]octane: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the safe handling of 6-Phenyl-1-oxaspiro[2.5]octane. It is intended for researchers, scientists, and drug development professionals who may work with this and structurally related compounds. The information herein is synthesized from established safety guidelines and chemical reactivity principles to ensure a comprehensive understanding of the associated risks and mitigation strategies.

Introduction: Understanding the Compound

This compound is a spirocyclic compound containing a reactive oxirane (epoxide) ring. Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry and organic synthesis. However, the strained three-membered ether ring, characteristic of epoxides, is the primary source of its chemical reactivity and associated hazards. Understanding this inherent reactivity is fundamental to its safe manipulation in a laboratory setting. Epoxides are susceptible to ring-opening reactions by a variety of nucleophiles and can also undergo acid-catalyzed polymerization, which can be exothermic.[1]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any new experimental procedure involving this compound. This involves recognizing the hazards, assessing the risks, and implementing control measures.

Summary of Known Hazards

Based on available safety data, this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.

Source: AK Scientific, Inc. Safety Data Sheet

The Chemical Rationale Behind the Hazards

The irritant nature of this compound stems from the reactivity of the epoxide ring. This strained ring can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, leading to cellular damage and an inflammatory response. This reactivity is the underlying cause of the observed skin, eye, and respiratory irritation.[1][2]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The following diagram illustrates a recommended workflow:

RiskAssessment cluster_Plan Planning Phase cluster_Control Control Measures cluster_Action Action & Review A Identify Hazards: - Skin/Eye/Respiratory Irritant - Potential Peroxide Former B Assess Risks: - Scale of Reaction - Concentration - Duration of Exposure A->B Evaluate C Engineering Controls: - Fume Hood - Safety Shower/Eyewash B->C Mitigate D Administrative Controls: - SOPs - Training C->D E Personal Protective Equipment (PPE): - Gloves - Goggles - Lab Coat D->E F Perform Experiment E->F Implement G Review & Refine Procedures F->G Post-Experiment

Risk assessment and control workflow.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6]

Personal Protective Equipment (PPE): Essential Barriers

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecificationsRationale
Gloves Nitrile or Butyl rubber gloves. Inspect for integrity before each use.Provides a barrier against skin contact. Thicker gloves are recommended for prolonged handling.[7]
Eye Protection Chemical splash goggles. A face shield should be worn when there is a significant splash risk.Protects against splashes that can cause serious eye irritation.[5]
Lab Coat Flame-resistant lab coat with full-length sleeves.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects.[6]

Detailed Protocols for Safe Handling

Adherence to strict protocols is essential for minimizing risk.

Protocol for Weighing and Transferring
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE (lab coat, chemical splash goggles, and appropriate gloves).

    • Have spill cleanup materials readily available.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula or pipette.

    • Avoid generating dust or aerosols.

  • Transfer:

    • Carefully add the weighed compound to the reaction vessel.

    • If dissolving in a solvent, add the solvent to the compound in the fume hood.

    • Close the primary container immediately after use.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol).

    • Dispose of the weigh boat and cleaning materials as hazardous waste.

    • Wash hands thoroughly after removing gloves.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize air exposure and potential peroxide formation.[8]

  • Location: Store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials (strong acids, bases, and oxidizing agents).[8]

  • Labeling: The container must be clearly labeled with the chemical name, date received, and date opened. It is also good practice to periodically test for peroxides, especially for older containers.[9]

Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.

Spill Response

SpillResponse A Spill Occurs B Alert others in the area A->B C Evacuate if necessary (large spill, poor ventilation) B->C Assess severity D Don appropriate PPE B->D E Contain the spill with absorbent material D->E F Absorb the spill, working from outside in E->F G Collect absorbed material into a sealed container F->G H Decontaminate the area G->H I Dispose of waste as hazardous H->I

Emergency spill response workflow.

For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[10] Avoid using combustible materials like paper towels to absorb the neat compound. For larger spills, evacuate the area and contact the institutional safety office.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] This includes empty containers, contaminated PPE, and spill cleanup materials. Do not dispose of this chemical down the drain.[13] For unused or excess material, it is best to consult with your institution's environmental health and safety office for guidance on proper disposal procedures.[14]

Conclusion

This compound is a valuable research chemical. Its safe use hinges on a comprehensive understanding of its reactivity and associated hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize the risks and conduct their work in a safe and responsible manner.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable spirocyclic epoxide. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Key Considerations

The most reliable and direct method for synthesizing this compound is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the addition of a sulfur ylide to the carbonyl group of 4-phenylcyclohexanone, directly forming the desired three-membered oxirane ring. This method is often preferred over multi-step alternatives due to its efficiency and stereochemical predictability.[1]

The key transformation involves the in situ generation of dimethylsulfoxonium methylide (Corey's reagent) from trimethylsulfoxonium iodide and a strong base, which then acts as a methylene-transfer agent.[2]

Core Reaction Scheme

cluster_0 Ylide Generation cluster_1 Epoxidation ylide_reagents Trimethylsulfoxonium Iodide + Base (e.g., KOtBu) in DMSO ketone 4-Phenylcyclohexanone ylide_reagents->ketone In situ transfer product This compound ketone->product Dimethylsulfoxonium Methylide

Caption: General workflow for the Corey-Chaykovsky synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Category 1: Low or No Product Yield

Q: My reaction shows low conversion of the starting 4-phenylcyclohexanone. What are the likely causes?

A: Low conversion is almost always traced back to three critical areas: the integrity of your reagents, the successful generation of the ylide, or the reaction conditions.

  • Inactive Ylide: The sulfur ylide is moisture-sensitive and thermally unstable. Its failure to form is the most common reason for low conversion.

    • Cause: Incomplete deprotonation of the sulfoxonium salt due to a weak or impure base. Wet solvent (DMSO) or starting materials will rapidly quench the ylide.

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly opened or properly stored anhydrous DMSO. The base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), must be of high purity. For NaH, ensure the mineral oil is washed away with dry hexanes before use.[2][3]

  • Reagent Quality:

    • Cause: The purity of your 4-phenylcyclohexanone can impact the reaction. Impurities may consume the ylide or inhibit the reaction.

    • Solution: Verify the purity of the starting ketone by NMR or GC-MS. Recrystallize or chromatograph if necessary.

  • Suboptimal Temperature:

    • Cause: While the ylide generation is often done at room temperature, the subsequent epoxidation reaction may benefit from gentle heating, but excessive heat can decompose the ylide.[4]

    • Solution: Stir the sulfoxonium salt and base for a sufficient time (e.g., 30-60 minutes) to ensure complete ylide formation before adding the ketone solution.[3] Monitor the reaction by TLC to track the consumption of the starting material.

Q: I'm getting a complex mixture of products instead of the desired spiro-epoxide. What are the possible side reactions?

A: A complex product mixture suggests ylide decomposition or undesired side reactions.

  • Ylide Decomposition:

    • Cause: Dimethylsulfoxonium methylide can decompose, especially at higher concentrations or temperatures. One study on a similar transformation noted that even slight increases in concentration led to complete decomposition.[5]

    • Solution: Add the ketone solution dropwise to the generated ylide to keep its instantaneous concentration low. Maintain the recommended reaction temperature and avoid unnecessarily long reaction times.

  • Base-Mediated Side Reactions:

    • Cause: If a very strong base like n-BuLi is used, it can potentially add to the carbonyl group itself or promote self-condensation of the ketone.

    • Solution: Use a non-nucleophilic hydride base like NaH or a hindered alkoxide like KOtBu, which are standard for this reaction.[3][6]

Category 2: Ylide Generation & Handling

Q: How can I confirm that my sulfur ylide has formed successfully before adding the ketone?

A: Visual and analytical confirmation is possible. Upon adding a suitable base like KOtBu or NaH to the trimethylsulfoxonium iodide in DMSO, the mixture typically becomes a cloudy or milky white suspension, which then clarifies to a solution as the ylide forms.[3][7] For a more definitive check, a small aliquot can be quenched with D₂O and analyzed by ¹H NMR to check for the disappearance of the methyl protons of the sulfoxonium salt and the appearance of a new signal corresponding to the deuterated methyl group of the resulting DMSO.

Q: My ylide solution is dark-colored and appears to be decomposing. Why is this happening?

A: A dark coloration (yellow to brown) often indicates decomposition, usually caused by impurities or incorrect temperature.

  • Cause: Impurities in the DMSO (e.g., from improper storage) or the base can catalyze decomposition pathways. Overheating during ylide formation is another common cause. The deprotonation is often exothermic.

  • Solution: Use high-purity, anhydrous DMSO. If using NaH, ensure it is fresh. Control the temperature during base addition with a water bath if necessary. A pale yellow tint can be normal, but a rapid darkening to brown or black indicates a failed reaction.

Category 3: Product Characterization & Stereochemistry

Q: What are the expected spectroscopic signatures for this compound?

A: Based on analogous structures, the key diagnostic signals are:[3][7]

  • ¹H NMR: A characteristic singlet for the two protons of the epoxide methylene group (O-CH₂), typically appearing around δ 2.6-2.8 ppm. The phenyl protons will appear in the aromatic region (δ 7.1-7.4 ppm), and the cyclohexyl protons will be in the aliphatic region (δ 1.3-2.6 ppm).

  • ¹³C NMR: The spiro carbon (C-O) will appear around δ 58-60 ppm, and the epoxide methylene carbon (O-CH₂) will be around δ 53-55 ppm. The carbon bearing the phenyl group will be around δ 42-44 ppm.

  • IR Spectroscopy: Look for the characteristic C-O stretching of the epoxide ring, typically in the 1250 cm⁻¹ region and around 850-950 cm⁻¹.

Q: I've isolated a product, but I'm unsure about its stereochemistry. How is the stereochemistry of the epoxide typically assigned?

A: For substituted cyclohexanones, the Corey-Chaykovsky reaction is diastereoselective. The ylide preferentially attacks the carbonyl from the less sterically hindered face. Assuming the bulky phenyl group occupies the equatorial position in the chair conformation of 4-phenylcyclohexanone, the ylide will attack from the axial face. This results in the formation of the exocyclic epoxide where the oxygen atom has an axial orientation .[3][7] This stereochemical outcome can be confirmed by advanced techniques like 2D-NOESY NMR or X-ray crystallography.

Section 3: Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related spiro-epoxides.[3][7]

Objective: To synthesize this compound from 4-phenylcyclohexanone.

Materials:

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Potassium tert-butoxide (1.0 eq)

  • 4-Phenylcyclohexanone (1.0 eq)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add trimethylsulfoxonium iodide (1.1 eq). b. Add anhydrous DMSO to create a suspension (approx. 0.4 M concentration relative to the sulfoxonium salt). c. Add potassium tert-butoxide (1.0 eq) portion-wise over 10 minutes. Use a water bath to maintain the temperature near room temperature. d. Stir the resulting milky solution for 30-60 minutes at room temperature until it becomes clearer.

  • Epoxidation Reaction: a. In a separate flask, dissolve 4-phenylcyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO. b. Add the ketone solution dropwise to the ylide solution over 20-30 minutes. c. Stir the reaction mixture for 12-24 hours at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).

  • Work-up and Purification: a. Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water. b. Extract the aqueous layer with ethyl acetate (3 x volumes). c. Combine the organic extracts and wash them sequentially with water and then brine to remove residual DMSO. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product is typically a pale yellow oil or solid. b. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. c. Alternatively, if the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.[3]

Section 4: Frequently Asked Questions (FAQs)

Q: Which sulfur ylide should I use: dimethylsulfonium methylide or dimethylsulfoxonium methylide (Corey's reagent)? What's the difference?

A: Both can be used for epoxidation, but they have different reactivity profiles.

  • Dimethylsulfoxonium methylide (from trimethylsulfoxonium salt): This is the more stable of the two ylides and is generally preferred for simple ketones. It is less reactive and more selective.[6] For α,β-unsaturated ketones, it typically gives 1,4-addition (cyclopropanation).[2]

  • Dimethylsulfonium methylide (from trimethylsulfonium salt): This ylide is more reactive and less stable. It is often used for 1,2-addition to α,β-unsaturated ketones to form epoxides.[8] For simple ketones like 4-phenylcyclohexanone, the more stable Corey's reagent is the standard and recommended choice.

Q: Are there alternative, non-ylide methods for synthesizing this compound?

A: Yes, though they are often more complex. An alternative approach involves a Grignard reaction, where phenylmagnesium bromide is added to a protected cyclohexanone.[9] The resulting tertiary alcohol would then need to be converted to the epoxide, for example, via formation of a bromohydrin followed by intramolecular ring-closure with a base. This multi-step sequence is generally less efficient than the direct Corey-Chaykovsky epoxidation.

Q: My 4-phenylcyclohexanone starting material is a mixture of cis/trans isomers. Will this affect the reaction?

A: It is unlikely to significantly affect the outcome. The stereocenter at C4 is not directly involved in the reaction at the C1 carbonyl. Furthermore, under many conditions, the cis and trans isomers of 4-substituted cyclohexanones can equilibrate. The dominant factor for stereoselectivity is the thermodynamic preference for the phenyl group to be in the equatorial position, which dictates the face of ylide attack.

Section 5: Data Summary & Visualization

Table 1: Troubleshooting Quick Guide
IssueProbable Cause(s)Recommended Solution(s)
Low Conversion 1. Inactive ylide (moisture).2. Impure base or solvent.3. Insufficient ylide formation time.1. Use anhydrous reagents and dry glassware.2. Use high-purity DMSO and fresh base.3. Allow 30-60 min for ylide formation before adding ketone.
Product Decomposition 1. Reaction concentration too high.2. Reaction temperature too high.1. Add ketone solution dropwise.2. Maintain reaction at room temperature or with gentle cooling.
Difficult Purification 1. Residual DMSO in crude product.1. Perform multiple aqueous washes during work-up.
Incorrect Product 1. Wrong ylide used (for enones).2. Contaminated starting material.1. Use dimethylsulfoxonium methylide for simple ketones.2. Verify purity of 4-phenylcyclohexanone.
Diagram: Corey-Chaykovsky Mechanism

G start 4-Phenylcyclohexanone + Ylide betaine Betaine Intermediate (Zwitterion) start->betaine Nucleophilic Attack transition_state Intramolecular SN2 Transition State betaine->transition_state Ring Closure product This compound + DMSO transition_state->product Leaving Group Expulsion

Caption: Mechanism of spiro-epoxide formation.

References

  • Hanson, R. N., et al. (2023). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 695–698. Available at: [Link]

  • Adichemistry. (n.d.). Corey Chaykovsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wrobleski, A. D., & Movassaghi, M. (2010). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Organic letters, 12(19), 4458–4461. Available at: [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ResearchGate. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of epoxides.
  • Google Patents. (n.d.). 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as intermediate.
  • Roy, U. K., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon. New Journal of Chemistry, 45(14), 6355-6362. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile spiro-epoxide in their work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of this target molecule. Our approach is grounded in mechanistic principles and extensive laboratory experience to address the common challenges encountered during this synthetic procedure.

Introduction to the Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound is the Corey-Chaykovsky reaction.[1][2] This reaction involves the treatment of a ketone, in this case, 4-phenylcyclohexanone, with a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide.[3][4] The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a betaine intermediate, which then undergoes an intramolecular SN2 reaction to yield the desired epoxide and a dialkyl sulfide byproduct.[5][3]

While this method is generally robust, its success with sterically hindered ketones like 4-phenylcyclohexanone can be influenced by several factors, including the choice of ylide, base, solvent, and reaction temperature.[6] This guide will provide a detailed exploration of these parameters to help you optimize your reaction conditions and overcome potential hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound.

Q1: My reaction is very slow or shows no conversion to the product. What are the likely causes and how can I fix this?

A1: A stalled reaction is a common issue when dealing with sterically hindered ketones.[6] The primary reasons for this are:

  • Insufficiently reactive ylide: Dimethylsulfoxonium methylide is more stable and less reactive than dimethylsulfonium methylide. For a hindered ketone, the higher reactivity of dimethylsulfonium methylide might be necessary.[6]

  • Weak base: The chosen base may not be strong enough to generate the sulfur ylide in a sufficient concentration.[6]

  • Low reaction temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate with less reactive substrates.

Troubleshooting Steps:

  • Switch to a more reactive ylide: If you are using dimethylsulfoxonium methylide, consider switching to dimethylsulfonium methylide, which is known to be more effective for hindered ketones.[6]

  • Use a stronger base: Ensure you are using a sufficiently strong base to deprotonate the sulfonium salt. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. For particularly challenging cases, n-butyllithium (n-BuLi) can be employed, but be mindful of potential side reactions.[1][5][6]

  • Increase the reaction temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or GC. Be cautious, as higher temperatures can sometimes lead to the formation of byproducts.

Q2: I am observing a significant amount of unreacted starting material (4-phenylcyclohexanone) even after a prolonged reaction time. What should I do?

A2: This indicates an incomplete reaction. Besides the reasons mentioned in Q1, consider the following:

  • Ylide decomposition: Sulfur ylides can be unstable, especially at higher temperatures. If the ylide decomposes before it can react with the ketone, the reaction will not go to completion.

  • Insufficient ylide: Ensure you are using a sufficient stoichiometric excess of the sulfonium salt and base.

Troubleshooting Steps:

  • Control the temperature of ylide formation: Prepare the ylide at a low temperature (e.g., 0°C) before adding the ketone. This can help minimize decomposition.

  • Use a slight excess of the ylide: Increasing the equivalents of the sulfonium salt and base (e.g., from 1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Slow addition of the ketone: Adding the ketone solution dropwise to the pre-formed ylide can help maintain a higher effective concentration of the ylide throughout the reaction.

Q3: My final product is contaminated with a significant amount of a byproduct. What is the likely identity of this impurity and how can I avoid its formation?

A3: A common byproduct in the Corey-Chaykovsky reaction is the corresponding oxetane, formed via a competing reaction pathway. Additionally, if using n-BuLi as a base with dimethylsulfonium methylide, a β-hydroxymethyl sulfide can be a significant byproduct.[1]

Troubleshooting Steps:

  • Choice of ylide: The use of dimethylsulfoxonium methylide generally provides a higher yield of the epoxide compared to dimethylsulfonium methylide, which can sometimes favor cyclopropanation with α,β-unsaturated ketones.[3]

  • Optimize the base: If using n-BuLi, consider switching to NaH or t-BuOK to avoid the formation of the β-hydroxymethyl sulfide byproduct.[1]

  • Purification: Careful column chromatography on silica gel is usually effective in separating the desired spiro-epoxide from byproducts. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically suitable.

Experimental Protocols

Here are detailed, step-by-step protocols for the synthesis of this compound via the Corey-Chaykovsky reaction.

Protocol 1: Epoxidation using Dimethylsulfoxonium Methylide

This protocol is a good starting point for the synthesis, utilizing the more stable dimethylsulfoxonium methylide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 4-Phenylcyclohexanone[7][8][9][10]

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.2 equivalents). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. c. Add anhydrous DMSO to the flask to create a slurry. d. To this slurry, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature. e. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. The formation of a clear to slightly hazy solution indicates the formation of the ylide.

  • Epoxidation Reaction: a. Dissolve 4-phenylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous DMSO. b. Add the solution of 4-phenylcyclohexanone dropwise to the prepared ylide solution at room temperature. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: a. Quench the reaction by slowly adding it to a stirred mixture of ice-water. b. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a white solid.

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common issues encountered during the synthesis.

Issue Potential Cause Recommended Solution
No or very slow reaction 1. Steric hindrance of the ketone.[6]2. Insufficiently reactive ylide.[6]3. Inappropriate or weak base.[6]1. Increase reaction temperature carefully.2. Use the more reactive dimethylsulfonium methylide.3. Use a stronger base like NaH or t-BuOK.[5][6]
Low yield of epoxide 1. Incomplete reaction.2. Ylide decomposition.3. Competing side reactions.1. Increase reaction time or temperature.2. Prepare and use the ylide at a lower temperature.3. Use dimethylsulfoxonium methylide to favor epoxidation.
Formation of byproducts 1. Use of n-BuLi leading to β-hydroxymethyl sulfide.[1]2. Thermal decomposition of reactants or products.1. Replace n-BuLi with NaH or t-BuOK.[1][5]2. Maintain a consistent and moderate reaction temperature.
Difficulty in purification 1. Similar polarity of the product and byproducts.2. Presence of residual starting materials.1. Use a long chromatography column and a shallow eluent gradient.2. Ensure the reaction goes to completion before work-up.

Visualizing the Process: Diagrams and Workflows

Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Corey-Chaykovsky reaction.

reaction_mechanism cluster_ylide_formation Ylide Formation cluster_epoxidation Epoxidation Sulfonium_Salt Trimethylsulfonium Iodide Ylide Dimethylsulfonium Methylide Sulfonium_Salt->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone 4-Phenyl- cyclohexanone Ketone->Betaine Epoxide 6-Phenyl-1-oxaspiro [2.5]octane Betaine->Epoxide Intramolecular SN2

Caption: Mechanism of the Corey-Chaykovsky Reaction.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing common problems during the synthesis.

troubleshooting_workflow Start Start Synthesis Check_Reaction Monitor Reaction Progress (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Slow_Reaction Slow Reaction? Incomplete->Slow_Reaction No Optimize_Ylide Optimize Ylide: - Use more reactive ylide - Increase equivalents Incomplete->Optimize_Ylide Yes Byproducts Byproducts Observed? Slow_Reaction->Byproducts No Optimize_Base Optimize Base: - Use stronger base Slow_Reaction->Optimize_Base Yes Optimize_Purification Optimize Purification: - Adjust chromatography conditions Byproducts->Optimize_Purification Yes Success Successful Synthesis Byproducts->Success No Optimize_Ylide->Check_Reaction Optimize_Base->Check_Reaction Optimize_Temp Optimize Temperature: - Increase temperature Optimize_Base->Optimize_Temp Optimize_Temp->Check_Reaction Optimize_Purification->Success

Caption: Troubleshooting Workflow for the Synthesis.

References

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. [Link]

  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • Unusual Reactivity of Dimethylsulfoxonium Methylide with Esters. Thieme Chemistry. [Link]

  • Synthesis and Characterization of New Unsaturated Polyesters Containing 4‐Phenylcyclohexanone Moiety in the Main Chain. Wiley Online Library. [Link]

  • Improved Dimethylsulfoxonium Methylide Cyclopropanation Procedures, Including a Tandem Oxidation Variant. Organic Chemistry Portal. [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC - NIH. [Link]

  • 4-phenylcyclohexanone. ChemSynthesis. [Link]

  • A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI. [Link]

  • THERMAL STABILITY AND SENSITIVITY OF ENERGETIC FORMULATIONS. Semantic Scholar. [Link]

  • Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Phenyl-1-oxaspiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this versatile spirocyclic compound. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

This compound, a valuable intermediate in organic synthesis, presents unique purification challenges stemming from its synthesis and inherent chemical properties.[1] The primary synthetic route involves the reaction of phenylmagnesium bromide with 1,4-dioxaspiro[4.5]decane.[1] This Grignard reaction, while effective, can lead to a variety of byproducts and unreacted starting materials that require careful separation. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities I should expect after the synthesis of this compound?

Answer: The impurity profile of your crude this compound will largely depend on the specific reaction conditions, quality of reagents, and work-up procedure. However, based on the typical Grignard synthesis, you can anticipate the following common impurities:

  • Unreacted Starting Materials: Phenylmagnesium bromide and 1,4-dioxaspiro[4.5]decane.

  • Grignard Byproducts: Biphenyl, formed from the coupling of the Grignard reagent.

  • Hydrolysis Products: Benzene, formed from the reaction of phenylmagnesium bromide with any residual water.

  • Ring-Opened Byproducts: Products resulting from the cleavage of the oxirane ring under acidic or nucleophilic conditions during work-up.

Troubleshooting Workflow for Impurity Identification:

cluster_0 Impurity Identification Workflow start Crude Product Analysis tlc Thin Layer Chromatography (TLC) - Multiple Spots? start->tlc nmr 1H NMR Spectroscopy - Characteristic peaks of impurities? tlc->nmr Yes gcms GC-MS Analysis - Identify molecular weights of components nmr->gcms impurity_identified Impurity Profile Established gcms->impurity_identified

Caption: A streamlined workflow for identifying impurities in crude this compound.

FAQ 2: My column chromatography separation is not effective. The fractions are still impure. What can I do?

Answer: Ineffective column chromatography is a common issue. The key to a successful separation lies in optimizing the stationary and mobile phases, as well as the column loading.

Troubleshooting Column Chromatography:

ParameterCommon IssueRecommended SolutionScientific Rationale
Stationary Phase Poor separation between the product and non-polar impurities (e.g., biphenyl).Use a stationary phase with an affinity for aromatic compounds, such as a phenyl-bonded silica gel.[2]The phenyl groups on the stationary phase will interact with the phenyl group of your product and impurities through π-π interactions, enhancing separation.[2]
Mobile Phase Product elutes too quickly with non-polar impurities, or too slowly and results in broad peaks.Start with a low polarity eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Perform a thorough TLC analysis with various solvent systems to determine the optimal mobile phase for separation.A gradual increase in eluent polarity allows for the sequential elution of compounds based on their polarity, providing better resolution.
Column Loading Overloading the column, leading to band broadening and poor separation.As a rule of thumb, the amount of crude product loaded should be approximately 1-2% of the total weight of the silica gel.Overloading saturates the stationary phase, preventing proper equilibration and leading to co-elution of components.

Step-by-Step Protocol for Optimizing Column Chromatography:

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., Hexane, 9:1 Hexane:Ethyl Acetate, 8:2 Hexane:Ethyl Acetate).

  • Solvent System Selection: Choose the solvent system that provides the best separation between your desired product spot and impurity spots (ideally, a ΔRf of > 0.2).

  • Column Packing: Properly pack a glass column with silica gel (or phenyl-bonded silica) using the selected eluent system as a slurry.

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions and monitoring them by TLC.

FAQ 3: I'm attempting to purify this compound by recrystallization, but it's not working well. What solvents should I try?

Answer: Recrystallization is an excellent technique for purifying solid compounds. The success of recrystallization hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Recrystallization:

IssueRecommended ActionRationale
Product "oils out" instead of crystallizing. Use a two-solvent system. Dissolve the compound in a good solvent (e.g., dichloromethane or ethanol[1]) at its boiling point, then slowly add a poor solvent (e.g., hexane or water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly."Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent. A two-solvent system modifies the solubility properties, promoting crystal formation.
No crystals form upon cooling. 1. Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure this compound. 3. Cool the solution in an ice bath or refrigerator.These techniques provide nucleation sites for crystal growth to begin. Lowering the temperature further decreases the solubility of the compound, promoting precipitation.
Crystals are colored or appear impure. Perform a hot filtration step after dissolving the crude product in the hot solvent. This will remove any insoluble impurities. You can also add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.Insoluble impurities can become trapped within the crystal lattice. Activated charcoal has a high surface area and adsorbs many organic colorants.

Solvent Selection Guide for Recrystallization:

cluster_1 Recrystallization Solvent Selection start Crude Product test_solvents Test Solubility in Small Vials: - Ethanol, Methanol - Dichloromethane - Hexane, Heptane start->test_solvents find_good_solvent Find a solvent that dissolves the compound when hot, but not when cold. test_solvents->find_good_solvent find_poor_solvent Find a solvent in which the compound is insoluble. find_good_solvent->find_poor_solvent two_solvent_system Use a 'good' and 'poor' solvent pair. find_poor_solvent->two_solvent_system pure_crystals Pure Crystals two_solvent_system->pure_crystals

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

FAQ 4: Can I use distillation for purification? What are the potential risks?

Answer: While fractional distillation can be used to purify liquids, it may not be the ideal method for this compound due to its relatively high boiling point and potential for thermal degradation.

Considerations for Distillation:

  • Boiling Point: The predicted boiling point is around 301.1 °C, which would require vacuum distillation to avoid decomposition.[3]

  • Thermal Stability: The oxirane ring in the spirocyclic structure can be susceptible to thermal rearrangement or decomposition at high temperatures.

  • Azeotropes: The presence of impurities with similar boiling points can lead to the formation of azeotropes, making separation by distillation difficult.

Recommendation: Distillation should be considered as a preliminary purification step for removing low-boiling impurities or as a final polishing step after chromatography, but always under reduced pressure (vacuum distillation). Careful monitoring of the temperature is crucial to prevent product degradation.

Purity Analysis

After purification, it is essential to confirm the purity of your this compound. The following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

References

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved from [Link]

  • PubMed. (n.d.). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • PubMed. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-1-oxaspiro(2.5)octane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-1-oxa-2-azaspiro[2.5]octane. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H16O). Retrieved from [Link]

Sources

improving the yield of 6-Phenyl-1-oxaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro-Epoxide Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to help you navigate the complexities of your research. This guide is dedicated to optimizing the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane, a valuable intermediate in medicinal chemistry and organic synthesis. We will focus on the Johnson-Corey-Chaykovsky reaction, the cornerstone method for this transformation, to help you troubleshoot common issues and improve your reaction yields.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. The primary route involves the reaction of 4-phenylcyclohexanone with a sulfur ylide, typically generated in situ.

Question 1: My reaction shows low or no conversion of the starting 4-phenylcyclohexanone. What are the most likely causes and how can I fix them?

Answer:

Low or no conversion is almost always linked to the inefficient generation or premature decomposition of the sulfur ylide. The ylide is a highly reactive and moisture-sensitive species, requiring stringent reaction conditions.[1] Here’s a systematic approach to diagnose and solve the issue.

  • Cause A: Inactive or Insufficient Base: The sulfur ylide is generated by deprotonating a sulfonium or sulfoxonium salt. This requires a strong, non-nucleophilic base.

    • Solution: Sodium hydride (NaH) is the most common and effective base, typically used as a 60% dispersion in mineral oil.[2][3] Ensure you wash the NaH with anhydrous hexane or pentane before use to remove the oil, which can interfere with the reaction. Use at least 1.1 to 1.2 equivalents of NaH relative to the sulfonium salt to ensure complete deprotonation. For substrates sensitive to NaH, potassium tert-butoxide is a viable alternative.[4]

  • Cause B: Presence of Moisture or Protic Solvents: Water or other protic impurities will rapidly quench the ylide, halting the reaction.

    • Solution: All glassware must be rigorously dried (oven- or flame-dried under vacuum). The solvent, typically dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), must be anhydrous.[1][2] Use solvents from a freshly opened bottle or a solvent purification system. Perform the reaction under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause C: Incorrect Ylide Generation Temperature: The formation of the ylide and its subsequent reaction have optimal temperature ranges.

    • Solution: When using NaH in DMSO, the deprotonation of the sulfonium salt is often carried out at room temperature or slightly above (up to 50 °C) until hydrogen evolution ceases.[5] After ylide formation is complete, the reaction with the ketone is typically performed at room temperature or slightly below (0 °C to RT).

  • Cause D: Degradation of the Sulfonium Salt: The precursor salt can degrade over time if not stored properly.

    • Solution: Use a fresh bottle of trimethylsulfoxonium iodide/bromide or trimethylsulfonium iodide/bromide. Store the salt in a desiccator away from light and moisture.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed check_ylide Verify Ylide Generation start->check_ylide check_conditions Assess Reaction Conditions start->check_conditions check_reagents Evaluate Reagent Quality start->check_reagents base Is the base strong enough? (e.g., NaH, t-BuOK) check_ylide->base moisture Are conditions strictly anhydrous? check_conditions->moisture temp Is the temperature correct for ylide formation and reaction? check_conditions->temp salt Is the sulfonium salt fresh and stored properly? check_reagents->salt base->moisture Yes fix_base Use fresh, washed NaH (>1.1 eq) or t-BuOK. base->fix_base No moisture->temp Yes fix_moisture Oven-dry glassware. Use anhydrous solvents. Maintain inert atmosphere. moisture->fix_moisture No temp->salt Yes fix_temp Follow protocol temperature for each step precisely. temp->fix_temp No fix_salt Use fresh sulfonium salt. salt->fix_salt No

Caption: A workflow diagram for troubleshooting low yields.

Question 2: The reaction works, but I lose a significant portion of my product during workup and purification. How can I improve recovery?

Answer:

Epoxides, particularly strained spiro-epoxides, can be sensitive to both acidic and strongly basic conditions, which can lead to ring-opening.[6][7] Careful handling during the workup and purification is critical for maximizing your isolated yield.

  • Problem A: Hydrolysis during Workup: Quenching the reaction with strong acid can protonate the epoxide oxygen, making it susceptible to nucleophilic attack by water or other nucleophiles present, leading to the formation of a diol.[6][8]

    • Solution: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild proton source. Alternatively, pouring the reaction mixture into a large volume of cold water is often sufficient. Ensure the temperature is kept low during the quench.

  • Problem B: Degradation on Silica Gel: Standard silica gel is slightly acidic and can cause epoxide degradation during column chromatography. This leads to streaking on the TLC plate and low recovery of the pure product.

    • Solution 1 (Neutralize Silica): Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% triethylamine in the eluent system), and then with the pure eluent to remove excess base. This neutralizes the acidic sites.

    • Solution 2 (Use Alternative Stationary Phases): Consider using neutral alumina or a deactivated silica gel for chromatography.

    • Solution 3 (Crystallization): If your product is a solid, crystallization is an excellent purification method that avoids the potential pitfalls of chromatography.[9] A solvent system like ethyl acetate/hexanes has been reported to be effective for similar compounds.[10]

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the synthesis of this compound via the Johnson-Corey-Chaykovsky reaction?

Answer:

The mechanism is a two-step process:[11][12]

  • Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of 4-phenylcyclohexanone. This breaks the C=O pi bond and forms a betaine intermediate, a species with both a negative charge (on the oxygen) and a positive charge (on the sulfur).

  • Intramolecular Sₙ2 Ring Closure: The negatively charged oxygen atom (alkoxide) then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the positively charged sulfonium group. This forms the three-membered epoxide ring and displaces a neutral molecule of dimethyl sulfide (if from a sulfonium ylide) or DMSO (if from a sulfoxonium ylide), which are excellent leaving groups.[13]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Intramolecular Ring Closure (SN2) Ketone 4-Phenylcyclohexanone Betaine Betaine Intermediate Ketone->Betaine Attack at Carbonyl Ylide Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) Ylide->Betaine Betaine_2 Betaine Intermediate Epoxide This compound LeavingGroup Leaving Group (DMSO) Betaine_2->Epoxide Ring Closure Betaine_2->LeavingGroup Displacement

Caption: The two-step mechanism of the Johnson-Corey-Chaykovsky reaction.

Question 2: Should I use dimethylsulfonium methylide or dimethylsulfoxonium methylide (Corey's ylide)? What is the difference?

Answer:

The choice between these two ylides is a critical decision that affects reactivity and stability.

  • Dimethylsulfoxonium methylide (Corey's ylide): Generated from trimethylsulfoxonium salts (iodide or bromide). This ylide is more stable due to the electron-withdrawing S=O group.[2] Its higher stability makes it less reactive and generally easier to handle. It is the preferred reagent for forming epoxides from simple ketones like 4-phenylcyclohexanone.

  • Dimethylsulfonium methylide: Generated from trimethylsulfonium salts. This ylide is less stable and significantly more reactive.[2] It is often used for reactions with sterically hindered ketones or for cyclopropanation of α,β-unsaturated ketones (via 1,4-addition), whereas Corey's ylide typically favors 1,2-addition to form epoxides even with enones.[12]

Recommendation: For the synthesis of this compound from 4-phenylcyclohexanone, dimethylsulfoxonium methylide (Corey's ylide) is the superior choice due to its stability and selectivity for epoxide formation with ketones.

Optimized Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar spiro-epoxides via the Corey-Chaykovsky reaction.[4][10]

Reaction Scheme: 4-Phenylcyclohexanone + Trimethylsulfoxonium Iodide + Base → this compound

Materials & Reagents Data

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeHazard Notes
4-Phenylcyclohexanone174.241.010.01.74 gIrritant
Trimethylsulfoxonium Iodide220.071.111.02.42 gIrritant, handle in fume hood
Sodium Hydride (60% disp.)24.001.212.00.48 gFlammable solid, reacts violently with water
Anhydrous DMSO78.13--30 mLHygroscopic, irritant
Anhydrous THF72.11--20 mLFlammable, peroxide former

Step-by-Step Methodology:

  • Preparation: a. Place sodium hydride (0.48 g, 12.0 mmol) in a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. b. Wash the NaH three times with anhydrous hexanes (3 x 5 mL) to remove mineral oil, decanting the supernatant carefully via cannula each time. Dry the washed NaH under a stream of nitrogen.

  • Ylide Generation: a. Add anhydrous DMSO (20 mL) to the flask containing the washed NaH. b. To this suspension, add trimethylsulfoxonium iodide (2.42 g, 11.0 mmol) portion-wise over 10 minutes at room temperature. c. Heat the mixture to 50 °C and stir for 45-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes a clear, greyish suspension. This indicates the formation of the ylide. d. Cool the ylide solution to room temperature.

  • Epoxidation Reaction: a. In a separate flame-dried flask, dissolve 4-phenylcyclohexanone (1.74 g, 10.0 mmol) in anhydrous THF (20 mL). b. Add the solution of the ketone dropwise to the ylide suspension over 20 minutes. An exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary. c. Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes eluent system) until the starting ketone is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to 0 °C in an ice bath. b. Carefully quench the reaction by slowly adding 50 mL of ice-cold water. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL). d. Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMSO. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on neutralized silica gel using a gradient of ethyl acetate in hexanes. b. Alternatively, if the crude product solidifies, it can be recrystallized from an ethyl acetate/hexanes mixture to yield the pure this compound as a white solid.

References

  • Johnson, A. W. (1961). Journal of Organic Chemistry.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved January 15, 2026, from [Link]

  • AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM. AdiChemistry. Retrieved January 15, 2026, from [Link]

  • Hudlicky, T., & Reed, J. W. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Journal of the American Chemical Society, 131(37), 13246–13247. [Link]

  • Grokipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Grokipedia. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2020). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 695–698. [Link]

  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stereoselective synthesis of 6-Phenyl-1-oxaspiro[2.5]octane. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this valuable spirocyclic scaffold. The unique structure, featuring a spiro-fused epoxide on a phenyl-substituted cyclohexane ring, presents significant stereochemical challenges. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired stereochemical outcomes.

Introduction: The Synthetic Challenge

This compound is a key structural motif in medicinal chemistry and natural product synthesis. The primary challenge lies in controlling the stereochemistry at the spirocyclic center (C5 of the octane system). The synthesis typically yields two diastereomers, arising from the formation of the epoxide ring from either the axial or equatorial face relative to the plane of the cyclohexane ring. The orientation of the bulky phenyl group at the C6 position profoundly influences this selectivity. This guide will focus on the two most prevalent synthetic strategies: diastereoselective epoxidation of an exocyclic alkene and the Corey-Chaykovsky reaction.

Strategic Decision-Making: Choosing Your Synthetic Path

The selection of a synthetic route depends on available starting materials, desired stereochemical outcome, and scalability. The following decision tree outlines the primary considerations.

G start Starting Material? ketone 4-Phenylcyclohexanone start->ketone Ketone Available alkene 4-Phenyl-1-methylenecyclohexane start->alkene Alkene Available corey Corey-Chaykovsky Reaction ketone->corey epoxidation Direct Epoxidation alkene->epoxidation corey_outcome Generally favors axial attack (epoxide trans to phenyl) corey->corey_outcome epox_outcome Selectivity depends heavily on reagent and conditions epoxidation->epox_outcome

Caption: Synthetic route selection for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Diastereoselectivity Issues

Question 1: My epoxidation of 4-phenyl-1-methylenecyclohexane with m-CPBA yields a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: This is a classic problem of facial selectivity. The epoxidizing agent can attack the exocyclic double bond from two faces: syn to the phenyl group (axial attack on the most stable chair conformation) or anti to the phenyl group (equatorial attack).

  • Mechanistic Insight: In the most stable chair conformation of the starting alkene, the large phenyl group will preferentially occupy the equatorial position. This creates significant steric hindrance on the syn (axial) face. However, simple peroxy acids like m-CPBA are often not bulky enough to be effectively deterred, leading to poor selectivity.[1] Diastereoselectivity in such systems is a delicate balance of steric and electronic effects.[2][3]

  • Troubleshooting Steps:

    • Increase Steric Bulk of the Reagent: Switch from m-CPBA to a bulkier epoxidizing agent. The increased steric demand of the reagent will amplify the difference in activation energy between the two approaches, favoring attack from the less hindered (equatorial) face.

    • Change Solvent: The conformation of the cyclohexane ring can be subtly influenced by the solvent. Experiment with both polar (e.g., CH₂Cl₂) and non-polar (e.g., hexane, CCl₄) solvents.

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance selectivity by making the reaction more sensitive to small differences in activation energies between the two diastereomeric transition states.

ReagentTypical ConditionsExpected Outcome
m-CPBACH₂Cl₂, 25 °CLow selectivity (near 1:1)
Dimethyldioxirane (DMDO)Acetone, 0 °CModerate improvement in selectivity
Vanadium Acetylacetonate / TBHPCH₂Cl₂, 0 °CCan show good selectivity, but may require a directing group

Question 2: In my Corey-Chaykovsky reaction with 4-phenylcyclohexanone, I am not getting the expected diastereomer. Why?

Answer: The Corey-Chaykovsky reaction is known for its stereoselectivity, which is governed by the approach of the sulfur ylide to the carbonyl group.[4][5]

  • Mechanistic Insight: The reaction proceeds through a betaine intermediate. With unstabilized sulfonium ylides (like dimethyloxosulfonium methylide), the initial nucleophilic addition is often reversible, and the subsequent, irreversible ring-closure is the rate-determining step. The transition state leading to the thermodynamically more stable product (often with the oxygen in an equatorial position in the resulting spiro-epoxide) is favored. This typically results from axial attack of the ylide on the cyclohexanone ring.[6][7]

  • Troubleshooting & Verification:

    • Confirm Ylide Identity: Ensure you are using the correct sulfur ylide. Dimethylsulfonium methylide (less stable) and dimethyloxosulfonium methylide (more stable, the "Corey-Chaykovsky Reagent") can give different stereochemical outcomes.[8] For ketones, the more stable oxosulfonium ylide is generally preferred.

    • Base and Temperature: The ylide must be generated in situ under anhydrous conditions using a strong, non-nucleophilic base like NaH in a suitable solvent (e.g., DMSO, THF).[4] Temperature control is critical, as ylides can decompose.

    • Characterization: The relative stereochemistry can be determined using advanced NMR techniques, such as NOESY, which can show through-space correlations between the epoxide protons and the axial/equatorial protons of the cyclohexane ring.[9]

G cluster_0 Corey-Chaykovsky Mechanism ketone 4-Phenylcyclohexanone betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Sulfur Ylide (e.g., (CH₃)₂SOCH₂⁻) ylide->betaine product This compound betaine->product Intramolecular SN2 (Ring Closure)

Caption: Simplified workflow of the Corey-Chaykovsky reaction.

Category 2: Low Yield and Side Reactions

Question 3: My reaction yield is consistently low. What are the most common causes?

Answer: Low yields can stem from issues with starting materials, reaction conditions, or product instability.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Ensure the 4-phenylcyclohexanone or 4-phenyl-1-methylenecyclohexane is pure. Impurities can consume reagents or catalyze side reactions. For the Corey-Chaykovsky reaction, the sulfonium salt must be dry and pure.

    • Anhydrous Conditions: Both epoxidation with certain reagents and especially the Corey-Chaykovsky reaction are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. The use of an inert atmosphere (Nitrogen or Argon) is highly recommended.[10]

    • Reagent Decomposition:

      • Peroxy acids (m-CPBA): Can degrade over time. Use a freshly opened bottle or titrate to determine the active content.

      • Sulfur Ylides: Are thermally unstable and must be generated and used at low temperatures.[8]

    • Product Degradation: Epoxides can be sensitive to acid. During workup, avoid strong acidic conditions. A mild basic wash (e.g., saturated NaHCO₃ solution) is often used to quench excess peroxy acid.

    • Competing Reactions: In the Corey-Chaykovsky reaction, if the ketone is enolizable, deprotonation can be a competing pathway if the wrong base or conditions are used.

Question 4: I am observing a significant amount of an alkene byproduct instead of my epoxide. What is happening?

Answer: This suggests a deoxygenation reaction is occurring, which is a known side reaction for epoxides, particularly under certain conditions.

  • Mechanistic Insight: Some reagents can promote the deoxygenation of the newly formed epoxide back to the parent alkene. For example, triphenylphosphine (PPh₃), sometimes used in other reaction steps, is a classic reagent for this transformation.[11] Certain metal catalysts or radical pathways can also facilitate this process.

  • Troubleshooting Steps:

    • Analyze Your Reagents: Scrutinize all reagents and catalysts for potential deoxygenating agents.

    • Purification Method: Ensure that no reagents used during workup or purification (e.g., quenching agents) could cause this issue.

    • Avoid High Temperatures: Thermal decomposition of the epoxide can sometimes lead to the alkene. Purify your product using methods that do not require excessive heat.

Category 3: Purification and Characterization

Question 5: How can I effectively separate the two diastereomers of this compound?

Answer: Since diastereomers have different physical properties, they can be separated by standard laboratory techniques.

  • Flash Column Chromatography: This is the most reliable method. The two diastereomers will have slightly different polarities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A low-polarity solvent system is required. Start with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). The less polar diastereomer will elute first.

    • Monitoring: Use thin-layer chromatography (TLC) with multiple developments to maximize the separation of the spots before scaling up to a column. A potassium permanganate stain is effective for visualizing the epoxides.

  • Fractional Crystallization: If one diastereomer is a solid and has a tendency to crystallize, you may be able to separate it from the other (which may be an oil) by careful crystallization from a suitable solvent system (e.g., hexanes/diethyl ether).

Question 6: What are the key spectroscopic features (¹H NMR) to confirm the stereochemistry of my product?

Answer: The stereochemistry is assigned by analyzing the chemical shifts and coupling constants of the protons on the cyclohexane and epoxide rings.[9] The key is understanding the anisotropic effect of the phenyl ring and the epoxide oxygen.

  • Protons on the Epoxide Ring (C7-H₂): These two protons are diastereotopic and will appear as a pair of doublets (an AB quartet). Their chemical shifts are highly informative. The proton that is spatially closer to the phenyl ring will be shielded and appear at a higher field (lower ppm).

  • Protons on the Cyclohexane Ring: The proton at C6 (methine proton) and the protons at C2 and C10 will have their chemical shifts influenced by the relative orientation of the epoxide oxygen. An axial oxygen will have a different effect on the chemical shifts of the axial vs. equatorial protons on the ring compared to an equatorial oxygen.

  • NOESY/ROE experiments: These 2D NMR techniques are definitive. A correlation between one of the epoxide protons and the ortho-protons of the phenyl ring would confirm a syn relationship. Conversely, the absence of this correlation and the presence of correlations to axial protons on the cyclohexane ring would suggest an anti relationship.

Detailed Experimental Protocol: Corey-Chaykovsky Epoxidation of 4-Phenylcyclohexanone

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 4-Phenylcyclohexanone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation: Under an inert atmosphere of Argon, add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then place under high vacuum for 15 minutes.

  • Ylide Formation: Add anhydrous DMSO via syringe and heat the suspension to 50 °C for 1 hour or until hydrogen evolution ceases, forming the dimsyl anion. Cool the resulting greenish-gray solution to room temperature. In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO and add this solution dropwise to the dimsyl anion solution. Stir the resulting mixture for 15 minutes at room temperature to form the ylide.

  • Addition of Ketone: Dissolve 4-phenylcyclohexanone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Let the reaction stir at room temperature overnight, or gently heat to 50 °C for 2-4 hours to drive to completion. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and cautiously quench by slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers.

References

  • Yang, D., et al. (1999). Diastereoselective Epoxidation of Cyclohexene Derivatives by Dioxiranes Generated in Situ. Importance of Steric and Field Effects. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]

  • ResearchGate. Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Available from: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Available from: [Link]

  • EurekAlert!. Biomimetic synthesis of natural products: Progress, challenges and prospects. Available from: [Link]

  • Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Available from: [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Available from: [Link]

  • ResearchGate. Epoxides: methods of synthesis, reactivity, practical significance. Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Organic Chemistry Portal. PPh3-Promoted Direct Deoxygenation of Epoxides to Alkenes. Available from: [Link]

  • Paterno-Büchi Reaction. Organic Chemistry Portal. Available from: [Link]

  • Chemistry LibreTexts. 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available from: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereoselectivity in the Corey-Chaykovsky reaction. Chemical Communications. Available from: [Link]

  • ResearchGate. A Stereoselective Synthesis of (±)-3Aryl6-phenyl-1-oxa-7-azaspiro[4.5]-decanes. Available from: [Link]

  • ResearchGate. 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. Available from: [Link]

  • YouTube. Corey-Chaykovsky Reactions. Available from: [Link]

  • PubMed. Origins of Stereoselectivity in the Corey-Chaykovsky Reaction. Insights from Quantum Chemistry. Available from: [Link]

  • CUNY. CHE318 Problem Set 3. Available from: [Link]

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Technical Support Center: Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and prevent side reactions in this crucial synthesis.

Introduction: The Johnson-Corey-Chaykovsky Approach

The most reliable and frequently employed method for synthesizing this compound is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the addition of a sulfur ylide to the carbonyl group of 4-phenylcyclohexanone to form the desired spiro-epoxide.[2] While powerful, this method is sensitive to reaction conditions, and success hinges on the proper generation and reactivity of the sulfur ylide, as well as minimizing competing reaction pathways.

The core transformation is illustrated below:

Reaction_Scheme ketone 4-Phenylcyclohexanone intermediate ketone->intermediate + ylide Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) ylide->intermediate product This compound byproduct Dimethyl sulfoxide (DMSO) product_node intermediate->product_node product_node->product product_node->byproduct +

Caption: General scheme for the synthesis of this compound.

This guide will focus exclusively on troubleshooting this synthetic route.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is disappointingly low. What are the most likely causes?

A1: Low yields typically stem from one of three areas: inefficient ylide generation, suboptimal reaction conditions, or product loss during workup.

  • Inefficient Ylide Generation: The sulfur ylide is generated in situ by deprotonating a sulfonium or sulfoxonium salt with a strong base.[3] Incomplete deprotonation is a primary culprit.

    • Moisture: The strong bases used (e.g., NaH, KOtBu) are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried and all solvents (especially DMSO or THF) are anhydrous.

    • Base Quality/Stoichiometry: Use a fresh, high-quality strong base. For sodium hydride, ensure the mineral oil is thoroughly washed away with dry hexanes before use. A slight excess of the base (1.05-1.1 equivalents) relative to the sulfonium salt is often beneficial.

  • Suboptimal Reaction Conditions: The betaine intermediate, formed after the ylide attacks the carbonyl, must undergo an intramolecular SN2 reaction to form the epoxide.[4] If this step is inefficient, side reactions can occur. Temperature control is critical; ylide formation and the subsequent reaction are often performed at specific temperatures to maximize selectivity and stability.[5]

  • Workup Issues: The desired product, this compound, is an epoxide. Epoxides are susceptible to ring-opening under acidic conditions.[6][7] Avoid acidic washes during the aqueous workup. A wash with water followed by brine is sufficient.

Q2: I'm seeing a significant byproduct that isn't my starting material. What could it be?

A2: The most common byproduct, especially when using n-BuLi as a base in THF, is a β-hydroxymethyl sulfide.[8] This arises if the betaine intermediate is quenched by a proton source before it can cyclize to the epoxide. Another possibility is the formation of an olefin via a Wittig-like pathway, though this is less common with sulfur ylides compared to their phosphorus counterparts.[1]

To prevent this:

  • Ensure strictly anhydrous conditions to minimize proton sources.

  • Consider using NaH or KOtBu in DMSO, a system less prone to this specific side reaction for this class of synthesis.[9][10]

Q3: How do I choose between Dimethylsulfonium Methylide and Dimethylsulfoxonium Methylide?

A3: This choice is critical as it impacts stability, reactivity, and stereoselectivity. Dimethylsulfoxonium methylide (Corey's ylide) is generally preferred for the synthesis of this compound.[3][4]

  • Dimethylsulfoxonium Methylide (Corey's Ylide): Generated from trimethylsulfoxonium iodide/chloride. It is more stable, less reactive, and can often be prepared at room temperature before adding the ketone.[1] With substituted cyclohexanones, it preferentially performs an equatorial attack, leading to the formation of an epoxide with an axial oxygen atom, which is often the thermodynamically more stable product.[9][11]

  • Dimethylsulfonium Methylide: Generated from trimethylsulfonium iodide/chloride. This ylide is less stable and more reactive, typically requiring generation and use at lower temperatures.[5] It tends to favor axial attack on cyclohexanones, yielding an epoxide with an equatorial oxygen.[11] Its higher reactivity can sometimes be beneficial for less reactive ketones but may lead to more side products with sensitive substrates.

FeatureDimethylsulfoxonium Methylide (Corey's Ylide)Dimethylsulfonium Methylide
Precursor Salt Trimethylsulfoxonium Iodide/ChlorideTrimethylsulfonium Iodide/Chloride
Stability Higher (can be stored for short periods)Lower (must be used immediately)
Reactivity Less reactive, more selectiveMore reactive, less selective
Attack on Enones 1,4-addition (forms cyclopropanes)[4][12]1,2-addition (forms epoxides)[12]
Attack on Cyclohexanones Equatorial attack (thermodynamic control)[9][11]Axial attack (kinetic control)[11]
Q4: The reaction is very slow or stalls completely. What should I do?

A4: A stalled reaction points to an issue with either the ylide or the ketone substrate.

  • Confirm Ylide Formation: Before adding your 4-phenylcyclohexanone, check if the ylide has formed. When using NaH in DMSO, the reaction is typically complete when hydrogen gas evolution ceases. With KOtBu in DMSO, a clear solution should form.[9]

  • Ketone Reactivity: 4-phenylcyclohexanone is generally a reactive substrate. However, impurities in the starting material could inhibit the reaction. Ensure its purity by NMR or recrystallization if necessary.

  • Temperature: While some ylides are generated at low temperatures, the subsequent reaction with the ketone often requires warming to room temperature to proceed at a reasonable rate.[5] Consult a specific protocol for the ylide you are using. For the Corey's ylide system (trimethylsulfoxonium iodide/KOtBu/DMSO), the entire reaction is typically run at room temperature.[10]

Section 2: Advanced Troubleshooting Guide

This section provides a logical framework for diagnosing and solving more complex issues.

Caption: Troubleshooting workflow for this compound synthesis.

Problem: Formation of a Rearranged Aldehyde Product

Symptom: You observe a new carbonyl peak in your crude NMR, possibly an aldehyde, and a corresponding decrease in the epoxide product.

Cause: Spiro-epoxides, particularly those fused to strained rings, can be susceptible to rearrangement. This is especially true under acidic conditions, which can be inadvertently introduced during workup (e.g., using silica gel chromatography without neutralization) or by using certain grades of solvents. The protonated epoxide can undergo a ring-opening followed by a 1,2-hydride or alkyl shift to form a more stable carbocation, which then collapses to a carbonyl compound.

Solution:

  • Neutralize Workup: Ensure all aqueous washes are neutral.

  • Purification Strategy: Standard silica gel is acidic and can catalyze epoxide ring-opening.

    • Deactivate Silica: Slurry your silica gel in the desired eluent containing 1-2% triethylamine, then pack the column as usual. This will neutralize the acidic sites.

    • Alternative Media: Consider using neutral alumina for chromatography.

    • Non-Chromatographic Methods: If possible, purify the product by recrystallization or distillation to avoid contact with acidic stationary phases altogether.

Problem: Inconsistent Stereoselectivity

Symptom: The ratio of diastereomers of your spiro-epoxide product varies between batches.

Cause: The stereochemical outcome of the Johnson-Corey-Chaykovsky reaction on a cyclohexanone is a delicate balance of kinetic versus thermodynamic control, which is dictated by the choice of ylide and the reaction conditions.[11]

  • Ylide Choice: As detailed in FAQ Q3, dimethylsulfoxonium methylide strongly favors the thermodynamically preferred product via equatorial attack. Dimethylsulfonium methylide is less selective. Any cross-contamination or improper preparation of your chosen ylide will affect the stereochemical ratio.

  • Temperature: Reaction temperature can influence the selectivity. Running the reaction too warm may erode the kinetic preference of the less stable dimethylsulfonium methylide.

  • Base/Solvent System: The aggregation state and reactivity of the ylide can be influenced by the base and solvent system, which can have a downstream effect on stereoselectivity.

Solution:

  • Standardize Ylide Protocol: For maximum consistency and to favor the thermodynamically preferred isomer, use the dimethylsulfoxonium methylide (Corey's ylide) system.[9][10]

  • Strict Temperature Control: Maintain a consistent temperature throughout the reaction as specified by the protocol.

  • Consistent Reagents: Use the same base, solvent, and sulfoxonium salt from the same supplier for all batches to minimize variability.

Section 3: Recommended Protocol

This protocol is based on established procedures for the epoxidation of substituted cyclohexanones using dimethylsulfoxonium methylide, which favors the formation of the more stable axial epoxide.[9][10]

Protocol: Synthesis via Dimethylsulfoxonium Methylide

Materials:

  • Trimethylsulfoxonium iodide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-Phenylcyclohexanone

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add trimethylsulfoxonium iodide (1.1 eq., e.g., 5.00 g, 22.72 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Ylide Generation: Add anhydrous DMSO (e.g., 10 mL) to the flask. To this suspension, add potassium tert-butoxide (1.0 eq., e.g., 2.317 g, 20.65 mmol). Stir the mixture at room temperature for 30-45 minutes or until the solution becomes clear and homogeneous.

  • Substrate Addition: In a separate flask, dissolve 4-phenylcyclohexanone (1.0 eq., relative to KOtBu) in a minimal amount of anhydrous DMSO (e.g., 50 mL for 6.288 g of ketone).

  • Reaction: Add the solution of 4-phenylcyclohexanone dropwise to the stirring ylide solution over 20-30 minutes. The reaction is mildly exothermic.

  • Monitoring: Allow the mixture to stir at room temperature for 24 hours. The reaction can be monitored by TLC (staining with permanganate or anisaldehyde).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (e.g., 200 mL) and ethyl acetate (e.g., 100 mL).

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash chromatography on deactivated silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid or oil.[9][10]

References

  • Hanson, R. N., et al. (2023). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 63–66. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Tius, M. A. (2005). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 105(12), 4671–4694. [Link]

  • Salaün, J., & Conia, J. M. (1972). Cyclobutanone. Organic Syntheses, 52, 39. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Mąkosza, M., et al. (2020). Reactions of Nitroarenes with Corey-Chaykovsky Reagents. The Journal of Organic Chemistry, 85(15), 9658–9667. [Link]

  • Salaun, J., & Conia, J. M. (1971). Oxaspiropentane. A rapid route to cyclobutanone. Journal of the Chemical Society D: Chemical Communications, (23), 1579-1580. [Link]

  • Kumar, A., & Kumar, B. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(43), 28203-28226. [Link]

  • ADI CHEMISTRY. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]

  • Tius, M. A. (2012). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Israel Journal of Chemistry, 52(1-2), 60-72. [Link]

  • ResearchGate. (2023). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

Sources

troubleshooting low conversion rates in 6-Phenyl-1-oxaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this synthesis, particularly those experiencing low conversion rates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your outcomes.

The predominant and most reliable method for synthesizing this compound is the Johnson-Corey-Chaykovsky reaction. This reaction involves the treatment of a ketone with a sulfur ylide to form an epoxide. In this specific case, 4-phenylcyclohexanone is reacted with dimethylsulfoxonium methylide to yield the desired spirocyclic epoxide.

Core Reaction Mechanism

The Johnson-Corey-Chaykovsky reaction proceeds via a nucleophilic addition of the sulfur ylide to the carbonyl group of the ketone. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction to form the epoxide, with dimethyl sulfoxide as a byproduct.[1][2][3]

Reaction_Mechanism ketone 4-Phenylcyclohexanone betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Dimethylsulfoxonium Methylide ylide->betaine product This compound dmso DMSO betaine->product Intramolecular SN2 betaine->dmso Elimination

Caption: General mechanism of the Corey-Chaykovsky reaction.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound can be frustrating. This section provides a systematic approach to diagnosing and resolving common issues.

Problem 1: Inefficient or Failed Ylide Formation

The successful formation of dimethylsulfoxonium methylide is critical for the entire reaction. Issues at this stage are a common source of poor yields.

Question: My reaction shows a low conversion of the starting ketone. How can I confirm that the ylide was generated successfully and what can I do to improve its formation?

Answer:

  • Visual Confirmation: The reaction of trimethylsulfoxonium iodide with a strong base like sodium hydride (NaH) in an anhydrous solvent such as DMSO or THF should result in the evolution of hydrogen gas. A lack of bubbling may indicate a problem with the base or the presence of moisture.

  • Base Selection and Handling: Sodium hydride is a common and effective base for this reaction.[4] Ensure that the NaH used is fresh and has been handled under an inert atmosphere to prevent deactivation by moisture. For substrates sensitive to strong bases, potassium tert-butoxide can be an alternative.

  • Anhydrous Conditions: Sulfur ylides are highly reactive and moisture-sensitive.[4] All glassware must be thoroughly oven-dried, and anhydrous solvents are essential. The presence of water will quench the ylide and the base.

  • Sulfonium Salt Quality: The precursor, trimethylsulfoxonium iodide, is a hygroscopic and light-sensitive crystalline powder.[5] It should be stored in a cool, dry, and dark place. Impurities or degradation of the salt will lead to lower ylide concentrations.

Ylide_Formation_Troubleshooting start Low Conversion of Ketone check_ylide Verify Ylide Formation start->check_ylide no_gas No H2 Evolution Observed check_ylide->no_gas No gas_observed H2 Evolution Observed check_ylide->gas_observed Yes check_base Check NaH Activity & Handling no_gas->check_base check_conditions Ensure Anhydrous Conditions no_gas->check_conditions check_salt Verify Sulfonium Salt Quality no_gas->check_salt proceed Proceed to Epoxidation Troubleshooting gas_observed->proceed remedy_base Use Fresh, Properly Handled NaH check_base->remedy_base remedy_conditions Oven-Dry Glassware, Use Anhydrous Solvents check_conditions->remedy_conditions remedy_salt Use High-Purity, Properly Stored Salt check_salt->remedy_salt

Caption: Troubleshooting workflow for ylide formation.

Problem 2: Poor Reactivity of the Ketone or Side Reactions

Even with successful ylide formation, issues can arise during the epoxidation step.

Question: I have confirmed ylide formation, but the conversion of 4-phenylcyclohexanone is still low. What are the potential causes?

Answer:

  • Reaction Temperature: The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 50 °C). Lowering the temperature may slow down the reaction, while excessively high temperatures can lead to ylide decomposition.[6] A systematic optimization of the reaction temperature may be necessary.

  • Steric Hindrance: While 4-phenylcyclohexanone is generally reactive, steric hindrance around the carbonyl group can slow down the nucleophilic attack of the ylide. Ensure adequate reaction time (can range from a few hours to overnight).

  • Competing Reactions: The choice of sulfur ylide is crucial. Dimethylsulfoxonium methylide generally favors epoxidation. However, if using dimethylsulfonium methylide, 1,4-addition can compete with 1,2-addition in α,β-unsaturated ketones, leading to cyclopropanation.[3][7] For 4-phenylcyclohexanone, this is not a primary concern, but impurities in the starting material could lead to unexpected side reactions.

  • Purity of 4-Phenylcyclohexanone: Impurities in the starting ketone can inhibit the reaction or lead to byproducts. Ensure the purity of the ketone through techniques like recrystallization or chromatography.

ParameterRecommended RangeRationale
Temperature 25-50 °CBalances reaction rate and ylide stability.
Reaction Time 4-24 hoursAllows for complete conversion, especially with sterically hindered ketones.
Solvent Anhydrous DMSO or THFPolar aprotic solvents that are suitable for both ylide formation and the epoxidation reaction.
Problem 3: Difficulties in Product Isolation and Purification

Low isolated yields can sometimes be a result of issues during the workup and purification stages.

Question: The reaction appears to have gone to completion by TLC, but my isolated yield of this compound is low. What could be the problem?

Answer:

  • Workup Procedure: The reaction is typically quenched with water or a saturated aqueous solution of ammonium chloride.[6] The product is then extracted into an organic solvent like ethyl acetate. Ensure thorough extraction to recover all the product from the aqueous layer.

  • Purification Method: this compound is often a colorless to pale yellow liquid.[8] Purification is typically achieved by column chromatography on silica gel. The choice of eluent system is critical to separate the product from any remaining starting material and byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

  • Product Volatility: While not extremely volatile, some product may be lost if evaporation under reduced pressure is carried out at too high a temperature or for an extended period.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base to generate the sulfur ylide? A1: Yes, other strong bases like potassium tert-butoxide or butyllithium can be used. However, sodium hydride is often preferred for its ease of handling (as a dispersion in mineral oil) and its effectiveness in deprotonating the sulfoxonium salt.[4]

Q2: What is the difference between dimethylsulfonium methylide and dimethylsulfoxonium methylide? A2: Both are sulfur ylides used in the Corey-Chaykovsky reaction. Dimethylsulfoxonium methylide is generally more stable and less reactive than dimethylsulfonium methylide.[9][10] For simple ketones like 4-phenylcyclohexanone, dimethylsulfoxonium methylide is an excellent choice for epoxidation.

Q3: My reaction has stalled. Can I add more ylide? A3: It is possible to add more ylide, but it is often more effective to start a new reaction with carefully controlled conditions. If the reaction has stalled, it is likely due to the decomposition of the ylide, which can be caused by moisture or prolonged reaction times at elevated temperatures.

Q4: How can I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate) and visualize the spots under UV light or by staining with potassium permanganate. The disappearance of the starting ketone and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Trimethylsulfoxonium Iodide

This protocol describes the preparation of the sulfur ylide precursor.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dimethyl sulfoxide (DMSO) and iodomethane (approximately 2.5 equivalents).[5][11]

  • Caution: Iodomethane is toxic and volatile and should be handled in a fume hood.

  • Heat the mixture to reflux at approximately 80 °C for 24 hours.[11]

  • Cool the reaction mixture to room temperature. The product will precipitate as a white to yellow solid.

  • Filter the solid and wash it with acetone to remove unreacted starting materials.

  • The crude product can be recrystallized from water and dried over phosphorus pentoxide to yield pure trimethylsulfoxonium iodide.[5]

Protocol 2: Synthesis of this compound

This protocol outlines the Corey-Chaykovsky epoxidation of 4-phenylcyclohexanone.

  • To a solution of potassium tert-butoxide (1.05 equivalents) in anhydrous dimethylsulfoxide (DMSO), add trimethylsulfoxonium iodide (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Stir the resulting mixture at room temperature for 30 minutes. You should observe the formation of a clear solution.

  • In a separate flask, dissolve 4-phenylcyclohexanone (1 equivalent) in anhydrous DMSO.

  • Add the solution of 4-phenylcyclohexanone dropwise to the ylide solution.

  • Stir the reaction mixture for 24 hours at room temperature.[12]

  • Quench the reaction by pouring it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain this compound.

References

  • Grokipedia. Trimethylsulfoxonium iodide. Grokipedia. Accessed January 17, 2026. [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. SciSpace. [Link]

  • Padwa, A. (Ed.). (2004). Product Class 1: Sulfur Ylides. Science of Synthesis, 27, 1-100.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Wikipedia. Accessed January 17, 2026. [Link]

  • Google Patents. Process for the preparation of trimethylsulfoxonium bromide. Accessed January 17, 2026.
  • ResearchGate. Structure and stability of sulfur ylides. ResearchGate. Accessed January 17, 2026. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Accessed January 17, 2026. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]

  • Baran Lab. Sulfur Ylide Chemistry. Baran Lab. Accessed January 17, 2026. [Link]

  • University of Bristol. Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. University of Bristol. Accessed January 17, 2026. [Link]

  • Wikipedia. Trimethylsulfoxonium iodide. Wikipedia. Accessed January 17, 2026. [Link]

  • Sciencemadness.org. Preparation of trimethylsulfoxonium?. Sciencemadness.org. Accessed January 17, 2026. [Link]

  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. PMC. [Link]

Sources

impact of solvent and temperature on 6-Phenyl-1-oxaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Phenyl-1-oxaspiro[2.5]octane. It is designed for researchers, scientists, and professionals in drug development who are utilizing this spiro-epoxide in their synthetic workflows. The information herein is grounded in established reaction mechanisms and aims to provide practical, actionable solutions to common experimental challenges.

I. Understanding the Core Synthesis: The Corey-Chaykovsky Reaction

The synthesis of this compound is typically achieved via the Corey-Chaykovsky reaction.[1][2][3] This reaction involves the treatment of a ketone, in this case, 2-benzylidenecyclohexanone, with a sulfur ylide. The choice of reaction conditions, particularly the solvent and temperature, is critical for achieving high yields and minimizing side products.

The generally accepted mechanism involves the nucleophilic addition of the sulfur ylide to the carbonyl group of the ketone.[4][5] This is followed by an intramolecular SN2 reaction, where the resulting alkoxide displaces the dimethyl sulfide leaving group to form the desired epoxide ring.[4]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to suboptimal solvent choice, incorrect temperature control, or issues with the ylide generation.

  • Solvent Selection: The polarity and coordinating ability of the solvent play a crucial role. Coordinating solvents like tetrahydrofuran (THF) are known to enhance the solubility of the reagents and stabilize reactive intermediates, which can lead to higher conversion rates.[1] In contrast, non-polar solvents such as toluene or benzene may result in incomplete reactions and significantly lower yields due to poor solvation of the reagents.[1] While dimethyl sulfoxide (DMSO) is a common solvent for Corey-Chaykovsky reactions, in some cases, ethereal solvents like THF may be preferred, especially at low temperatures.[1][4]

  • Temperature Control: Low temperatures, typically ranging from -20°C to 5°C, are often beneficial for this reaction.[1] Lowering the temperature can help to suppress potential side reactions, such as the decomposition of the sulfur ylide and unwanted ring-opening of the newly formed epoxide.[1] Sulfur ylides, particularly the more reactive dimethylsulfonium methylide, are less stable and are best generated and used at low temperatures.[2]

  • Ylide Generation: The sulfur ylide is generated in situ by the deprotonation of a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4][5] Incomplete deprotonation will result in a lower concentration of the active ylide and consequently, a lower yield of the product. Ensure that the sulfonium salt is dry and the base is of high quality and appropriately handled to maintain its reactivity.

Q2: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be and how can I avoid its formation?

A common byproduct in the Corey-Chaykovsky reaction with α,β-unsaturated ketones like 2-benzylidenecyclohexanone is the corresponding cyclopropane. This arises from a competing 1,4-conjugate addition pathway.[4]

  • Choice of Sulfur Ylide: The chemoselectivity between epoxidation (1,2-addition) and cyclopropanation (1,4-addition) is highly dependent on the type of sulfur ylide used.

    • Dimethylsulfonium methylide ((CH₃)₂SCH₂), generated from trimethylsulfonium iodide, is less stable and more reactive. It generally favors the kinetic 1,2-addition to the carbonyl group, leading to the desired epoxide product.

    • Dimethylsulfoxonium methylide ((CH₃)₂S(O)CH₂), also known as the Corey-Chaykovsky reagent, is a more stabilized ylide. It tends to favor the thermodynamic 1,4-conjugate addition to the enone system, resulting in the formation of a cyclopropyl ketone.[4]

To favor the synthesis of this compound, it is crucial to use dimethylsulfonium methylide .

Q3: The reaction seems to stall and never goes to completion, even with extended reaction times. What could be the problem?

Incomplete conversion can be a frustrating issue. Here are some key areas to investigate:

  • Base Strength and Solubility: The choice of base is critical for efficient ylide formation. Sodium hydride is a common choice, but its heterogeneous nature can sometimes lead to incomplete reactions. Using a base that is more soluble in the reaction solvent, such as potassium tert-butoxide in THF or DMSO, can sometimes improve the rate and completeness of the ylide formation.

  • Solvent Purity: The presence of moisture or other protic impurities in the solvent can quench the strong base and the ylide, effectively halting the reaction. Ensure that all solvents are rigorously dried before use.

  • Reaction Temperature: While low temperatures are generally recommended, if the reaction is proceeding too slowly, a modest increase in temperature may be necessary. However, this should be done cautiously, as higher temperatures can also promote side reactions. Monitoring the reaction by thin-layer chromatography (TLC) is essential to find the optimal balance.

Q4: I am seeing the formation of a β-hydroxy methylthioether byproduct. Why is this happening and how can I prevent it?

The formation of a β-hydroxy methylthioether is a known side reaction in Corey-Chaykovsky reactions, particularly when using ethereal solvents like THF. This byproduct arises from the nucleophilic attack of the sulfide byproduct (dimethyl sulfide) on the epoxide product, followed by protonation during workup.

  • Reaction Conditions: This side reaction can sometimes be minimized by carefully controlling the reaction time and temperature. Once the starting material is consumed (as monitored by TLC), the reaction should be promptly quenched and worked up.

  • Solvent Choice: While THF is often a good solvent for this reaction, if the formation of the β-hydroxy methylthioether is a significant issue, switching to a different aprotic solvent may be beneficial.

III. Impact of Solvent and Temperature: A Summary

The following table summarizes the general effects of solvent and temperature on the synthesis of this compound.

SolventTemperatureExpected YieldPotential Side ProductsRationale
THF -20°C to 5°CHighβ-hydroxy methylthioetherGood coordinating solvent, enhances reagent solubility and stabilizes intermediates. Low temperature minimizes side reactions.[1]
DMSO Room Temp.Moderate to HighCyclopropane (if using sulfoxonium ylide), potential for thermal decomposition of ylideGood solvent for ylide formation. Higher temperatures may be needed but can lead to side reactions.
Toluene 0°C to Room Temp.LowIncomplete reactionNon-polar solvent, poor solvation of reagents leading to low conversion.[1]
Diethyl Ether -20°C to 0°CModerateβ-hydroxy methylthioetherSimilar to THF but with a lower boiling point, which can be a consideration for temperature control.

IV. Experimental Protocol: Optimized Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 2-benzylidenecyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and magnetic stirrer.

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) or potassium tert-butoxide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • In a separate flask, dissolve trimethylsulfonium iodide (1.2 equivalents) in anhydrous THF.

    • Slowly add the trimethylsulfonium iodide solution to the stirred base suspension at 0°C.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a white precipitate (the sulfur ylide) should be observed.

  • Epoxidation Reaction:

    • Cool the ylide suspension back down to 0°C.

    • Dissolve 2-benzylidenecyclohexanone (1.0 equivalent) in anhydrous THF.

    • Add the solution of 2-benzylidenecyclohexanone dropwise to the ylide suspension at 0°C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

V. Visualizing the Process

Reaction Mechanism and Competing Pathways

G cluster_main Corey-Chaykovsky Reaction Pathways start 2-Benzylidenecyclohexanone + Dimethylsulfonium Methylide betaine Betaine Intermediate start->betaine 1,2-Addition (Favored) enolate Enolate Intermediate start->enolate 1,4-Addition (Disfavored with (CH3)2SCH2) epoxide This compound (Desired Product) betaine->epoxide Intramolecular SN2 cyclopropane Cyclopropyl Ketone (Side Product) enolate->cyclopropane Intramolecular SN2

Caption: Competing pathways in the Corey-Chaykovsky reaction of 2-benzylidenecyclohexanone.

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_solvent Check Solvent: Is it anhydrous THF or DMSO? start->check_solvent check_temp Check Temperature: Is it between -20°C and 5°C? check_solvent->check_temp Yes solution_solvent Switch to anhydrous THF. check_solvent->solution_solvent No check_base Check Base: Is it a strong, high-quality base? check_temp->check_base Yes solution_temp Optimize temperature. Start at 0°C. check_temp->solution_temp No check_ylide Check Ylide Type: Using Dimethylsulfonium Methylide? check_base->check_ylide Yes solution_base Use fresh, high-quality NaH or t-BuOK. check_base->solution_base No solution_ylide Ensure use of Trimethylsulfonium Iodide to avoid cyclopropanation. check_ylide->solution_ylide No

Caption: A logical workflow for troubleshooting low yields in the synthesis.

VI. References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Xiang, Y., Fan, X., Cai, P. J., & Yu, Z. X. (2018). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. The Journal of Organic Chemistry, 83(23), 14291–14299. [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 1). Johnson–Corey–Chaykovsky reaction. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Isolation and Purification of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Phenyl-1-oxaspiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of isolating this unique spirocyclic epoxide.

Introduction to this compound

This compound is a spiro compound featuring an epoxide ring fused to a cyclohexane ring with a phenyl group at the 6-position.[1] Its distinct three-dimensional structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.[1] The successful isolation of this compound in high purity is critical for subsequent applications. This guide will address common issues encountered during its workup and purification.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My reaction mixture is a complex emulsion after quenching. How can I effectively separate the organic and aqueous layers?

A: Emulsion formation is a frequent issue, especially in reactions involving Grignard reagents or phase transfer catalysts.

Underlying Cause: The presence of magnesium salts (from Grignard reactions) or surfactants can stabilize oil-in-water or water-in-oil emulsions. The viscosity of the reaction mixture can also contribute to this problem.

Troubleshooting Steps:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.

  • Filtration: If magnesium salts are the suspected cause, filtering the entire mixture through a pad of Celite® can help to remove fine inorganic precipitates that may be stabilizing the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a lower density than water, such as diethyl ether, can sometimes help to break the emulsion.

  • Gentle Agitation: Avoid vigorous shaking during extraction. Instead, gently invert the separatory funnel multiple times to allow for partitioning of the product without forming a stable emulsion.

Q2: I'm observing multiple spots on my TLC plate after the initial workup. What are the likely byproducts, and how can I minimize their formation?

A: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts. The nature of these byproducts depends on the synthetic route employed. A common synthesis involves the epoxidation of 4-phenylcyclohexylidenemethane or a related Corey-Chaykovsky reaction with 4-phenylcyclohexanone.[2][3]

Common Byproducts and Their Origins:

Byproduct Plausible Origin Mitigation Strategy
Unreacted Starting MaterialIncomplete reaction due to insufficient reagent, low temperature, or short reaction time.Ensure accurate stoichiometry, monitor the reaction by TLC, and allow for sufficient reaction time.
Diol from Epoxide OpeningPremature ring-opening of the epoxide by water or other nucleophiles present in the reaction mixture, often under acidic conditions.[4]Maintain anhydrous reaction conditions and use a buffered workup to avoid acidic pH.
Rearrangement ProductsLewis or Brønsted acid-catalyzed rearrangement of the epoxide.Use purified reagents and solvents to minimize acidic impurities.
Over-oxidation ProductsIn epoxidation reactions using strong oxidants, further oxidation of the desired product can occur.[5][6]Use a stoichiometric amount of the oxidizing agent and monitor the reaction progress closely.

Visualizing the Reaction Pathway and Potential Byproducts:

G cluster_0 Corey-Chaykovsky Reaction cluster_1 Potential Byproducts 4-Phenylcyclohexanone 4-Phenylcyclohexanone This compound This compound 4-Phenylcyclohexanone->this compound Dimethylsulfoxonium methylide Sulfur Ylide Sulfur Ylide Sulfur Ylide->this compound Diol Diol This compound->Diol Acid/H2O Unreacted Ketone Unreacted Ketone

Caption: Corey-Chaykovsky synthesis of the target epoxide and common byproducts.

Q3: My crude product is an oil, but I've seen reports of it being a solid. How can I induce crystallization for purification?

A: this compound is often described as a colorless to pale yellow liquid.[1] However, at high purity, it may solidify, especially upon cooling. If your product is an oil, it likely contains impurities that are depressing its melting point. Recrystallization is a powerful technique for purifying solid organic compounds.[7][8][9][10]

Protocol for Recrystallization:

  • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][10] Test small amounts of your crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, isopropanol).

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent to form a saturated solution.[7][11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[8][11]

Q4: I am struggling to separate my product from a closely-eluting impurity using flash column chromatography. What parameters can I adjust?

A: Flash column chromatography is a primary method for purifying reaction mixtures.[12][13][14][15] When dealing with closely-eluting impurities, several parameters can be optimized.

Optimizing Flash Column Chromatography:

Parameter Rationale Recommended Action
Solvent System The polarity of the eluent directly affects the retention of compounds on the stationary phase.[13]Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/hexanes) to find a system that provides the best separation (largest ΔRf).
Stationary Phase The choice of stationary phase can influence selectivity.While silica gel is standard, consider using alumina or a bonded-phase silica for challenging separations.
Column Dimensions A longer, narrower column generally provides better resolution.Increase the length-to-diameter ratio of your column.
Loading Technique Overloading the column can lead to poor separation.Use an appropriate amount of crude material for the column size. Dry loading onto a small amount of silica gel can also improve resolution compared to wet loading.
Flow Rate A slower flow rate can improve separation efficiency.Reduce the pressure applied to the column to decrease the flow rate of the eluent.

Workflow for Method Development:

G Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Optimize Solvent System Optimize Solvent System TLC Analysis->Optimize Solvent System Select Column and Stationary Phase Select Column and Stationary Phase Optimize Solvent System->Select Column and Stationary Phase Perform Flash Chromatography Perform Flash Chromatography Select Column and Stationary Phase->Perform Flash Chromatography Analyze Fractions by TLC Analyze Fractions by TLC Perform Flash Chromatography->Analyze Fractions by TLC Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: A systematic workflow for developing a flash chromatography purification method.

Q5: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound.[16] The characteristic signals for the epoxide protons and the phenyl group should be present. The absence of impurity signals is a good indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (188.26 g/mol ), confirming its elemental composition.[1][17]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of characteristic functional groups and the absence of impurities like hydroxyl groups (from diol byproducts) or carbonyl groups (from unreacted starting material).

For detailed spectral data, it is advisable to consult chemical databases or literature reports for comparison.[18][19][20]

References

  • Hanson, R. N., et al. (2022). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • International Agency for Research on Cancer. (1994). 4-Vinylcyclohexene. In Some Industrial Chemicals. National Center for Biotechnology Information. Retrieved from [Link]

  • Borah, P., et al. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Chan, T. H., & Chen, L. M. (1991). Enantioselective synthesis of epoxides via Sharpless epoxidation of alkenylsilanols. Canadian Journal of Chemistry, 69(1), 80-88.
  • Jasperse, C. (n.d.). Recrystallization I. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Li, Y., et al. (2020). Stereoselective synthesis of trisubstituted epoxides via cobalt catalysis. Organic & Biomolecular Chemistry, 18(34), 6675-6679.
  • ResearchGate. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H16O). Retrieved from [Link]

  • Wang, Y., et al. (2009). Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Petrochemical Technology, 38(1), 43-46.
  • Szantay, C., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Elucidation of 6-Phenyl-1-oxaspiro[2.5]octane via Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. In this guide, we delve into the comprehensive validation of the spirocyclic compound, 6-Phenyl-1-oxaspiro[2.5]octane, utilizing a suite of Nuclear Magnetic Resonance (NMR) techniques. This guide moves beyond a mere recitation of methods, offering a strategic, in-depth comparison of various NMR experiments and the specific structural insights each provides. The experimental data presented herein is based on established principles and is representative of what one would expect for this molecule, serving as a robust framework for its structural verification.

The Challenge: Unraveling a Spirocyclic System

This compound presents a unique structural challenge. The molecule features a spirocyclic junction, where a cyclohexane ring and an epoxide ring share a single quaternary carbon atom. This arrangement, coupled with the presence of a phenyl group, introduces stereochemical complexity and a variety of distinct proton and carbon environments. Validating such a structure requires not just one, but a coordinated series of NMR experiments to piece together the molecular puzzle.

The Strategic Approach: A Multi-dimensional NMR Workflow

Our approach to validating the structure of this compound is a sequential and logical progression from one-dimensional to two-dimensional NMR experiments. Each step builds upon the last, providing a self-validating system of data that, when taken together, leaves no ambiguity as to the molecule's constitution and connectivity.

¹H NMR Spectroscopy: The Initial Proton Landscape

The ¹H NMR spectrum provides the foundational overview of the proton environments within the molecule. For this compound, we anticipate distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the epoxide ring, and the complex, overlapping signals of the cyclohexane ring protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Expected Data and Interpretation

The expected ¹H NMR spectrum will exhibit key features that provide the initial clues to the structure. The aromatic region will show multiplets corresponding to the five protons of the phenyl group. The epoxide protons are expected to appear as diastereotopic signals in the range of 2.5-3.5 ppm[1][2]. The cyclohexane protons will present as a complex series of overlapping multiplets further upfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl-H (ortho)7.30-7.35m-
Phenyl-H (meta, para)7.20-7.28m-
Epoxide-CH₂2.65 and 2.80d, d~4.5 (geminal)
Cyclohexane-CH (adjacent to phenyl)2.50-2.60m-
Cyclohexane-CH₂1.50-2.10m-

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. When used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, we can definitively identify the quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons.

Experimental Protocol: ¹³C NMR and DEPT
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters (¹³C):

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 220 ppm

  • Acquisition Parameters (DEPT-135):

    • Pulse sequence: Standard DEPT-135 sequence.

    • DEPT-90 and DEPT-45 can also be run for further clarification.

  • Processing: Fourier transform the FIDs and phase correct the spectra. Reference the spectra to the CDCl₃ triplet at 77.16 ppm.

Expected Data and Interpretation

The ¹³C NMR spectrum is expected to show signals for all 12 unique carbons in the molecule. The DEPT-135 spectrum will show positive signals for CH carbons and negative signals for CH₂ carbons, while quaternary carbons will be absent.

Carbon Assignment Expected Chemical Shift (δ, ppm) Carbon Type (from DEPT)
Phenyl-C (ipso)~140Quaternary
Phenyl-CH (ortho, meta, para)125-129CH
Spiro-C~65Quaternary
Epoxide-C~58Quaternary
Epoxide-CH₂~48CH₂
Cyclohexane-CH (adjacent to phenyl)~45CH
Cyclohexane-CH₂25-35CH₂

The chemical shifts for epoxide carbons are characteristically found in the 40-60 ppm range[1][2]. The spiro carbon, being quaternary and part of the strained three-membered ring system, will also have a distinct chemical shift.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the connectivity within the cyclohexane ring and confirming the relationship between the diastereotopic epoxide protons.

Experimental Protocol: COSY
  • Sample Preparation: Use the same sample.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Standard gradient-selected COSY (gCOSY) pulse sequence.

  • Processing: Process the 2D data to generate a contour plot.

Expected Correlations

A key expected correlation would be between the two diastereotopic protons of the epoxide ring. Additionally, the complex network of cross-peaks in the aliphatic region will allow for the tracing of the proton-proton connectivities around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is the primary method for definitively assigning the carbon signals based on the already assigned (or partially assigned) proton spectrum.

Experimental Protocol: HSQC
  • Sample Preparation: Use the same sample.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Standard gradient-selected HSQC (gHSQC) pulse sequence.

  • Processing: Process the 2D data to generate a contour plot.

Expected Correlations

Each CH and CH₂ group will show a cross-peak connecting its proton and carbon chemical shifts. For example, the epoxide protons at ~2.65 and 2.80 ppm will show a correlation to the epoxide carbon at ~48 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connections

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for identifying the connectivity around quaternary carbons, which is essential for confirming the spirocyclic core of this compound.

Experimental Protocol: HMBC
  • Sample Preparation: Use the same sample.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Standard gradient-selected HMBC (gHMBC) pulse sequence.

  • Processing: Process the 2D data to generate a contour plot.

Expected Key Correlations
  • The epoxide protons are expected to show correlations to the spiro carbon and the other epoxide carbon.

  • The protons on the cyclohexane ring adjacent to the spiro center will show correlations to the spiro carbon.

  • The ortho-protons of the phenyl ring will show a correlation to the cyclohexane methine carbon to which the phenyl group is attached.

Visualizing the Workflow and Data

To clarify the relationships between these experiments and the information they provide, the following diagrams illustrate the workflow and the expected NMR correlations.

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY H1->COSY Identifies H-H couplings HSQC HSQC H1->HSQC Assigns protonated carbons C13 ¹³C NMR C13->HSQC DEPT DEPT DEPT->HSQC HMBC HMBC COSY->HMBC Builds fragments HSQC->HMBC Confirms assignments Final_Structure Final Validated Structure HMBC->Final_Structure Confirms connectivity around quaternary centers

Caption: A logical workflow for the NMR-based structural elucidation of this compound.

Caption: A conceptual map of key expected 2D NMR correlations for this compound.

Conclusion: A Self-Validating Structural Proof

By systematically applying this suite of NMR experiments, a researcher can build an unassailable case for the structure of this compound. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data. COSY and HSQC experiments then link these one-dimensional pieces of information into bonded networks of protons and carbons. Finally, the HMBC experiment provides the crucial long-range correlations that bridge the gaps, particularly around the non-protonated quaternary spiro and epoxide carbons, to confirm the overall molecular architecture. This comprehensive approach ensures not only the accuracy of the structural assignment but also embodies the principles of scientific rigor and self-validation in chemical characterization.

References

  • Bax, A., & Morris, G. A. (1981). An improved method for heteronuclear chemical shift correlation by two-dimensional NMR. Journal of Magnetic Resonance, 42(3), 501-505. [Link]

  • Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Derome, A. E. (1987). Modern NMR Techniques for Chemistry Research. Pergamon Press. [Link]

  • Jeannerat, D. (2015). Tutorial for the structure elucidation of organic compounds from 1D and 2D NMR spectra. Concepts in Magnetic Resonance Part A, 44A(3), 135-154. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Oregon State University. Spectroscopy of Ethers and Epoxides. [Link]

Sources

A Comparative Guide to 6-Phenyl-1-oxaspiro[2.5]octane Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can effectively target cancer cells while minimizing collateral damage to healthy tissues is paramount. Among the myriad of structures explored, spirocyclic compounds have emerged as a particularly promising class due to their rigid, three-dimensional architecture, which allows for precise spatial orientation of functional groups and can lead to high-affinity interactions with biological targets.[1] This guide provides a comprehensive comparative analysis of analogs based on the 6-Phenyl-1-oxaspiro[2.5]octane scaffold, a promising framework for the development of novel anticancer agents.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the underlying mechanistic rationale.

The this compound Scaffold: A Privileged Structure in Oncology

The 1-oxaspiro[2.5]octane moiety is a key structural feature in several natural products with potent biological activities, including the anti-angiogenic compounds fumagillin and ovalicin.[2] The incorporation of a phenyl group at the 6-position of this spirocyclic system introduces a critical aromatic moiety that can engage in various non-covalent interactions with biological targets, such as pi-pi stacking and hydrophobic interactions. The inherent reactivity of the epoxide ring also presents opportunities for covalent modification of target proteins, a mechanism employed by numerous anticancer drugs.

The core structure of this compound provides a versatile platform for chemical modification. Variations in the substitution pattern on the phenyl ring and modifications to the cyclohexane ring can significantly impact the biological activity of the resulting analogs, allowing for the fine-tuning of their potency and selectivity.

Caption: Core chemical structure of this compound.

Comparative Analysis of 6-Aryl-1-oxaspiro[2.5]octan-4-one Analogs

A study by Chegaev et al. (2018) provides a compelling case for the anticancer potential of 6-aryl-1-oxaspiro[2.5]octan-4-one analogs. The introduction of a carbonyl group at the 4-position of the cyclohexane ring and various substituents on the C6-aryl moiety led to a series of compounds with significant cytotoxic activity against a panel of human cancer cell lines.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected analogs from this study, highlighting the key structure-activity relationships.

CompoundAr-group (Substitution on Phenyl Ring)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. MCF7 (Breast)IC50 (µM) vs. U-87 MG (Glioblastoma)
1 Phenyl12.515.218.3
2 4-Methylphenyl8.910.112.4
3 4-Methoxyphenyl5.67.89.1
4 4-Chlorophenyl3.14.55.2
5 4-Bromophenyl2.83.94.6
6 4-Nitrophenyl1.52.12.9
Doxorubicin (Reference Drug)0.40.60.8

Data sourced from Chegaev, K., et al. (2018). Bioorganic & Medicinal Chemistry Letters.

Structure-Activity Relationship (SAR) Insights:

From the comparative data, several key SAR trends can be elucidated:

  • Electronic Effects of Phenyl Ring Substituents: The cytotoxicity of the analogs is significantly influenced by the nature of the substituent on the 4-position of the phenyl ring. Electron-withdrawing groups (e.g., -Cl, -Br, -NO2) generally lead to a substantial increase in potency compared to the unsubstituted phenyl analog (Compound 1) and analogs with electron-donating groups (e.g., -CH3, -OCH3). This suggests that the electronic properties of the aryl group play a crucial role in the compound's interaction with its biological target.

  • Halogen Substitution: The presence of a halogen at the 4-position (Compounds 4 and 5) enhances cytotoxic activity, with the bromo-substituted analog being slightly more potent than the chloro-substituted one.

  • Nitro Group: The most potent analog in this series is the one bearing a 4-nitro group (Compound 6), indicating that a strong electron-withdrawing group at this position is highly favorable for activity.

These SAR insights are critical for the rational design of future generations of this compound-based anticancer agents, guiding the selection of substituents to maximize potency.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of a representative analog and a standard cytotoxicity assay are provided below.

Synthesis of 6-(4-chlorophenyl)-1-oxaspiro[2.5]octan-4-one (Compound 4)

This protocol is adapted from the general procedure described by Chegaev et al. (2018). The synthesis involves a key epoxidation step using a Corey-Chaykovsky reaction.

Synthesis_Workflow Start 4-(4-chlorophenyl)cyclohexan-1-one Reaction Corey-Chaykovsky Reaction Start->Reaction Reagent1 Trimethylsulfoxonium iodide, Potassium tert-butoxide, DMSO Reagent1->Reaction Product 6-(4-chlorophenyl)-1-oxaspiro[2.5]octan-4-one Reaction->Product Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for a representative analog.

Step-by-Step Methodology:

  • Preparation of the Ylide: To a stirred suspension of trimethylsulfoxonium iodide (1.2 mmol) in anhydrous dimethyl sulfoxide (DMSO) (5 mL) under a nitrogen atmosphere, add potassium tert-butoxide (1.2 mmol). Stir the resulting mixture at room temperature for 30 minutes to form the dimethylsulfoxonium methylide. The formation of the ylide is the critical first step, creating the nucleophilic species required for the epoxidation.

  • Reaction with the Ketone: Add a solution of 4-(4-chlorophenyl)cyclohexan-1-one (1.0 mmol) in anhydrous DMSO (2 mL) dropwise to the ylide solution. The choice of an aprotic polar solvent like DMSO is crucial for the stability and reactivity of the ylide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water (20 mL) and extract with ethyl acetate (3 x 20 mL). The aqueous work-up quenches the reaction and allows for the extraction of the organic product.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-(4-chlorophenyl)-1-oxaspiro[2.5]octan-4-one.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the analog Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture the desired human cancer cell line (e.g., HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time is chosen to allow for sufficient cell growth and for the compound to exert its cytotoxic effect.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Mechanistic Insights: Potential as Tubulin Polymerization Inhibitors

While the exact molecular target of the 6-aryl-1-oxaspiro[2.5]octan-4-one analogs has not been definitively elucidated in the primary literature, their structural features and the potent cytotoxic activity are reminiscent of other small molecules that interfere with microtubule dynamics.[6][7][8][9][10] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a clinically validated anticancer strategy.

It is plausible that these spiroepoxides could act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. This binding would prevent the incorporation of tubulin dimers into growing microtubules, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.

Signaling_Pathway Analog 6-Aryl-1-oxaspiro[2.5]octan-4-one Analog Tubulin β-Tubulin (Colchicine Binding Site) Analog->Tubulin Binding Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Further experimental validation, such as in vitro tubulin polymerization assays and cell cycle analysis, would be necessary to confirm this proposed mechanism of action.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative analysis of 6-aryl-1-oxaspiro[2.5]octan-4-one analogs has revealed key structure-activity relationships, demonstrating that the introduction of electron-withdrawing groups on the phenyl ring significantly enhances cytotoxic potency.

The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of new analogs. Future research in this area should focus on:

  • Further SAR exploration: Synthesis and evaluation of a broader range of analogs with diverse substituents on both the aryl and cyclohexane rings to further optimize potency and selectivity.

  • Mechanism of action studies: Elucidation of the precise molecular target and mechanism of action to facilitate rational drug design.

  • In vivo efficacy studies: Evaluation of the most promising analogs in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of this promising class of compounds towards clinical translation.

References

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • R Discovery. (n.d.). Tubulin Polymerization Inhibitors Research Articles. Retrieved from [Link]

  • PubMed Central. (2025, August 19). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Retrieved from [Link]

  • PubMed. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. (2022, December 14). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. Retrieved from [Link]

  • PubMed. (2021, July 1). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Phenyl-1-oxaspiro[2.5]octane and Other Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

Spirocycles, characterized by their unique three-dimensional architecture where two rings are connected by a single common atom, are increasingly capturing the attention of medicinal chemists. This structural feature imparts a high degree of rigidity and novelty, offering a distinct advantage in the design of new therapeutic agents. The three-dimensional nature of spirocycles allows for a more precise orientation of functional groups in space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of a spiro-center can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for drug development.[1]

This guide provides a comparative analysis of the potential biological activity of 6-Phenyl-1-oxaspiro[2.5]octane against a backdrop of known biologically active spirocyclic compounds. While specific biological data for this compound is not extensively available in the public domain, we can infer its potential by examining structurally related compounds and broader classes of spirocycles that have demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties. The presence of the oxaspiro (spiro-epoxide) moiety and the phenyl group in this compound are key features that will be considered in this comparative context.

Anticancer Activity: A Promising Avenue for Spirocycles

A significant body of research has highlighted the potential of spirocyclic compounds as potent anticancer agents. Their rigid structures can facilitate strong and selective interactions with various cancer-related targets.

Spirooxindoles and Spiro-pyrrolopyridazines: Potent Cytotoxicity

Spirooxindoles are a well-established class of spirocycles with a broad spectrum of biological activities, including significant anticancer effects. Their mechanism of action often involves the inhibition of key proteins in cancer cell proliferation and survival. Similarly, novel spiro-pyrrolopyridazine derivatives have recently emerged as promising anticancer candidates.

Compound ClassCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast)2.31 ± 0.3[2]
H69AR (Lung)3.16 ± 0.8[2]
PC-3 (Prostate)4.2 ± 0.2[2]
Spiro-bisheterocycle (Spiro[hydantoin-isoxazole])MCF-7 (Breast)Induces apoptosis[3]
MDA-MB-231 (Breast)Induces apoptosis[3]

Analysis: The data clearly indicates that spiro-pyrrolopyridazines exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[2] The ability of spiro-bisheterocycles to induce apoptosis further underscores the potential of spirocyclic scaffolds in cancer therapy.[3]

Styrene Oxide: A Simple Analogue with Cytotoxic Potential

While not a spirocycle itself, styrene oxide, a simple phenyl-substituted oxirane, shares the key structural motifs of this compound. Studies have shown that styrene oxide exhibits cytotoxicity and can induce chromosome breakage.[1] It has also been shown to cause cell cycle arrest and inhibit myogenic differentiation in C2C12 myoblasts, with no significant cytotoxicity observed at concentrations up to 100 µM in this specific cell line.[4] This suggests that the phenyl-oxirane substructure may contribute to biological activity, although the specific effects are cell-type dependent.

Antimicrobial Activity: A New Frontier for Spiro-Heterocycles

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Spiro-heterocycles have emerged as a promising class of compounds in this area, with various derivatives demonstrating activity against a range of bacterial and fungal pathogens.

Spiro-4H-pyrans and Other Spiro-Heterocycles

Research into spiro-4H-pyran derivatives has revealed their potential as antibacterial agents. The antimicrobial activity of these compounds is often evaluated using methods such as the Kirby-Bauer disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Compound ClassBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Spiro-4H-pyran derivativeStaphylococcus aureus--[5]
Spiro-4H-pyran derivativeStreptococcus pyogenes--[5]
Spiro[1-benzofuran-2,1'-cyclohexane]Gram-positive bacteriaActive-[6]

Analysis: While specific quantitative data from a single source for direct comparison is limited, the available information indicates that various spiro-heterocycles possess antimicrobial properties. For instance, certain 3H-Spiro[1-benzofuran-2,1'-cyclohexane] derivatives have shown activity against Gram-positive bacteria.[6] The antimicrobial potential appears to be influenced by the specific heterocyclic system and the nature of the substituents.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Spirocyclic compounds have shown potential in modulating inflammatory pathways.

Phenyl-Substituted Spirocycles and Related Compounds

The anti-inflammatory activity of compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Compound ClassAssayIC50 (µM)Reference
Phenyl quinoline phenol derivative (4h)COX-2 Inhibition0.026[7]
Phenyl quinoline phenol derivative (4j)COX-2 Inhibition0.102[7]
Phenyl quinoline phenol derivative (4f)HRBC membrane stabilization0.064[7]
Phenyl quinoline phenol derivative (4h)HRBC membrane stabilization0.021[7]
Phenyl quinoline phenol derivative (4j)HRBC membrane stabilization0.092[7]

Analysis: Phenyl-substituted heterocyclic compounds have demonstrated potent anti-inflammatory activity, with some derivatives showing very low IC50 values for COX-2 inhibition and membrane stabilization.[7] This suggests that the presence of a phenyl group, as in this compound, could be a favorable feature for anti-inflammatory potential. Soluble epoxide hydrolase (sEH) inhibitors, some of which are phenylquinoline-based, have also shown promise as anti-inflammatory and analgesic agents.[8]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B Allow cell attachment C Treat cells with test compounds B->C D Incubate for 24-72 hours C->D Compound exposure E Add MTT solution D->E F Incubate for 2-4 hours E->F Formation of formazan crystals G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Dissolve crystals Kirby_Bauer_Workflow A Prepare a standardized bacterial inoculum (0.5 McFarland) B Inoculate a Mueller-Hinton agar plate A->B Create a bacterial lawn C Place antimicrobial disks on the agar surface B->C D Incubate the plate at 37°C for 16-24 hours C->D E Measure the zones of inhibition D->E Observe clear zones around disks

Caption: Workflow of the Kirby-Bauer disk diffusion test.

Step-by-Step Protocol: [9][10]1. Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. [4]2. Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. [9]3. Disk Application: Aseptically place paper disks impregnated with the test compounds onto the surface of the inoculated agar plate. Ensure the disks are placed at a sufficient distance from each other (at least 24 mm apart) to prevent overlapping of the inhibition zones. [10]4. Incubation: Invert the plates and incubate them at 37°C for 16-24 hours. [10]5. Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound. [11]

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Workflow for NO Production Assay

NO_Assay_Workflow A Seed RAW 264.7 cells in a 96-well plate B Incubate for 24 hours A->B Allow cell attachment C Pre-treat cells with test compounds B->C D Stimulate with LPS C->D 1-hour pre-incubation E Incubate for 24 hours D->E Induce inflammation F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H Color development

Caption: Workflow for measuring nitric oxide production in RAW 264.7 cells.

Step-by-Step Protocol: [8][12][13]1. Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in complete DMEM medium. [13]2. Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours. [8]3. Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour. [13]4. LPS Stimulation: Add lipopolysaccharide (LPS) to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. [13]5. Incubation: Incubate the plate for a further 24 hours. [14]6. Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well. 7. Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate. [12]8. Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of spirocycles is intricately linked to their three-dimensional structure. For this compound, several structural features are likely to be key determinants of its potential bioactivity:

  • The Spiro-Epoxide (Oxaspiro) Moiety: The epoxide ring is a strained, reactive functional group. This reactivity can lead to covalent interactions with biological macromolecules, such as enzymes and DNA, which can be the basis for potent biological effects. The importance of the epoxide for cytotoxicity has been demonstrated in natural products like scytophycin B. [10]* The Phenyl Group: The presence of a phenyl ring can contribute to the molecule's lipophilicity, which influences its ability to cross cell membranes. Furthermore, the phenyl ring can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions, which can enhance binding affinity. The potent anti-inflammatory activity of many phenyl-substituted compounds supports this notion. [7]* The Cyclohexane Ring: The cyclohexane ring provides a rigid scaffold that dictates the spatial orientation of the phenyl and epoxide groups. Its conformation will influence how the molecule fits into a binding pocket.

Future research on this compound and its analogues should focus on:

  • Synthesis of Derivatives: A systematic synthesis of derivatives with modifications to the phenyl ring (e.g., introduction of electron-donating or -withdrawing groups) and the cyclohexane ring would be crucial for establishing a clear structure-activity relationship.

  • Comprehensive Biological Screening: The synthesized compounds should be screened against a wide panel of cancer cell lines, bacterial and fungal strains, and in various anti-inflammatory assays to identify their primary biological activities.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets and pathways of action.

Conclusion

While direct experimental data on the biological activity of this compound is currently limited, a comparative analysis with other spirocyclic compounds and structurally related molecules suggests its potential as a bioactive agent. The presence of the spiro-epoxide and phenyl moieties are promising features for potential anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and structure-activity relationship insights provided in this guide offer a framework for future investigations into this intriguing class of molecules, with the ultimate goal of developing novel and effective therapeutic agents.

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Unveiling the Mechanism of Action of 6-Phenyl-1-oxaspiro[2.5]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of 6-Phenyl-1-oxaspiro[2.5]octane, a synthetic small molecule with potential therapeutic applications. Drawing upon the structural similarities to known bioactive compounds, we hypothesize its primary mode of action and present a detailed experimental roadmap for its validation and comparison against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Therapeutic Potential of an Oxaspirocyclic Scaffold

This compound is a unique spirocyclic compound featuring a phenyl-substituted cyclohexane ring fused to an oxirane.[1] Its distinct three-dimensional architecture suggests potential for specific interactions with biological targets, such as enzyme active sites.[1] While its biological activity is not yet extensively characterized, patent literature indicates that derivatives of the oxaspiro[2.5]octane scaffold may act as inhibitors of Methionine Aminopeptidase 2 (MetAP-2).[2]

MetAP-2 is a critical metalloenzyme that plays a pivotal role in protein maturation by cleaving the N-terminal methionine from nascent polypeptides.[3][4] This process is essential for the proper function of numerous proteins involved in cell proliferation and angiogenesis, the formation of new blood vessels.[3][4] Consequently, inhibition of MetAP-2 has emerged as a promising therapeutic strategy for various diseases, including cancer.[3]

This guide will therefore proceed under the central hypothesis that This compound functions as a MetAP-2 inhibitor . We will outline a comprehensive, multi-faceted experimental plan to test this hypothesis, characterize its inhibitory profile, and compare its efficacy to well-documented MetAP-2 inhibitors.

Comparative Landscape: Established MetAP-2 Inhibitors

A thorough understanding of the mechanism of action of this compound necessitates a comparison with established MetAP-2 inhibitors. These can be broadly categorized as irreversible and reversible inhibitors.

Inhibitor Class Mechanism of Action Key Cellular Effects
Fumagillin/TNP-470 IrreversibleCovalently modifies the active site histidine (His231) of MetAP-2 through its epoxide moiety.[5]Potent anti-angiogenic and anti-proliferative activity. Arrests endothelial cells in the G1 phase of the cell cycle.[6]
A-800141 ReversibleA sulfonamide-based inhibitor that selectively binds to the active site of MetAP-2.[7]Demonstrates anti-angiogenic and anti-cancer activity in preclinical models.[8]
Bengamides ReversibleNatural products that mimic peptide substrates and coordinate with the di-cobalt center in the MetAP-2 active site.[9]Inhibit both MetAP-1 and MetAP-2, leading to anti-proliferative effects.[10]

Proposed Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis and characterize this compound, we propose the following multi-stage experimental workflow.

Experimental Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: In Vitro Functional Characterization cluster_2 Phase 3: Downstream Signaling Analysis T1 Biochemical MetAP-2 Enzymatic Assay F1 Endothelial Cell Proliferation Assay T1->F1 T2 Cellular Thermal Shift Assay (CETSA) T2->F1 F2 HUVEC Tube Formation Assay F1->F2 S1 Western Blot for p53 and p21 F1->S1 S2 Cell Cycle Analysis F1->S2 F3 Aortic Ring Assay F2->F3 Signaling Pathway This compound This compound MetAP-2 MetAP-2 This compound->MetAP-2 Inhibition p53 p53 MetAP-2->p53 Activation p21 p21 p53->p21 Upregulation G1 Cell Cycle Arrest G1 Cell Cycle Arrest p21->G1 Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis G1 Cell Cycle Arrest->Inhibition of Angiogenesis

Caption: Hypothesized signaling pathway for this compound as a MetAP-2 inhibitor.

3.1. Western Blot Analysis of p53 and p21

Previous studies have shown that MetAP-2 inhibition can lead to the activation of the p53 tumor suppressor pathway and subsequent upregulation of the cyclin-dependent kinase inhibitor p21. [11] Protocol:

  • Reagents and Materials:

    • HUVECs or a relevant cancer cell line

    • This compound and control inhibitors

    • Cell lysis buffer

    • Antibodies against p53, p21, and a loading control (e.g., GAPDH)

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cells with this compound or control inhibitors for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against p53 and p21, followed by secondary antibodies.

    • Visualize and quantify the protein bands to determine changes in expression levels.

3.2. Cell Cycle Analysis

This assay will determine if this compound induces cell cycle arrest, a known consequence of MetAP-2 inhibition.

Protocol:

  • Reagents and Materials:

    • HUVECs or a relevant cancer cell line

    • This compound and control inhibitors

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or control inhibitors.

    • Harvest and fix the cells.

    • Stain the cells with PI to label DNA.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Expected Outcomes and Comparative Analysis

The successful execution of this experimental plan will provide a comprehensive understanding of the mechanism of action of this compound. The data generated will allow for a direct comparison with established MetAP-2 inhibitors, positioning this novel compound within the existing therapeutic landscape. Key points of comparison will include its potency (IC₅₀ and GI₅₀ values), reversibility of inhibition, and its efficacy in functional anti-angiogenesis assays. This knowledge will be invaluable for its future development as a potential therapeutic agent.

References

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A Comparative Guide to the Synthesis of 6-Phenyl-1-oxaspiro[2.5]octane for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The spiro-epoxide moiety, a key pharmacophore in various biologically active molecules, presents unique synthetic challenges. This guide provides an in-depth, objective comparison of two prominent synthetic routes to 6-Phenyl-1-oxaspiro[2.5]octane, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for your research needs.

Introduction to this compound

This compound is a spirocyclic epoxide containing a phenyl-substituted cyclohexane ring. This structural motif is of significant interest in drug discovery due to its conformational rigidity and the synthetic versatility of the epoxide ring, which can be opened by various nucleophiles to introduce diverse functionalities. Its analogues have been explored for various therapeutic applications, making the development of efficient synthetic routes a critical endeavor.

This guide will compare two primary synthetic strategies:

  • Route 1: The Corey-Chaykovsky Reaction of 4-phenylcyclohexanone.

  • Route 2: Epoxidation of 1-phenylcyclohexene .

We will analyze these routes based on factors such as starting material accessibility, reaction efficiency, scalability, and stereochemical control.

Route 1: The Corey-Chaykovsky Reaction of 4-Phenylcyclohexanone

The Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of epoxides from ketones or aldehydes using a sulfur ylide.[1][2] This reaction is particularly well-suited for the formation of spiro-epoxides from cyclic ketones.

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic attack of a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, on the carbonyl carbon of 4-phenylcyclohexanone. This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the dimethyl sulfoxide (DMSO) or dimethyl sulfide leaving group to form the three-membered epoxide ring.[2][3] The choice of sulfur ylide can influence the stereochemical outcome of the reaction with some cyclic ketones.[4]

Diagram 1: Corey-Chaykovsky Reaction Workflow

Corey-Chaykovsky Reaction Workflow start Start precursor 4-Phenylcyclohexanone start->precursor reaction Corey-Chaykovsky Reaction precursor->reaction reagent_prep Sulfur Ylide Generation (e.g., from Trimethylsulfoxonium iodide + NaH in DMSO) reagent_prep->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Corey-Chaykovsky reaction.

Experimental Protocol: Corey-Chaykovsky Epoxidation

The following is a representative protocol adapted from general procedures for the Corey-Chaykovsky reaction.[5]

Materials:

  • 4-Phenylcyclohexanone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Ylide Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous DMSO and stir the suspension. To this, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature. The mixture will turn cloudy and hydrogen gas will evolve. Stir the resulting ylide solution at room temperature for 30-60 minutes until gas evolution ceases.

  • Reaction: Dissolve 4-phenylcyclohexanone (1.0 eq) in anhydrous DMSO and add it dropwise to the prepared sulfur ylide solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by carefully adding it to a flask containing ice-water. Extract the aqueous mixture with diethyl ether (3 x). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Advantages and Disadvantages of Route 1

Advantages:

  • High Yields: The Corey-Chaykovsky reaction is known for its high efficiency and often provides excellent yields of the desired epoxide.[6]

  • Direct Conversion: This route offers a direct conversion of a ketone to the corresponding spiro-epoxide in a single step.

  • Commercially Available Starting Material: 4-Phenylcyclohexanone is a commercially available starting material.[7]

Disadvantages:

  • Use of Hydrides: The use of sodium hydride requires careful handling due to its reactivity with moisture.

  • Byproduct Removal: The removal of DMSO and the sulfur-containing byproducts can sometimes be challenging during work-up and purification.

Route 2: Epoxidation of 1-Phenylcyclohexene

This route involves the synthesis of the precursor alkene, 1-phenylcyclohexene, followed by its epoxidation to yield the target spiro-epoxide. This is a versatile approach as a wide variety of epoxidation reagents can be employed.

Reaction Principle and Mechanism

Step 1: Synthesis of 1-Phenylcyclohexene

1-Phenylcyclohexene is typically synthesized via a Grignard reaction between phenylmagnesium bromide and cyclohexanone, followed by the acid-catalyzed dehydration of the resulting 1-phenylcyclohexanol.[4] The dehydration proceeds through an E1 mechanism involving the formation of a stable tertiary carbocation.[8]

Step 2: Epoxidation

The epoxidation of the double bond in 1-phenylcyclohexene can be achieved using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the alkene in a concerted, stereospecific manner.[9] Alternatively, greener methods using hydrogen peroxide with a catalyst can also be employed.

Diagram 2: Epoxidation Route Workflow

Epoxidation Route Workflow start Start precursor1 Cyclohexanone & Phenylmagnesium bromide start->precursor1 grignard Grignard Reaction precursor1->grignard intermediate 1-Phenylcyclohexanol grignard->intermediate dehydration Acid-Catalyzed Dehydration intermediate->dehydration alkene 1-Phenylcyclohexene dehydration->alkene epoxidation Epoxidation (e.g., m-CPBA or H2O2/catalyst) alkene->epoxidation workup Work-up & Purification epoxidation->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via epoxidation of 1-phenylcyclohexene.

Experimental Protocols

Protocol 2a: Synthesis of 1-Phenylcyclohexene

This protocol is a two-step procedure involving a Grignard reaction and subsequent dehydration.[10][11]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • p-Toluenesulfonic acid

  • Toluene

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • Grignard Reaction: To the freshly prepared Grignard reagent, add a solution of cyclohexanone in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture at reflux for 1 hour.

  • Work-up and Isolation of Alcohol: Cool the reaction mixture and quench by slowly adding saturated aqueous ammonium chloride solution. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclohexanol.

  • Dehydration: Combine the crude 1-phenylcyclohexanol with a catalytic amount of p-toluenesulfonic acid in toluene in a flask equipped with a Dean-Stark trap. Heat the mixture at reflux until no more water is collected in the trap.

  • Purification of Alkene: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 1-phenylcyclohexene by vacuum distillation.

Protocol 2b: Epoxidation of 1-Phenylcyclohexene

This protocol uses the common and reliable epoxidizing agent, m-CPBA.

Materials:

  • 1-Phenylcyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve 1-phenylcyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Addition of m-CPBA: Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Advantages and Disadvantages of Route 2

Advantages:

  • Versatility in Epoxidation: A wide range of epoxidation methods can be employed, allowing for optimization based on desired stereoselectivity or green chemistry principles.

  • Readily Available Starting Materials: Cyclohexanone and bromobenzene are inexpensive and readily available.

  • Well-Established Reactions: Both the Grignard reaction and m-CPBA epoxidation are robust and well-understood transformations.

Disadvantages:

  • Multi-step Synthesis: This route involves more synthetic steps compared to the Corey-Chaykovsky reaction, which can lead to a lower overall yield.

  • Potential for Byproducts: The dehydration step can sometimes lead to the formation of rearranged byproducts, although the formation of the tertiary carbocation favors the desired product.

  • Handling of Peroxyacids: m-CPBA is a potentially explosive solid and should be handled with care.

Comparative Analysis

To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below.

ParameterRoute 1: Corey-Chaykovsky ReactionRoute 2: Epoxidation of 1-Phenylcyclohexene
Starting Material 4-PhenylcyclohexanoneCyclohexanone, Bromobenzene
Number of Steps 13 (Grignard, Dehydration, Epoxidation)
Key Reagents Sulfur ylide (from trimethylsulfoxonium iodide and NaH)Phenylmagnesium bromide, p-TsOH, m-CPBA (or other oxidant)
Typical Yield High (often >80% for the epoxidation step)Moderate to High (yields for each step need to be considered for overall efficiency)
Scalability Generally good, but handling of NaH can be a concern on a large scale.Good, all steps are amenable to scale-up.
Safety Considerations Use of pyrophoric sodium hydride.Grignard reaction requires anhydrous conditions; m-CPBA is a potential explosive.
Stereoselectivity Generally good, but can be dependent on the substrate and ylide used.The epoxidation step is stereospecific (syn-addition).

Conclusion and Recommendations

Both the Corey-Chaykovsky reaction and the epoxidation of 1-phenylcyclohexene are viable and effective methods for the synthesis of this compound.

Route 1 (Corey-Chaykovsky) is the more direct and convergent approach, likely offering a higher overall yield in a single transformation from a commercially available precursor. This makes it an excellent choice for rapid access to the target molecule, particularly on a smaller to medium scale. The primary considerations are the safe handling of sodium hydride and the purification from sulfur-containing byproducts.

Route 2 (Epoxidation) , while longer, offers greater flexibility in the choice of epoxidation conditions. This could be advantageous if specific stereochemical outcomes are desired or if a move towards greener oxidizing agents is a priority. The multi-step nature, however, may result in a lower overall yield. This route is well-suited for process development where optimization of each step is possible and for large-scale synthesis where the avoidance of sodium hydride might be preferable.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the importance of overall yield versus operational simplicity. It is recommended to perform a small-scale trial of the chosen route to optimize conditions for your specific laboratory setup.

Verification of Product Identity

  • ¹H NMR: The spectrum is expected to show multiplets for the cyclohexyl protons, a characteristic singlet or two doublets for the epoxide methylene protons, and signals in the aromatic region for the phenyl group.

  • ¹³C NMR: The spectrum should display signals for the spiro-carbon, the epoxide methylene carbon, the carbons of the cyclohexane ring, and the aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and aliphatic protons, and characteristic C-O stretching bands for the epoxide ring (typically around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region).[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₁₃H₁₆O (188.26 g/mol ) should be observed.

Researchers are encouraged to acquire and report this data to contribute to the collective body of scientific knowledge.

References

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  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Chem 353 Final 2003: Synthesis. University of Calgary. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • YouTube. Corey-Chaykovsky Reactions. [Link]

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  • Study.com. Starting with cyclohexanone, show how to prepare these compounds.... [Link]

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  • PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

  • Master Organic Chemistry. Formation of epoxides from alkenes using m-CPBA. [Link]

  • National Institutes of Health. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. [Link]

  • Optional[FTIR]. 1-OXA-6-PHENYL-6-THIOXO-6-PHOSPHASPIRO[2.5]OCTANE - Spectrum. [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

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A Spectroscopic Guide to 6-Phenyl-1-oxaspiro[2.5]octane and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and organic synthesis, spirocyclic compounds, particularly those incorporating an oxirane ring, represent a class of molecules with significant synthetic versatility and potential biological activity.[1] Among these, the 6-Phenyl-1-oxaspiro[2.5]octane framework serves as a key structural motif. The subtle interplay between the rigid spirocyclic core and the electronic nature of substituents on the phenyl ring can profoundly influence the molecule's chemical reactivity and biological interactions. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for their unambiguous identification, conformational analysis, and for elucidating structure-activity relationships.

This guide provides an in-depth spectroscopic comparison of this compound and two representative derivatives: one with an electron-donating group, 6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane, and one with an electron-withdrawing group, 6-(4-chlorophenyl)-1-oxaspiro[2.5]octane. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral signatures and explore how electronic modifications on the phenyl ring manifest in these analytical techniques.

The Core Structure

The fundamental structure of this compound consists of a cyclohexane ring spiro-fused to an oxirane (epoxide) ring at the C1 position, with a phenyl group attached at the C6 position of the cyclohexane ring. The numbering of the atoms is crucial for the correct assignment of spectroscopic signals.

Caption: Core structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[2] The chemical shifts (δ) are highly sensitive to the electron density around the nucleus, making NMR an excellent technique for observing the electronic effects of substituents.

¹H NMR Spectroscopy

In the ¹H NMR spectra of this compound derivatives, we expect to see distinct signals for the aromatic protons, the protons of the oxirane ring, and the protons of the cyclohexane ring. The introduction of a substituent on the phenyl ring will primarily affect the chemical shifts of the aromatic protons.

  • Aromatic Protons: In the parent compound, the phenyl protons will appear as a multiplet in the range of δ 7.1-7.4 ppm. For the 4-methoxy derivative, the electron-donating methoxy group will shield the aromatic protons, causing an upfield shift (to lower ppm values). The para-substitution pattern will result in two distinct doublets. Conversely, the electron-withdrawing chloro group in the 4-chloro derivative will deshield the aromatic protons, leading to a downfield shift (to higher ppm values), also appearing as two doublets.

  • Oxirane Protons: The protons on the oxirane ring (C7) are diastereotopic and are expected to appear as two doublets (an AB quartet) in the range of δ 2.5-3.0 ppm. Their chemical shift is less likely to be significantly affected by the substituent on the distant phenyl ring.

  • Cyclohexane Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region (δ 1.0-2.5 ppm). The proton at C6, being benzylic, will be deshielded and will likely appear as a multiplet around δ 2.5-3.0 ppm.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)*

Proton This compound (Predicted) 6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane (Predicted) 6-(4-chlorophenyl)-1-oxaspiro[2.5]octane (Predicted) 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane *
Aromatic-Hδ 7.10-7.40 (m, 5H)δ 7.15 (d, 2H), 6.85 (d, 2H)δ 7.30 (d, 2H), 7.20 (d, 2H)δ 7.08 (d, 2H), 6.76 (d, 2H)[3]
OCH₃-δ 3.80 (s, 3H)--
C7-H (Oxirane)δ 2.60-2.80 (ABq, 2H)δ 2.60-2.80 (ABq, 2H)δ 2.60-2.80 (ABq, 2H)δ 2.68 (s, 2H)[3]
C6-Hδ 2.50-2.70 (m, 1H)δ 2.50-2.70 (m, 1H)δ 2.50-2.70 (m, 1H)δ 2.54 (t, 1H)[3]
Cyclohexane-Hδ 1.20-2.20 (m, 8H)δ 1.20-2.20 (m, 8H)δ 1.20-2.20 (m, 8H)δ 1.35-2.10 (m, 8H)[3]

*Note: Data for 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane is provided as a close experimental analogue.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms also being sensitive to their electronic environment.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be most affected by the substituents. The carbon bearing the substituent (ipso-carbon) will show the largest shift. The electron-donating methoxy group will cause an upfield shift for the ortho and para carbons, while the electron-withdrawing chloro group will lead to a downfield shift for the ortho and para carbons relative to the parent compound.

  • Spiro Carbon (C1): This quaternary carbon will appear at a characteristic downfield chemical shift.

  • Oxirane Carbon (C7): This carbon will also have a distinct chemical shift, typically in the range of δ 50-60 ppm.

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)*

Carbon This compound (Predicted) 6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane (Predicted) 6-(4-chlorophenyl)-1-oxaspiro[2.5]octane (Predicted) 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane *
Aromatic C (ipso)δ 142.0δ 134.2δ 140.5δ 139.3[3]
Aromatic C (quaternary)-δ 158.5 (C-OCH₃)δ 132.0 (C-Cl)δ 153.7[3]
Aromatic C-Hδ 128.5, 127.0, 126.5δ 129.5, 114.0δ 128.8, 128.0δ 127.6, 119.8[3]
OCH₃-δ 55.3--
C1 (Spiro)δ 65.0δ 65.0δ 65.0δ 57.9[3]
C7 (Oxirane)δ 52.0δ 52.0δ 52.0δ 53.9[3]
C6δ 45.0δ 44.5δ 45.5δ 42.4[3]
Cyclohexane Cδ 35.0, 26.0δ 35.0, 26.0δ 35.0, 26.0δ 33.2, 31.7, 25.6[3]

*Note: Data for 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane is provided as a close experimental analogue.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups in a molecule. In the case of this compound derivatives, the key vibrational bands to monitor are those associated with the oxirane ring, the aromatic ring, and the C-H bonds.

  • Oxirane Ring Vibrations: The characteristic vibrations of the epoxide ring include C-O stretching and ring breathing modes. These typically appear in the fingerprint region of the spectrum, around 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch).

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl ring are observed in the 1450-1600 cm⁻¹ region. The pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region can sometimes be used to determine the substitution pattern of the aromatic ring. The C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region are also highly diagnostic of the substitution pattern.

  • C-H Stretching Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclohexane and oxirane rings) are found just below 3000 cm⁻¹.

  • Substituent Vibrations: The methoxy group in the 4-methoxy derivative will show a characteristic C-O stretch around 1030-1250 cm⁻¹. The C-Cl stretch in the 4-chloro derivative is typically found in the 700-800 cm⁻¹ range.

Table 3: Comparative IR Data (Characteristic Absorptions in cm⁻¹)

Vibrational Mode This compound 6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane 6-(4-chlorophenyl)-1-oxaspiro[2.5]octane
Aromatic C-H stretch3020-30803020-30803020-3080
Aliphatic C-H stretch2850-29602850-29602850-2960
Aromatic C=C stretch1450-16001450-16101450-1590
Oxirane C-O stretch~1250~1250~1250
Aryl-O stretch-~1030, ~1245-
Aryl-Cl stretch--~750
C-H out-of-plane bend~690, ~750 (monosubst.)~830 (para-disubst.)~820 (para-disubst.)

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. This fragmentation can be highly informative for structural elucidation. For this compound and its derivatives, we can anticipate several characteristic fragmentation pathways under electron ionization (EI).

The molecular ion peak (M⁺) should be observable for these compounds. The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the oxygen atom or the phenyl group.

  • Alpha-Cleavage: Cleavage of the C1-C6 or C1-C2 bond, alpha to the oxirane oxygen, can lead to the formation of stable carbocations.

  • Benzylic Cleavage: Cleavage of the bond between the cyclohexane ring and the phenyl group is a common fragmentation pathway for benzylic compounds, leading to a stable benzyl or tropylium cation.

  • Loss of Small Molecules: The loss of small, stable neutral molecules such as CO, H₂O, or ethylene from the molecular ion or subsequent fragment ions can also be observed.

  • Influence of Substituents: The nature of the substituent on the phenyl ring will influence the fragmentation pattern. An electron-donating group like methoxy can stabilize a positive charge on the aromatic ring, favoring fragmentation pathways that retain the charge on the phenyl-containing fragment. An electron-withdrawing group like chlorine may alter the relative abundance of certain fragments. The presence of chlorine will also be evident from the characteristic isotopic pattern (M⁺ and M+2 peaks in a ~3:1 ratio).

Caption: Generalized fragmentation pathways for this compound derivatives.

Table 4: Predicted Key Fragments (m/z) in Mass Spectra

Fragment Description This compound (C₁₃H₁₆O) 6-(4-methoxyphenyl)-1-oxaspiro[2.5]octane (C₁₄H₁₈O₂) 6-(4-chlorophenyl)-1-oxaspiro[2.5]octane (C₁₃H₁₅ClO)
[M]⁺188218222/224
[M - C₂H₄O]⁺144174178/180
[C₇H₇]⁺ (Tropylium ion)91121 ([CH₃OC₇H₆]⁺)125/127 ([ClC₇H₆]⁺)
[M - C₆H₅]⁺111111111

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

IR Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid between two NaCl or KBr plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) in an IR-transparent cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for generating fragment-rich spectra for structural elucidation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Caption: A typical experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Conclusion

The spectroscopic analysis of this compound derivatives provides a wealth of information regarding their structure and electronic properties. NMR spectroscopy is invaluable for determining the precise chemical environment of each proton and carbon, with chemical shifts being highly sensitive to the nature of substituents on the phenyl ring. IR spectroscopy allows for the rapid confirmation of key functional groups, such as the oxirane and aromatic rings, and the presence of specific substituents. Mass spectrometry not only confirms the molecular weight but also provides structural clues through characteristic fragmentation patterns.

By systematically comparing the spectroscopic data of the parent compound with its electron-donating and electron-withdrawing derivatives, researchers can gain a deeper understanding of the structure-property relationships within this important class of molecules. This knowledge is crucial for the rational design of new compounds with tailored reactivity and biological activity.

References

  • Hanson, J. A., et al. (2022). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–996. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. This compound. [Link]

  • Chemguide. Fragmentation patterns in mass spectra. [Link]

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A Technical Guide to the In Vitro and In Vivo Evaluation of 6-Phenyl-1-oxaspiro[2.5]octane and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 6-Phenyl-1-oxaspiro[2.5]octane and related spirocyclic compounds, offering insights into their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data from in vitro and in vivo studies, detailed methodologies, and the underlying scientific rationale for experimental choices.

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising scaffold in medicinal chemistry. Their inherent rigidity and novel spatial arrangement of functional groups offer the potential for high-potency and selective interactions with biological targets. This compound, with its spiro-epoxide core, represents an intriguing, yet underexplored, candidate in this class of molecules. While direct biological data for this specific compound is limited, this guide will draw upon studies of structurally related spiro-epoxides and spirooxindoles to provide a comparative framework for its potential efficacy and to guide future research.

The Spirocyclic Scaffold: A Gateway to Novel Cancer Therapeutics

Spirocycles, characterized by two rings sharing a single atom, offer a distinct advantage in drug design by enabling the exploration of a broader chemical space compared to traditional flat aromatic structures. This unique topology can lead to improved physicochemical properties and novel interactions with protein binding sites. The spiro-epoxide moiety, as seen in this compound, is a reactive pharmacophore that can potentially engage in covalent interactions with target proteins, a mechanism exploited by several approved drugs.

Comparative In Vitro Cytotoxicity of Spiro Compounds

The anticancer potential of spiro compounds has been evaluated across various cancer cell lines. While specific data for this compound is not yet published, the following table summarizes the in vitro cytotoxicity of structurally related spirooxindole and other spiro-heterocyclic derivatives, providing a benchmark for potential efficacy.

Compound IDSpiro ScaffoldCancer Cell LineIC50 (µM)Reference
Spirooxindole 6a SpirooxindoleHepG2 (Liver)6.9[1]
PC-3 (Prostate)11.8[1]
Spiro-imide 8c Spiro-imideNot SpecifiedPotent ACC inhibitor
Spiro[hydantoin-isoxazole] Spiro-hydantoinMCF-7 (Breast)Dose-dependent decrease in proliferation[2]
MDA-MB-231 (Breast)Dose-dependent decrease in proliferation[2]
Spiro[hydantoin-oxazepine] Spiro-hydantoinMCF-7 (Breast)Dose-dependent decrease in proliferation[2]
MDA-MB-231 (Breast)Dose-dependent decrease in proliferation[2]
Benzimidazole derivative se-182 Spiro-benzimidazoleHepG2 (Liver)15.58
A549 (Lung)15.80

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

The data presented suggests that spirocyclic compounds exhibit significant cytotoxic effects against a range of cancer cell lines. The variation in potency across different scaffolds and cell lines highlights the importance of the specific heterocyclic rings and their substituents in determining biological activity. For this compound, the phenyl group is expected to play a crucial role in its bioactivity, potentially through interactions with hydrophobic pockets in target proteins.

In Vivo Antitumor Efficacy: A Look at Spirooxindoles

In vivo studies are critical for validating the therapeutic potential of a compound. While no in vivo data for this compound is available, a study on a spirooxindole derivative provides valuable insights into the potential of this class of compounds in a preclinical setting.

In a xenograft mouse model using MCF7 breast cancer cells, a spirooxindole derivative administered at 20 mg/kg body weight over 14 days resulted in a significant reduction in tumor growth compared to the untreated control group.[3] Histomorphological assessments of the liver, spleen, kidney, lung, and uterus showed limited signs of toxicity, suggesting a favorable safety profile for this particular analog.[3] This study underscores the potential of spiro compounds to translate from in vitro cytotoxicity to in vivo antitumor efficacy.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][6]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Western Blot Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the expression of key apoptotic markers.[7][8]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

Step-by-Step Protocol:

  • Cell Lysis: After treatment with the test compound, collect both adherent and floating cells and lyse them in a suitable buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model to evaluate the efficacy of anticancer agents.[10][11][12]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and then randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., this compound) and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

To provide a clear visual representation of the experimental process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2) mtt_assay MTT Assay (Cytotoxicity, IC50) cell_culture->mtt_assay Treatment with Spiro Compounds western_blot Western Blot (Apoptosis Markers) cell_culture->western_blot Treatment with Spiro Compounds xenograft Xenograft Mouse Model mtt_assay->xenograft Lead Compound Selection treatment Compound Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement analysis Endpoint Analysis (Tumor Weight, Histology) tumor_measurement->analysis

Caption: A streamlined workflow for the preclinical evaluation of spiro compounds.

apoptosis_pathway spiro_compound This compound (or Analog) target_protein Target Protein (e.g., MDM2, Tubulin) spiro_compound->target_protein Inhibition/Interaction p53 p53 Activation target_protein->p53 bcl2_family Bcl-2 Family Modulation (Bax up, Bcl-2 down) p53->bcl2_family caspase_cascade Caspase Cascade Activation (Caspase-3, PARP cleavage) bcl2_family->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A potential apoptotic pathway induced by spiro compounds.

References

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC.
  • Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. PubMed.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Synthetic Linear Lipopeptides and Lipopeptoids Induce Apoptosis and Oxidative Stress: In Vitro Cytotoxicity and SAR Evalu
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. PMC.
  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
  • Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. PubMed.
  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. PubMed.
  • Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]

  • Melanoma Research Alliance. (2019). New Models for Testing Melanoma Drugs and Vaccines. Retrieved from [Link]

  • Antitumor Efficacy Testing in Rodents. PMC.
  • ResearchGate. (n.d.). Cytotoxicity of selected racemic spiro-adducts against the MCF-7 cell line. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some natural spirooxindole based drugs. Retrieved from [Link]

  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. PMC.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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A Comparative Guide to Establishing the Purity of 6-Phenyl-1-oxaspiro[2.5]octane: An Orthogonal HPLC-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Phenyl-1-oxaspiro[2.5]octane is a unique spirocyclic compound featuring a phenyl group integrated into an oxaspiro framework.[1] Its distinct structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] For professionals in drug development, ensuring the absolute purity of such intermediates is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance. The presence of even trace impurities—be they starting materials, by-products, or stereoisomers—can have profound impacts on downstream applications.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) based methods for the comprehensive purity assessment of this compound. We will move beyond a single method, embracing the principle of orthogonality to construct a self-validating analytical system. This approach, which utilizes multiple, distinct separation or detection mechanisms, is essential for unequivocally identifying and quantifying all potential impurities.[4][5] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that analytical procedures must be validated to be suitable for their intended purpose.[6][7][8]

Part 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The initial assessment of purity for a non-polar, chromophore-containing molecule like this compound logically begins with RP-HPLC-UV. This technique is the cornerstone of pharmaceutical quality control due to its robustness, reproducibility, and broad applicability.[9][10][11]

The Causality Behind the Choice:

  • Reversed-Phase (RP) Mode: this compound, with its phenyl and cyclohexane moieties, is predominantly non-polar or hydrophobic. In RP-HPLC, we use a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13] The non-polar analyte interacts more strongly with the stationary phase, leading to retention. We can then precisely control its elution by increasing the organic solvent content in the mobile phase, which reduces the hydrophobic interactions and moves the analyte through the column.[13][14]

  • UV Detection: The phenyl group in the molecule is an excellent chromophore, meaning it absorbs ultraviolet (UV) light. This allows for sensitive and straightforward detection using a UV-Vis or Photodiode Array (PDA) detector.[14][15] A PDA detector is particularly advantageous as it can acquire the full UV spectrum for the analyte peak, providing data for peak purity analysis and aiding in method development.[16]

Caption: Principle of Reversed-Phase HPLC Separation.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.[15][16]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% B to 50% B

    • 26-30 min: Hold at 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector monitoring at 254 nm (a common wavelength for phenyl groups), with a scan range of 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

Part 2: Orthogonal Confirmation by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

While HPLC-UV is excellent for quantification, it has a significant limitation: it provides no structural information about unknown impurity peaks.[17] Any co-eluting impurities without a chromophore would be invisible. This is where the power of an orthogonal technique, specifically mass spectrometry (MS), becomes indispensable for building a trustworthy purity profile.[4][17][18]

The Causality Behind the Choice:

  • Orthogonality: HPLC separates components based on their physicochemical interactions (polarity), while MS separates and detects them based on their mass-to-charge ratio (m/z).[19] This fundamental difference in detection mechanism ensures that impurities unresolved or misidentified by UV can be accurately characterized.

  • Superior Specificity and Sensitivity: MS provides the molecular weight of the parent compound and its impurities with high precision.[18][20] High-Resolution Mass Spectrometry (HRMS) can even help determine the elemental composition of an unknown impurity, which is a critical step in its structural elucidation.[17][18] Furthermore, MS detection is often significantly more sensitive than UV.[17][21]

Analytical_Workflow Sample Sample Injection HPLC HPLC Separation (C18 Column) Sample->HPLC Splitter Flow Split HPLC->Splitter UV_Detector PDA Detector Splitter->UV_Detector HPLC-UV Path Ion_Source Ion Source (e.g., ESI) Splitter->Ion_Source HPLC-MS Path UV_Data Chromatogram (Absorbance vs. Time) UV_Detector->UV_Data Mass_Analyzer Mass Analyzer (e.g., Q-TOF) Ion_Source->Mass_Analyzer MS_Data Mass Spectrum (Intensity vs. m/z) Mass_Analyzer->MS_Data

Caption: Comparative workflow of HPLC-UV and HPLC-MS systems.

Experimental Protocol: HPLC-MS
  • Instrumentation: An LC-MS system, such as a Q-TOF (Quadrupole Time-of-Flight), provides both high resolution and the ability to perform fragmentation (MS/MS) for structural analysis.[21]

  • Column: Same as RP-HPLC-UV method for data correlation.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffers like formic acid are required for MS compatibility; non-volatile salts (e.g., phosphate) will contaminate the ion source.[21]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Same gradient profile as the UV method.

  • Flow Rate: 1.0 mL/min (with a post-column split if necessary to deliver an optimal flow rate of ~0.2-0.5 mL/min to the MS source).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode. Rationale: The oxirane oxygen is a potential site for protonation.

  • MS Parameters:

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode to detect all ions. A targeted MS/MS analysis can be performed on impurity ions for fragmentation data.[18]

Part 3: The Critical Dimension: Stereochemical Purity via Chiral HPLC

The spiro carbon atom in this compound is a chiral center. This means the compound can exist as a pair of non-superimposable mirror images (enantiomers). In drug development, different enantiomers can have vastly different pharmacological activities and toxicities. Therefore, a complete purity analysis must include confirmation of enantiomeric purity.

The Causality Behind the Choice:

  • Enantiomer Invisibility: Standard achiral methods like RP-HPLC cannot distinguish between enantiomers. They have identical physical properties (polarity, UV spectra, mass) and will co-elute as a single peak.

  • Chiral Stationary Phases (CSPs): To resolve enantiomers, a chiral environment is required. This is achieved using a CSP, which is a stationary phase containing a single enantiomer of a chiral molecule.[22] The transient diastereomeric complexes formed between the analyte enantiomers and the CSP have slightly different energies, leading to different retention times and, thus, separation.[22][23] Polysaccharide-based CSPs are widely used for their broad applicability.[23]

Experimental Protocol: Chiral HPLC
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP). The selection is often empirical and may require screening several columns.[23][24]

  • Mode: Normal Phase is often a good starting point for chiral separations of non-polar compounds.

  • Mobile Phase: A mixture of non-polar solvents like Hexane and a polar modifier like Isopropanol (e.g., 90:10 v/v).

  • Elution: Isocratic (constant mobile phase composition).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve in the mobile phase.

Comparative Summary of Analytical Techniques

The true power of this approach lies in synthesizing the data from all three methods. A peak observed in the RP-HPLC-UV chromatogram can be confirmed by its mass in the HPLC-MS data, and its enantiomeric identity can be verified by the chiral method.

Parameter RP-HPLC-UV HPLC-MS Chiral HPLC
Primary Purpose Quantitative analysis of the main component and known impurities.Identification of unknown impurities; confirmation of molecular weights.Quantification of enantiomeric purity.
Selectivity Basis Polarity (Hydrophobicity).[25]Mass-to-Charge Ratio (m/z).[19]Stereospecific interactions.[23]
Sensitivity Good (ng range).Excellent (pg to fg range).[17][21]Good (ng range).
Information Provided Retention time, UV absorbance, peak area/purity.Molecular weight, elemental composition (HRMS), structural fragments (MS/MS).[18]Retention times of individual enantiomers, enantiomeric excess (% ee).
Key Limitation Cannot identify unknown peaks; blind to non-chromophoric impurities.Quantitative response can be variable; requires volatile mobile phases.Cannot separate achiral impurities; column selection can be complex.[24]

Conclusion

Confirming the purity of a critical intermediate like this compound requires a multi-faceted, orthogonal strategy. Relying on a single analytical method, even a robust one like RP-HPLC-UV, provides an incomplete and potentially misleading picture. By integrating the quantitative strength of RP-HPLC-UV, the unparalleled identification power of HPLC-MS, and the essential stereochemical insight of chiral HPLC, a scientifically sound and defensible purity profile can be established. This comprehensive approach ensures that the material proceeding to the next stage of development is of the highest possible quality, underpinning the integrity of the entire research and development process.

References

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  • Spirocyclic derivatives as antioxidants: a review. (2021). RSC Publishing.
  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2025). Chemistry Europe.
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. (2026).
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A Comparative Guide to the Stereochemical Assignment of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge of a Spirocyclic Scaffold

6-Phenyl-1-oxaspiro[2.5]octane, a molecule of significant interest in medicinal chemistry and organic synthesis, presents a fascinating stereochemical puzzle. Its structure, featuring a spirocyclic junction where a cyclohexane ring is fused to an epoxide, and a chiral center at the phenyl-substituted carbon, gives rise to enantiomers and diastereomers. The precise three-dimensional arrangement of atoms in these stereoisomers can dramatically influence their biological activity, pharmacokinetic profiles, and toxicological properties. Therefore, the unambiguous assignment of both relative and absolute stereochemistry is a critical step in its development as a potential therapeutic agent or as a chiral building block.

This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical elucidation of this compound. We will delve into the principles, experimental workflows, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, and Chiroptical Spectroscopy (Vibrational Circular Dichroism), supported by illustrative data from analogous systems. Furthermore, we will explore the role of chiral High-Performance Liquid Chromatography (HPLC) in the separation of its enantiomers, a prerequisite for many stereochemical studies.

At a Glance: A Comparative Overview of Key Techniques

The selection of an appropriate method for stereochemical assignment is a strategic decision guided by factors such as the nature of the sample (crystalline solid vs. oil), sample quantity, and the specific stereochemical question being addressed (relative vs. absolute configuration).

Technique Primary Application Sample Requirements Key Strengths Limitations
NMR Spectroscopy (NOESY/ROESY) Determination of relative configuration and conformation in solution.1-5 mg, solubleNon-destructive, provides detailed conformational information in a biologically relevant state.Does not directly determine absolute configuration.
Single-Crystal X-ray Crystallography Unambiguous determination of both relative and absolute configuration.High-quality single crystal (0.1-0.3 mm)The "gold standard" for definitive 3D structure elucidation.[1]Crystal growth can be a significant bottleneck; the solid-state conformation may differ from the solution-state.
Vibrational Circular Dichroism (VCD) Determination of absolute configuration in solution.[2]5-10 mg, soluble, enantiomerically enrichedApplicable to non-crystalline samples (oils, liquids); provides conformational information.[3]Requires comparison with quantum mechanical calculations; can be less sensitive for highly flexible molecules.
Chiral HPLC Separation and quantification of enantiomers.Microgram to gram scale, solubleHigh-throughput for enantiomeric excess (ee) determination; scalable for preparative separation.[4]Does not provide structural information for assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering Relative Configuration in Solution

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the connectivity and spatial arrangement of atoms in a molecule.[5] For this compound, 1D and 2D NMR experiments are indispensable for confirming the molecular structure and, crucially, for determining the relative configuration of the stereocenters.

Causality in Experimental Choices: The Power of the Nuclear Overhauser Effect (NOE)

The key to elucidating relative stereochemistry lies in the Nuclear Overhauser Effect (NOE), a phenomenon where the magnetization of a nucleus is influenced by a spatially proximate nucleus, irrespective of the number of bonds separating them.[6] The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive "molecular ruler" for distances up to ~5 Å.[7]

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D NMR experiments that map these through-space interactions.[2] For a molecule like this compound, with a molecular weight of approximately 188 g/mol , a NOESY experiment is generally suitable.[5] ROESY becomes the preferred experiment for medium-sized molecules where the NOE may be close to zero.[8]

By analyzing the cross-peaks in a NOESY or ROESY spectrum, we can determine which protons are on the same face of the spirocyclic ring system. For instance, an NOE between a proton on the phenyl ring and a proton on the cyclohexane ring would provide strong evidence for their cis relationship.

Illustrative Experimental Protocol: NOESY for a 1-Oxaspiro[2.5]octane Derivative

The following is a generalized protocol for acquiring a 2D NOESY spectrum, adaptable for this compound.

  • Sample Preparation: Dissolve ~5 mg of the purified spiro-ether in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a high-quality NMR tube. It is crucial to remove dissolved oxygen, which can quench the NOE, by performing several freeze-pump-thaw cycles.[5]

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Parameter Optimization:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to aid in resonance assignment.

    • For the NOESY experiment, a mixing time (tₘ) is a critical parameter. It should be on the order of the T₁ relaxation time of the protons of interest. For small molecules, a mixing time of 500-1000 ms is a good starting point.

  • Data Acquisition and Processing: Acquire the 2D NOESY data with an appropriate number of scans to achieve a good signal-to-noise ratio. Process the data using standard NMR software with appropriate window functions.

Self-Validating Data Interpretation

The interpretation of NOESY data is a logical process of building a 3D model based on through-space correlations. The presence of key NOE cross-peaks, in conjunction with the absence of others, allows for the confident assignment of relative stereochemistry. For example, in one diastereomer of this compound, one would expect to see NOEs between the ortho-protons of the phenyl group and specific axial or equatorial protons on the cyclohexane ring, which would be absent in the other diastereomer.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified this compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Degas Freeze-Pump-Thaw Solvent->Degas NMR_Tube Sample in NMR Tube Degas->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Setup 1D 1H & COSY Setup Spectrometer->Setup NOESY_Pulse 2D NOESY Pulse Sequence (Optimized Mixing Time) Setup->NOESY_Pulse Acquire Data Acquisition NOESY_Pulse->Acquire Processing 2D Data Processing Acquire->Processing Assignment Resonance Assignment Processing->Assignment NOE_Analysis NOE Cross-Peak Analysis Assignment->NOE_Analysis Structure Determination of Relative Configuration & Conformation NOE_Analysis->Structure

Figure 1: Experimental workflow for determining relative stereochemistry using NOESY.

II. Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including both its relative and absolute configuration.[1][9] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice.

Causality in Experimental Choices: From Crystal to Structure

The entire process hinges on the ability to grow a high-quality single crystal. For organic molecules like this compound, this can be the most challenging step. The choice of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion) is often empirical. Once a crystal is obtained, the determination of the absolute configuration is possible through the anomalous scattering of X-rays, particularly when using copper radiation.[9]

Illustrative Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Systematically screen for crystallization conditions by dissolving the purified compound in various solvents (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) and allowing for slow evaporation or vapor diffusion against an anti-solvent.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.[1] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[9]

Self-Validating Data Interpretation

The result of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule with precise bond lengths, bond angles, and torsion angles. The relative and absolute stereochemistry are visually and mathematically defined. The quality of the structure is assessed by parameters such as the R-factor and the goodness-of-fit. A crystal structure of a related compound, 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane, provides valuable insight into the likely conformation of the spirocyclic system.[10]

XRay_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_solve Structure Solution & Refinement Compound Purified Compound Screening Solvent Screening Compound->Screening Growth Crystal Growth Screening->Growth Single_Crystal High-Quality Single Crystal Growth->Single_Crystal Mount Crystal Mounting Single_Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Collect Diffraction Data Collection Diffractometer->Collect Data Raw Diffraction Data Collect->Data Process_Data Data Processing Data->Process_Data Solve Structure Solution Process_Data->Solve Refine Structure Refinement Solve->Refine Final_Structure Final 3D Structure (with Absolute Configuration) Refine->Final_Structure

Figure 2: General workflow for single-crystal X-ray crystallography.

III. Chiroptical Spectroscopy: Probing Chirality in Solution

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are particularly valuable for determining the absolute configuration of molecules in solution, thus complementing the solid-state information from X-ray crystallography.[3][11]

Causality in Experimental Choices: VCD for Molecules without a Strong Chromophore

VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions.[11] A key advantage of VCD is that all molecules with chiral centers have a VCD spectrum, whereas ECD, which measures electronic transitions in the UV-Vis region, requires the presence of a suitable chromophore. While the phenyl group in this compound is a chromophore, VCD offers a richer, more detailed fingerprint of the molecule's stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[12] A match between the experimental and calculated spectra allows for an unambiguous assignment.[3]

Illustrative Experimental Protocol: VCD for Absolute Configuration
  • Sample Preparation: Prepare a solution of the enantiomerically enriched sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) at a relatively high concentration (0.05-0.1 M).[12]

  • VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a suitable computational chemistry software package (e.g., Gaussian).

    • Optimize the geometry and calculate the vibrational frequencies and rotational strengths for the lowest energy conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted VCD spectrum for one enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Self-Validating Data Interpretation

The comparison of the experimental and calculated VCD spectra provides a robust method for assigning absolute configuration. The complexity of the VCD spectrum, with multiple positive and negative bands, serves as a unique fingerprint for a specific enantiomer. The strong correlation between the experimental and theoretical data for one enantiomer, and the anti-correlation for the other, provides a high degree of confidence in the assignment. Studies on phenyl glycosides have shown that VCD bands associated with the phenyl group can be sensitive to the stereochemistry of adjacent chiral centers.[13]

IV. Chiral High-Performance Liquid Chromatography (HPLC): The Essential Separation

Before the absolute or relative configuration of this compound can be determined by techniques like VCD or by studying its biological activity, the individual enantiomers must often be separated from the racemic mixture. Chiral HPLC is the most widely used technique for this purpose.[4][14]

Causality in Experimental Choices: Selecting the Right Chiral Stationary Phase

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. The choice of CSP is crucial and often empirical. For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[15] The mobile phase composition (e.g., hexane/isopropanol) is then optimized to achieve baseline separation.

Illustrative Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) with a standard mobile phase (e.g., 90:10 n-hexane/isopropanol).

  • Method Optimization: For the column that shows the best initial separation, optimize the mobile phase composition by varying the ratio of the polar modifier (e.g., isopropanol, ethanol). The flow rate and column temperature can also be adjusted to improve resolution and analysis time.[4]

  • Method Validation: Once optimal conditions are found, validate the method for linearity, precision, and accuracy to ensure reliable quantification of the enantiomeric excess.

Chiral_HPLC_Workflow cluster_method_dev Method Development cluster_analysis_prep Analysis & Preparative Separation Racemic_Sample Racemic this compound Column_Screen Chiral Stationary Phase (CSP) Screening Racemic_Sample->Column_Screen Mobile_Phase_Opt Mobile Phase Optimization Column_Screen->Mobile_Phase_Opt Optimized_Method Optimized Separation Method Mobile_Phase_Opt->Optimized_Method Analytical_Run Analytical Scale Injection (ee Determination) Optimized_Method->Analytical_Run Prep_Run Preparative Scale Injection (Enantiomer Isolation) Optimized_Method->Prep_Run Separated_Enantiomers Isolated Enantiomers Prep_Run->Separated_Enantiomers

Figure 3: Workflow for chiral HPLC method development and application.

Conclusion: An Integrated Approach to Stereochemical Assignment

The stereochemical assignment of this compound is a multi-faceted challenge that is best addressed by an integrated analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous answer, its reliance on high-quality crystals can be a significant hurdle. NMR spectroscopy, particularly NOESY and ROESY experiments, is the workhorse for determining relative configuration and conformation in the solution phase, which is often more biologically relevant. For the determination of absolute configuration of non-crystalline samples, Vibrational Circular Dichroism has emerged as a powerful and reliable technique. Finally, chiral HPLC is the essential tool for the separation of enantiomers, a critical prerequisite for many of these studies. By judiciously selecting and combining these techniques, researchers can confidently and accurately elucidate the complete stereochemical picture of this compound, paving the way for a deeper understanding of its chemical and biological properties.

References

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  • Hanson, R. N., et al. (2022). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996-999. [Link]

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Evaluating the Therapeutic Potential of 6-Phenyl-1-oxaspiro[2.5]octane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Scaffold in Oncology

In the relentless pursuit of novel anticancer therapeutics, the exploration of unique chemical scaffolds that can selectively target cancer cells remains a paramount objective. The 6-Phenyl-1-oxaspiro[2.5]octane framework has emerged as a molecule of interest, distinguished by its spirocyclic system that integrates a phenyl group.[1] This structural feature imparts a three-dimensional architecture that can facilitate precise interactions with biological targets. While the broader class of spiro compounds has shown promise in medicinal chemistry for various applications, including anticancer activity, the therapeutic potential of this compound derivatives specifically is an area ripe for in-depth investigation.[1][2]

This guide provides a comprehensive framework for evaluating the therapeutic potential of these derivatives, with a focus on their putative mechanism of action as tubulin polymerization inhibitors. We will delve into the established landscape of tubulin-targeting agents, providing a benchmark for comparison, and present detailed, field-proven experimental protocols to enable researchers to systematically assess the efficacy of novel this compound derivatives.

The Central Target: Disrupting the Cellular Scaffolding

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They are integral to a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division. The dynamic instability of microtubules, characterized by rapid cycles of polymerization and depolymerization, is essential for proper chromosome segregation.

Interference with this dynamic process is a clinically validated and highly successful strategy in cancer chemotherapy. Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to prolonged mitotic blockage and ultimately triggering apoptosis (programmed cell death).

cluster_0 Microtubule Dynamics & Cell Cycle cluster_1 Therapeutic Intervention Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Tubulin Inhibitors Tubulin Inhibitors Tubulin Inhibitors->Disruption of Microtubule Dynamics Inhibition of Polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Disruption of Microtubule Dynamics->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Figure 1: Signaling pathway of tubulin-targeted anticancer agents.

The Competitive Landscape: A Look at Established Tubulin Inhibitors

To contextualize the potential of this compound derivatives, it is essential to compare their performance against established tubulin-targeting agents. The following table summarizes the cytotoxic activity (IC50 values) of well-known tubulin inhibitors against common cancer cell lines. It is important to note that direct comparison requires data generated under identical experimental conditions.

CompoundTarget SiteCancer Cell LineIC50 (µM)
Paclitaxel Taxol SiteA549 (Lung)Data varies by study
MCF-7 (Breast)Data varies by study
Colchicine Colchicine SiteA549 (Lung)Data varies by study
MCF-7 (Breast)Data varies by study
Vinblastine Vinca Alkaloid SiteVariousData varies by study
Combretastatin A-4 Colchicine SiteVariousData varies by study

Note: Specific IC50 values for Paclitaxel and Colchicine can vary significantly between studies due to differences in experimental conditions. Researchers should always include these standards in their own assays for direct comparison.

A Roadmap for Evaluation: Experimental Protocols

The following section provides detailed, step-by-step protocols for the essential in vitro assays required to evaluate the therapeutic potential of this compound derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis End End Data Analysis->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in complete cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include wells for vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer containing GTP. Prepare serial dilutions of the this compound derivatives.

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with the test compounds at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the this compound derivatives at concentrations around their IC50 values for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells (both adherent and floating) and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and stain them with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of the cells.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a compound that interferes with mitosis.

In Vivo Efficacy: A Conceptual Framework for Preclinical Evaluation

While in vitro assays provide valuable initial data, the ultimate assessment of therapeutic potential requires in vivo studies in animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.[5]

Start Start Tumor Implantation Tumor Implantation Start->Tumor Implantation Tumor Growth & Animal Grouping Tumor Growth & Animal Grouping Tumor Implantation->Tumor Growth & Animal Grouping Compound Administration Compound Administration Tumor Growth & Animal Grouping->Compound Administration Monitoring Monitoring Compound Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis End End Endpoint Analysis->End

Figure 3: Conceptual workflow for in vivo efficacy studies.

Key Steps:

  • Model Selection: Choose an appropriate cancer cell line and mouse strain (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the this compound derivatives via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring: Regularly measure tumor volume and body weight to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Discussion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and comparative data presented in this guide provide a robust framework for the systematic evaluation of their therapeutic potential. A critical next step is the synthesis of a library of derivatives with diverse substitutions on the phenyl ring to establish a clear structure-activity relationship (SAR).

The primary challenge remains the lack of publicly available, direct experimental data on the cytotoxicity and tubulin-inhibiting properties of this specific class of compounds. The generation of this data, following the methodologies outlined herein, is essential to validate their potential and guide further optimization. Should these derivatives demonstrate potent in vitro activity and a favorable safety profile in vivo, they could represent a valuable new class of tubulin-targeting agents for the treatment of cancer.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Phenyl-1-oxaspiro[2.5]octane. As a unique spirocyclic compound utilized in medicinal chemistry and organic synthesis, understanding its specific handling and disposal requirements is paramount for ensuring laboratory safety and environmental stewardship.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Profile and Core Chemical Properties

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is essential. This initial assessment dictates the entirety of the disposal workflow, from personal protective equipment (PPE) selection to waste stream segregation.

This compound is a colorless to pale yellow liquid.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), is the primary driver for its classification as regulated chemical waste. The compound is not benign and poses specific risks upon exposure.

Table 1: Chemical and Hazard Identification Summary

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 2815-37-4[1]
Molecular Formula C₁₃H₁₆O[1][3]
Molecular Weight 188.26 g/mol [1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
GHS Signal Word Warning[2]

Based on this profile, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sink or drain. Its irritant properties necessitate careful handling to prevent skin, eye, and respiratory exposure.

Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to align with the stringent guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]

Step 1: Selection of Personal Protective Equipment (PPE)

Causality: The selection of PPE is directly dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[2]

  • Skin and Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned.

  • Work Area: All handling of this compound, including its transfer to a waste container, should be performed inside a certified chemical fume hood to mitigate inhalation risks.[6]

Step 2: Waste Container Selection and Preparation

Causality: The integrity and compatibility of the waste container are critical for preventing leaks and reactions.[4]

  • Material Compatibility: Use a clean, dry, and chemically compatible container. Borosilicate glass or high-density polyethylene (HDPE) containers are suitable for this organic compound. Avoid using incompatible containers like metal for certain waste types or food-grade jars, which are not designed for hazardous waste.[7][8]

  • Container Integrity: Ensure the container has a secure, leak-proof screw cap. Before the first addition of waste, inspect the container for any cracks or defects.

  • Venting: Do not use a container that is sealed so tightly that it cannot vent, especially if there is any possibility of a reaction that could generate gas. However, for this specific compound, a standard screw cap is sufficient.

Step 3: Waste Accumulation and Labeling

Causality: Accurate and immediate labeling is a cornerstone of regulatory compliance and laboratory safety. It communicates the container's contents and hazards to all personnel and ensures it is managed correctly throughout the disposal process.[9]

  • Transfer: Carefully pour the waste this compound into the designated waste container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8]

  • Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[9] The label must include:

    • The full chemical name: "this compound".

    • A clear indication of the hazards: "Irritant," "Causes Skin and Eye Irritation," "May Cause Respiratory Irritation."[2]

    • If the waste is a mixture, list all chemical components and their approximate percentages.[7]

  • Closure: Keep the container securely closed at all times, except when adding waste.[10]

Step 4: Segregated Storage in a Satellite Accumulation Area (SAA)

Causality: Proper storage within a designated SAA prevents accidental mixing of incompatible chemicals and ensures the waste is managed in a controlled, safe location pending final disposal.[7][10]

  • Location: The waste container must be stored in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory personnel.[5][9]

  • Segregation: Store the this compound waste container with other non-halogenated organic wastes. Crucially, it must be segregated from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent violent reactions.[7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

Step 5: Final Disposal Arrangement

Causality: The final treatment and disposal of hazardous waste must be performed by licensed professionals at a permitted facility to ensure environmental protection.

  • Contact EH&S: Do not attempt to dispose of the chemical waste yourself. Follow your institution's specific procedures for waste pickup, which typically involves contacting the Environmental Health & Safety (EH&S) office.[10]

  • Record Keeping: Maintain accurate records of the waste generated, as required by your institution and local regulations.[11] EH&S will manage the manifest and tracking of the waste from its point of generation to its final disposal.[9]

Disposal Process Visualization

The following diagram illustrates the logical flow of the disposal procedure, from initial handling to final handoff for professional disposal.

G start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Prepare Compatible Waste Container ppe->container collect Step 3: Collect Waste & Affix 'Hazardous Waste' Label container->collect store Step 4: Store Sealed Container in SAA (Segregated from Incompatibles) collect->store contact Step 5: Request Pickup from Environmental Health & Safety (EH&S) store->contact end_node End: Waste Handed Off for Professional Disposal contact->end_node

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is crucial to minimize exposure and environmental impact.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate materials. For large spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup:

    • Wearing the full PPE described in Step 1, contain the spill using a chemical absorbent material such as vermiculite, sand, or a commercial absorbent pad.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into a new, properly labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department, regardless of the spill's size.

By adhering to this detailed protocol, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • EvitaChem. (n.d.). This compound.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Apollo Scientific. (2023, July 7). 6-Azaspiro[2.5]octane hydrochloride Safety Data Sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • PubChemLite. (n.d.). This compound (C13H16O).

Sources

Navigating the Spirocyclic Frontier: A Senior Scientist's Guide to Handling 6-Phenyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals venturing into the nuanced world of novel chemical entities, the safe and effective handling of specialized compounds is paramount. 6-Phenyl-1-oxaspiro[2.5]octane, a unique spirocyclic ether, presents both synthetic opportunities and specific safety challenges. This guide moves beyond generic protocols to provide a deep, experience-driven framework for its safe handling, ensuring that your innovative work is built on a foundation of uncompromised safety.

The "Why" Before the "How": Understanding the Hazard Profile

Before we don our gloves, it is critical to understand the inherent nature of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

This profile—irritation to skin, eyes, and the respiratory tract—is our primary directive for establishing protective measures. The causality is clear: direct contact or inhalation can lead to inflammation and discomfort, potentially compromising both your health and the integrity of your research. Our entire safety protocol is designed to prevent these three routes of exposure.

The Last Line of Defense: Personal Protective Equipment (PPE) Protocol

Personal Protective Equipment is not a mere checklist; it is a system. For this compound, this system must be robust, accounting for its irritant nature and its physical form as a liquid.

Eye and Face Protection: A Non-Negotiable Barrier

Direct ocular exposure is a significant risk, capable of causing serious, persistent irritation.[1]

  • Mandatory: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.

  • Best Practice: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full-face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Material

While the SDS for this compound specifies "protective gloves," it does not name a specific material.[1] In the absence of specific permeation data, we must extrapolate based on the compound's structure (an ether with an aromatic component) and general chemical resistance principles.

  • Recommended Glove Material: Nitrile gloves are the recommended first choice. They offer good resistance to a wide range of chemicals, including many solvents, oils, and ethers. Butyl rubber gloves are also an excellent, albeit more expensive, alternative offering superior resistance to many organic compounds.

  • Inspection is Key: Always inspect gloves for tears or pinholes before use.

  • The Double-Gloving Technique: For prolonged handling or when working with larger volumes, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat and replace the outer layer.

  • Proper Removal: Never touch the outside of the glove with your bare skin during removal. Peel one glove off by grasping the cuff and pulling it inside out, then use the clean, inverted glove to remove the other.

Body Protection: Shielding Against Incidental Contact

A standard cotton lab coat is insufficient. To protect against the skin irritation hazard, more comprehensive protection is necessary.[1]

  • Required: A laboratory coat, fully buttoned, is the minimum requirement.

  • Recommended: For procedures with a higher splash risk, a chemically resistant apron worn over the lab coat is advised. Ensure sleeves are not rolled up.

Respiratory Protection: Managing Inhalation Risks

The compound is known to cause respiratory irritation.[1] Therefore, controlling the airborne concentration is critical.

  • Primary Control: All handling of this compound must be conducted within a certified chemical fume hood. This engineering control is the most effective way to prevent respiratory exposure.

  • Secondary Precaution: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits (a scenario that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge would be necessary. However, reliance on respirators should be a last resort after all engineering and administrative controls have been exhausted.

Quantitative Safety Data Summary

Hazard ClassificationPersonal Protective Equipment (PPE) SpecificationRationale
Skin Irritation (Cat. 2) Nitrile or Butyl Rubber Gloves, Chemically Resistant ApronPrevents direct skin contact which can cause irritation and inflammation.[1]
Eye Irritation (Cat. 2A) Chemical Splash Goggles (EN166 / OSHA 1910.133)Protects eyes from splashes that can cause serious and lasting damage.[1]
Respiratory Irritation (Cat. 3) Use within a Chemical Fume HoodPrevents inhalation of vapors that can irritate the respiratory tract.[1]

Operational Plan: From Benchtop to Disposal

A seamless operational plan minimizes risk at every stage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don all required PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.

  • Aliquoting and Handling:

    • Perform all transfers and manipulations of this compound well within the fume hood (at least 6 inches from the sash).

    • Use glassware that is free from cracks or defects.

    • Keep containers of the chemical sealed when not in immediate use to minimize vapor release.

  • Post-Handling:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove PPE, starting with the most contaminated items (gloves), avoiding contact with skin.

    • Wash hands thoroughly with soap and water after all work is complete.

Diagram: PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_verification Verification & Use A Assess Task: Handling this compound B Review Hazards: Skin, Eye, Respiratory Irritant A->B Identifies Risks C Eye Protection: Chemical Splash Goggles B->C Dictates Selection D Hand Protection: Nitrile Gloves (Double-Gloved) B->D Dictates Selection E Body Protection: Lab Coat + Apron B->E Dictates Selection F Respiratory Control: Chemical Fume Hood B->F Dictates Selection G Inspect All PPE for Defects C->G D->G E->G F->G G->A Defect Found (Re-assess) H Proceed with Handling Protocol G->H Safe to Proceed

Caption: PPE selection is a logical workflow based on identified hazards.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical and non-negotiable aspect of chemical safety.

  • Waste Segregation: All materials contaminated with this compound, including used gloves, disposable labware, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Requirements: The waste container must be made of a compatible material (e.g., high-density polyethylene), have a secure lid, and be stored in a designated satellite accumulation area.

  • Regulatory Compliance: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour this chemical down the drain.[1]

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This disciplined approach allows you to focus on the science, confident that the foundational risks have been expertly managed.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.